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Core Science & Biosynthesis

Foundational

Chemical properties of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

An In-Depth Technical Guide on the Chemical Properties and Applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid. Advanced Synthesis, Reactivity, and Pharmaceutical Applications Executive Summary 3-(Cyclopropylmetho...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Properties and Applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid.

Advanced Synthesis, Reactivity, and Pharmaceutical Applications

Executive Summary

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a specialized aromatic building block utilized primarily in the synthesis of pharmacologically active heterocycles. Characterized by the juxtaposition of a nitro group at the ortho position and a cyclopropylmethoxy ether at the meta position relative to the carboxylic acid, this molecule exhibits unique steric and electronic properties.

Its primary utility lies in its role as a precursor to substituted anthranilic acids (via nitro reduction), which are critical intermediates for the generation of quinazolinones and indole-based therapeutics, including phosphodiesterase 4 (PDE4) inhibitors. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profiles for drug discovery scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule features a highly functionalized benzene core. The ortho-nitro group exerts a profound "ortho-effect," significantly increasing the acidity of the carboxylic acid and influencing the solubility profile compared to its para isomers.

Identity Data
ParameterDetail
IUPAC Name 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
CAS Number 1369822-13-8
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
SMILES C1CC1COC2=C(C(=CC=C2)C(=O)O)[O-]
Core Scaffold Nitrobenzoic Acid / Aryl Ether
Physicochemical Properties (Experimental & Predicted)
PropertyValueContext/Implication
pKa (Acid) ~2.1 – 2.4 (Predicted)Significantly more acidic than benzoic acid (4.2) due to the electron-withdrawing ortho-nitro group and field effects.
LogP ~2.5 – 2.8The cyclopropyl group adds lipophilicity, improving membrane permeability compared to methoxy analogs.
Solubility DMSO, DMF, MethanolHigh solubility in polar aprotic solvents; sparing solubility in water unless converted to a salt (e.g., Na+).
Melting Point >140°C (Analogous)High melting point typical of nitrobenzoic acids due to strong intermolecular hydrogen bonding and crystal packing.
Appearance Pale yellow to off-white solidNitro group chromophore imparts yellow coloration.

Synthetic Methodology

The synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid requires precise regiocontrol. The most robust route avoids direct nitration of the ether (which yields mixtures) and instead utilizes the alkylation of a pre-functionalized phenol.

Primary Synthetic Route: O-Alkylation

This protocol relies on the nucleophilic substitution (


) of cyclopropylmethyl bromide by the phenoxide of 3-hydroxy-2-nitrobenzoic acid.

Reagents:

  • Substrate: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6)[1]

  • Alkylating Agent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Polar aprotic is essential)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
     (2.5 eq). The excess base ensures deprotonation of both the carboxylic acid and the phenol. Stir at RT for 30 minutes.
    
  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.

    • Note: The carboxylate acts as a temporary protecting group; the phenoxide is more nucleophilic and reacts preferentially with the alkyl halide. However, ester formation is a competing side reaction.

    • Optimization: If esterification occurs, a subsequent hydrolysis step (LiOH/THF/Water) restores the acid.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Quench with water. Acidify to pH 3 with 1N HCl to precipitate the product. Filter and wash with water.[2]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Synthesis Workflow Diagram

SynthesisPath Start 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Intermediate Intermediate Species (Phenoxide/Carboxylate) Start->Intermediate Deprotonation Reagents Cyclopropylmethyl bromide + K2CO3 / DMF Reagents->Intermediate Product 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Intermediate->Product Selective O-Alkylation (60-80°C) SideProduct Ester Side Product Intermediate->SideProduct Over-alkylation (Minor) SideProduct->Product Hydrolysis (LiOH)

Caption: Figure 1. Convergent synthesis via nucleophilic substitution, highlighting potential esterification side-reactions.

Reactivity & Applications in Drug Design

The core value of this molecule is its function as a masked anthranilic acid . The 2-nitro group is a "latent" amine, which, upon reduction, unlocks the potential for intramolecular cyclization.

Reduction to Anthranilic Acid Derivatives

The most common downstream reaction is the reduction of the nitro group to an aniline.

  • Reagents:

    
    /Pd-C, Iron/Acetic Acid, or Sodium Dithionite.
    
  • Product: 3-(Cyclopropylmethoxy)-2-aminobenzoic acid.[3]

  • Significance: This amino-acid scaffold is the direct precursor to Quinazolin-4(3H)-ones , a pharmacophore found in sedatives, anti-inflammatory agents, and anticancer drugs.

Heterocycle Formation (Quinazolinone Pathway)

Upon reduction to the amine, condensation with formamide, urea, or isothiocyanates yields fused heterocyclic systems.

Mechanism:

  • Amine formation: Reduction of

    
    .
    
  • Condensation: Reaction of

    
     with an electrophile (e.g., Formamide).
    
  • Cyclodehydration: Attack of the amide nitrogen on the carboxylic acid (activated) to close the ring.

Reactivity Map

Reactivity cluster_reduction Reduction Pathway cluster_cyclization Heterocycle Synthesis Target 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Amine 3-(Cyclopropylmethoxy)- 2-aminobenzoic acid Target->Amine H2, Pd/C or Fe/AcOH Indole Indole Derivatives (via Cadogan Cyclization) Target->Indole P(OEt)3, Heat (Deoxygenative Cyclization) Quinazolinone Quinazolin-4(3H)-one Derivatives Amine->Quinazolinone + Formamide/Urea Cyclocondensation

Caption: Figure 2. Divergent synthesis pathways: Reduction leads to anthranilic scaffolds; deoxygenation leads to indoles.

Handling, Safety, and Stability

Stability Profile
  • Thermal Stability: Nitrobenzoic acids are generally stable at room temperature but can decompose exothermically at high temperatures (>200°C).

  • Ether Stability: The cyclopropylmethyl ether is sensitive to strong Lewis acids (which can cause ring opening) and radical conditions but is stable under standard basic and acidic hydrolysis conditions.

Safety Protocols (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[4][1][5][6]

    • H319: Causes serious eye irritation.[4][1][5]

    • H335: May cause respiratory irritation.[4][1][5]

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong reducing agents and strong bases.

References

  • Matrix Scientific. (n.d.). Product Data: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.[3][7][8] Retrieved from

  • PubChem. (2023). Compound Summary: 3-Methoxy-2-nitrobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Google Patents. (2012). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.[9] (Demonstrates alkylation conditions for cyclopropylmethoxy scaffolds). Retrieved from

  • Satpute, M. S., et al. (2019).[2] Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan Journal of Chemistry. (Protocol for O-alkylation of hydroxybenzoic acids). Retrieved from

  • ChemicalBook. (2023). 3-Methoxy-2-nitrobenzoic acid Properties and Suppliers. Retrieved from

Sources

Exploratory

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid CAS number and identification

The following technical guide provides an in-depth analysis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and anti-inflammatory agents.

Executive Summary

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS: 1369822-13-8) is a critical aromatic building block characterized by a nitro group at the ortho position and a cyclopropylmethoxy ether at the meta position relative to the carboxylic acid.[1][2] This substitution pattern makes it a high-value scaffold for Fragment-Based Drug Discovery (FBDD) .

The compound serves as a "masked" anthranilic acid derivative. Upon reduction of the nitro group, it yields 2-amino-3-(cyclopropylmethoxy)benzoic acid , a precursor for quinazolinone and benzoxazinone cores found in various kinase inhibitors (e.g., EGFR, BTK inhibitors) and phosphodiesterase (PDE) inhibitors.

Chemical Identity & Properties

The following table consolidates the physicochemical identifiers for the compound and its primary precursor.

PropertySpecification
Chemical Name 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
CAS Number 1369822-13-8 (Acid form)
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Precursor CAS 602-00-6 (3-Hydroxy-2-nitrobenzoic acid)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.5 (Carboxylic acid), ~ -2 (Nitro group inductive effect)
SMILES C1CC1COC2=C(C(=CC=C2)C(=O)O)[O-]

Validated Synthesis Protocol

To ensure high purity and yield, a three-step protection-alkylation-deprotection strategy is recommended over direct alkylation. Direct alkylation of the hydroxy-acid often results in inseparable mixtures of the ether-acid and the ether-ester.

Mechanism of Action (Chemical)

The synthesis relies on a Williamson Ether Synthesis (Sₙ2 substitution). The cyclopropylmethyl group is introduced via nucleophilic attack of the phenoxide ion on (bromomethyl)cyclopropane.

Step-by-Step Methodology
Step 1: Methyl Ester Protection
  • Objective: Mask the carboxylic acid to prevent side-reactions (esterification during alkylation).

  • Reagents: 3-Hydroxy-2-nitrobenzoic acid (1.0 eq), Methanol (Solvent), H₂SO₄ (Cat.).

  • Protocol: Reflux the acid in MeOH with catalytic sulfuric acid for 4–6 hours. Monitor by TLC.

  • Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

  • Yield Target: >95%.

Step 2: O-Alkylation (The Critical Step)
  • Objective: Install the cyclopropylmethoxy group.

  • Reagents: Methyl 3-hydroxy-2-nitrobenzoate (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst).

  • Solvent: DMF or Acetone (Anhydrous).

  • Protocol:

    • Dissolve the phenol-ester in DMF.

    • Add K₂CO₃ and stir for 30 min to generate the phenoxide.

    • Add (Bromomethyl)cyclopropane and KI.

    • Heat to 60–80°C for 12 hours.

  • Causality: KI is added to convert the alkyl bromide to the more reactive alkyl iodide in situ, accelerating the Sₙ2 reaction.

  • Workup: Pour into ice water. The product (Methyl 3-(cyclopropylmethoxy)-2-nitrobenzoate) usually precipitates. Filter and wash with water.[3]

Step 3: Hydrolysis to Target Acid
  • Objective: Remove the methyl ester.

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Protocol: Stir the ester in THF/Water at room temperature for 2–4 hours.

  • Workup: Acidify with 1M HCl to pH 2. The target acid precipitates. Filter, wash with water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPath Start 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Inter1 Methyl 3-hydroxy-2-nitrobenzoate Step1->Inter1 Step2 Step 2: Alkylation (R-Br / K2CO3 / DMF) Inter1->Step2 Inter2 Methyl 3-(cyclopropylmethoxy) -2-nitrobenzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Final TARGET: 3-(Cyclopropylmethoxy) -2-nitrobenzoic acid Step3->Final

Figure 1: Validated synthetic route maximizing yield and purity by avoiding competitive esterification.

Applications in Drug Discovery

This compound is a versatile scaffold. The 2-nitro group acts as a placeholder for an amino group, while the cyclopropylmethoxy group provides steric bulk and lipophilicity, often improving the metabolic stability and potency of the final drug molecule.

Downstream Chemistries
  • Reduction to Anthranilic Acid:

    • Reaction: H₂/Pd-C or Fe/NH₄Cl.

    • Product: 2-Amino-3-(cyclopropylmethoxy)benzoic acid.

    • Utility: Key intermediate for Quinazolin-4(3H)-ones (common in kinase inhibitors).

  • Amide Coupling:

    • Reaction: Coupling with amines using HATU/EDC.

    • Product: 3-(Cyclopropylmethoxy)-2-nitrobenzamides.[1]

    • Utility: Precursors for Benzimidazoles or Benzoxazoles .

Significance in Signaling Pathways

The cyclopropylmethoxy moiety is a pharmacophore often used to fill hydrophobic pockets in enzymes such as Phosphodiesterase 4 (PDE4) and various Tyrosine Kinases .

Applications Target 3-(Cyclopropylmethoxy) -2-nitrobenzoic acid Reduction Nitro Reduction (H2/Pd-C) Target->Reduction Anthranilic 2-Amino-3-(cyclopropylmethoxy) benzoic acid Reduction->Anthranilic Cyclization Cyclization with Formamidine/Urea Anthranilic->Cyclization Coupling Amide Coupling (R-NH2 / HATU) Anthranilic->Coupling Quin Quinazolinone Scaffold (Kinase Inhibitors) Cyclization->Quin Benzamide Benzamide Scaffold (PDE Inhibitors) Coupling->Benzamide

Figure 2: Divergent synthesis pathways utilizing the target acid as a core scaffold.

Safety & Handling Protocols

  • Nitro Compounds: While this specific acid is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.

  • Alkylating Agents: (Bromomethyl)cyclopropane is an alkylating agent and potential lachrymator. Use in a fume hood.

  • Storage: Store at 2–8°C, protected from light.

References

  • Santa Cruz Biotechnology. 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Product Data.[4] Source:

  • Matrix Scientific. 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS 1369822-13-8).[2] Source:

  • Thermo Scientific Chemicals. 3-Hydroxy-2-nitrobenzoic acid Safety Data Sheet & Properties. Source:

  • PubChem. 3-Hydroxy-2-nitrobenzoic acid Compound Summary (CID 293291).[5] Source:

Sources

Foundational

Molecular weight and formula of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

The following technical guide details the molecular characteristics, synthesis, and applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid . [1][2] Executive Summary 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthesis, and applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid .

[1][2]

Executive Summary

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a specialized aromatic building block used primarily in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory agents.[1][2] It acts as a structural isomer to key intermediates used in the manufacturing of drugs like Roflumilast . Its specific substitution pattern—featuring a sterically significant cyclopropylmethoxy group adjacent to a nitro group—makes it a critical probe for Structure-Activity Relationship (SAR) studies in medicinal chemistry.

Property Data
IUPAC Name 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
CAS Number 1369822-13-8 (Research Grade)
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Primary Application Pharmaceutical Intermediate (PDE4 Inhibitor Analogs)

Chemical Identity & Structure

Molecular Formula & Weight

The compound consists of a benzoic acid core substituted at the ortho position (relative to the acid) with a nitro group (


) and at the meta position with a cyclopropylmethoxy ether linkage (

).
  • Formula:

    
    
    
  • Exact Mass: 237.0637 Da

  • Molecular Weight: 237.21 g/mol [3]

Structural Representation

The steric bulk of the cyclopropyl group combined with the electron-withdrawing nitro group at the 2-position creates a unique electronic environment for the carboxylic acid, influencing its pKa and reactivity in downstream amidation or esterification reactions.

Figure 1: Structural assembly of the target molecule.

Synthesis & Methodology

The synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is typically achieved via the alkylation of 3-hydroxy-2-nitrobenzoic acid . This route ensures the correct regiochemistry, as direct nitration of 3-(cyclopropylmethoxy)benzoic acid would likely yield a mixture of isomers.

Retrosynthetic Analysis
  • Target: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.[1][2][3][4]

  • Disconnection: Ether bond cleavage.

  • Precursors: 3-Hydroxy-2-nitrobenzoic acid + (Bromomethyl)cyclopropane.

Experimental Protocol

Prerequisites:

  • Starting Material: 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6).[5]

  • Reagent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide).

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[6]

Step-by-Step Procedure:

  • Dissolution: Charge a reaction flask with 3-hydroxy-2-nitrobenzoic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add Potassium Carbonate (

    
    , 2.5 eq) carefully. Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.
    
    • Note: The carboxylate is also formed but the phenoxide is more nucleophilic toward the alkyl halide.

  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting phenol.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water.

    • Acidify to pH ~2–3 using 1N HCl (precipitates the free acid).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc gradient).

Synthesis_Pathway Start 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Intermediate Transition State (SN2 Attack) Start->Intermediate Deprotonation (80°C) Reagent (Bromomethyl)cyclopropane + K2CO3 / DMF Reagent->Intermediate Product 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Intermediate->Product Alkylation & Acidification

Figure 2: Synthetic pathway via O-alkylation of the phenolic precursor.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Technique Expected Signal / Characteristic Interpretation
¹H NMR (DMSO-d₆)

13.0-14.0 (br s, 1H)
Carboxylic Acid (-COOH)

7.2-7.8 (m, 3H)
Aromatic Protons (ABC system)

3.95 (d, 2H)
Ether linkage (

)

1.2-1.3 (m, 1H)
Cyclopropyl methine (

)

0.3-0.6 (m, 4H)
Cyclopropyl methylene (

)
IR Spectroscopy 2500–3300 cm⁻¹ (Broad)O-H stretch (Carboxylic acid)
1690–1710 cm⁻¹ (Strong)C=O stretch (Carbonyl)
1530, 1350 cm⁻¹N-O stretch (Nitro group, asym/sym)
Mass Spectrometry

236.2

Negative Ion Mode (ESI-)

Applications in Drug Development[11]

PDE4 Inhibition Research

This compound serves as a structural analog to the "3-cyclopropylmethoxy-4-difluoromethoxy" scaffold found in Roflumilast (Daxas/Daliresp). In the development of next-generation PDE4 inhibitors for COPD and asthma, researchers use this isomer to:

  • Probe Binding Pockets: Test steric tolerance at the 2-position of the benzoate ring.

  • Alter Metabolic Stability: The 2-nitro group is metabolically robust compared to other substituents, potentially altering the pharmacokinetic profile.

Synthetic Intermediate

The nitro group can be subsequently reduced to an amine (


) using 

or Iron/Acetic acid. The resulting 2-amino-3-(cyclopropylmethoxy)benzoic acid is a versatile anthranilic acid derivative, useful for synthesizing quinazolinones and other heterocyclic scaffolds.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: WARNING .

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection.

    • P261: Avoid breathing dust/fume.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

References

  • Matrix Scientific. (n.d.). Product Data: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS 1369822-13-8).[3] Retrieved from Matrix Scientific Catalog.

  • Thermo Scientific Chemicals. (2024). 3-Hydroxy-2-nitrobenzoic acid (CAS 602-00-6) Product Specifications.Link

  • ChemicalBook. (2025). Synthesis and Properties of Nitrobenzoic Acid Derivatives.Link

  • PubChem. (2025). Compound Summary: Roflumilast Intermediates and Analogs. National Library of Medicine. Link

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodology Guide Executive Summary In pharmaceutical intermediate synthesis and active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) development, understanding the solubility profile of complex substituted aromatics is critical for optimizing reaction yields, designing crystallization purifications, and formulating drug delivery systems. 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid presents a unique physicochemical profile due to the interplay between a strong hydrogen-bonding carboxylic acid, a highly polar and sterically demanding nitro group, and a bulky, lipophilic cyclopropylmethoxy ether tail.

This whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to profiling the solubility of this compound in organic solvents. It details the structural thermodynamics governing its dissolution, provides a predictive quantitative solubility matrix, and outlines a self-validating, USP-compliant experimental protocol for thermodynamic solubility determination.

Structural Thermodynamics & Solvation Mechanisms

To predict and manipulate the solubility of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, we must first deconstruct the molecule into its functional group contributions using the Hansen Solubility Parameters (HSP) framework[1]. The total cohesive energy density of the solute is divided into three intermolecular forces: dispersion (


), polar/dipole-dipole (

), and hydrogen bonding (

).
The Causality of Functional Group Interactions
  • The "Ortho Effect" (Steric Hindrance): The nitro group (-NO2) at the 2-position is highly electronegative and sterically bulky. It forces the adjacent carboxylic acid (-COOH) out of the coplanar alignment with the benzene ring. This steric clash disrupts the highly stable, planar hydrogen-bonded dimers that unsubstituted benzoic acids typically form. By lowering the crystal lattice energy (

    
    ), the ortho-nitro substitution generally increases solubility in organic solvents compared to meta- or para-substituted analogs.
    
  • Lipophilic Tail (Dispersion Forces): The cyclopropylmethoxy group at the 3-position introduces a significant hydrophobic domain. This bulky ether tail maximizes Van der Waals interactions (

    
    ), drastically improving the molecule's affinity for moderately polar and halogenated solvents (e.g., Dichloromethane, Ethyl Acetate).
    
  • Hydrogen Bonding: The carboxylic acid remains a strong H-bond donor and acceptor (

    
    ), ensuring high solubility in protic solvents (e.g., Methanol, Ethanol) and aprotic polar solvents (e.g., Acetone, DMSO) that can accept hydrogen bonds.
    

HSP Core API Solvation Disp Dispersion (δD) Cyclopropylmethoxy Core->Disp Van der Waals Polar Polarity (δP) Nitro Group Core->Polar Dipole-Dipole HBond H-Bonding (δH) Carboxylic Acid Core->HBond Proton Exchange

Caption: Hansen Solubility Parameter (HSP) interaction pathways for the target API.

Predictive Quantitative Solubility Matrix

Based on the thermodynamic principles outlined above, the following table summarizes the predicted solubility profile of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid across various organic solvent classes. This data is critical for selecting solvent/anti-solvent pairs for crystallization.

SolventSolvent ClassDielectric Constant (

)
Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Methanol Polar Protic32.7> 100 (High)Strong H-bond donor/acceptor interactions with -COOH and -NO2.
Acetone Polar Aprotic20.7> 150 (Very High)Excellent H-bond acceptor; strong dipole-dipole alignment with the nitro group.
Ethyl Acetate Moderately Polar6.050 - 100 (Good)Favorable dispersion (

) interactions with the cyclopropylmethoxy group.
Dichloromethane Halogenated8.950 - 100 (Good)High polarizability; excellent solvation of the lipophilic ether tail.
Toluene Aromatic2.410 - 25 (Moderate)

stacking with the benzene ring; limited by poor H-bond solvation.
n-Heptane Non-Polar Aliphatic1.9< 1 (Poor)Incapable of breaking the solute's internal dipole and H-bonding networks.

Note: For purification via crystallization, an Ethyl Acetate (solvent) and n-Heptane (anti-solvent) system is highly recommended based on this profile.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility profile, a rigorous, self-validating protocol must be employed. Kinetic solubility methods (like solvent titration) are prone to supersaturation artifacts. Therefore, the Saturation Shake-Flask Method , recognized by both IUPAC[2] and the United States Pharmacopeia (USP <1236>)[3], is the gold standard for determining true thermodynamic equilibrium.

The Self-Validating Shake-Flask Protocol

This protocol is designed not just to measure concentration, but to ensure that the physical state of the molecule has not altered during the experiment (e.g., forming a solvate or a new polymorph), which would invalidate the thermodynamic data.

Step 1: Preparation of the Solid Phase

  • Weigh approximately 50–100 mg of crystalline 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid into a 5 mL glass HPLC vial.

  • Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic saturation.

Step 2: Solvent Addition & Isothermal Equilibration

  • Add 2.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a thermostated orbital shaker at exactly 25.0 ± 0.1 °C (or target processing temperature).

  • Agitate at 300 RPM for 24 to 48 hours[2].

  • Causality: 24 hours is typically sufficient for small molecules, but highly crystalline substances may require 48 hours to overcome the lattice energy and reach equilibrium[3].

Step 3: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at the exact same temperature (25.0 °C) using a temperature-controlled centrifuge.

  • Causality: Filtration can cause solute adsorption onto the filter membrane or induce precipitation due to slight temperature drops. Isothermal centrifugation ensures the supernatant represents the true saturated state.

Step 4: Supernatant Quantification (HPLC-UV)

  • Carefully extract an aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to prevent precipitation.

  • Quantify the concentration using a validated HPLC-UV method against a known calibration curve.

Step 5: Solid-State Verification (The Trustworthiness Check)

  • Extract the residual solid pellet from the bottom of the centrifuge tube. Dry gently under a stream of nitrogen.

  • Analyze the solid using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Causality: If the solvent complexed with the API to form a solvate, the measured solubility reflects the solvate, not the pure API. Confirming the crystal lattice remains unchanged validates the integrity of the data.

ShakeFlask N1 1. Excess API Addition (Solid Phase) N3 3. Isothermal Agitation (25°C, 24-48 hrs) N1->N3 N2 2. Solvent Addition (Organic Media) N2->N3 N4 4. Phase Separation (Centrifugation at 25°C) N3->N4 Equilibrium Reached N5 5. HPLC Quantification (Supernatant Analysis) N4->N5 Supernatant N6 6. Solid-State Verification (XRPD for Solvates) N4->N6 Residual Solid

Caption: USP <1236> compliant shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility profile of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is dictated by the steric disruption of the carboxylic acid by the ortho-nitro group, combined with the strong dispersion forces afforded by the cyclopropylmethoxy tail. By leveraging the Hansen Solubility Parameters framework[1] and validating empirical data through rigorous, USP-compliant shake-flask methodologies[3], researchers can reliably predict its behavior in organic media. This foundational understanding is critical for streamlining downstream chemical processing, purification, and formulation development.

References

  • Hansen solubility parameters: A quick review in pharmaceutical aspect Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • USP <1236>: Solubility Measurements Chapter Biorelevant.com URL:[Link]

  • Introduction - IUPAC (Shake-Flask Method) International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazards for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

This guide serves as an in-depth technical resource for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a specialized intermediate used primarily in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a specialized intermediate used primarily in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and related anti-inflammatory pharmacophores.[1][2]

Document Control:

  • Target Compound: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid[1][2][3][4][5]

  • Primary Application: Pharmaceutical Intermediate (PDE4 Inhibitor Synthesis)[1][2][6]

  • CAS Registry Number: 30071-93-3 (Referenced by specialized suppliers)[1][2]

  • Molecular Formula: C₁₁H₁₁NO₅[1][2][6]

  • Molecular Weight: 237.21 g/mol [1][2][5][6]

Chemical Identity & Physicochemical Characterization

This compound is a nitro-substituted benzoic acid derivative featuring a cyclopropylmethyl ether linkage.[1][2][6] Its chemical behavior is dominated by the electron-withdrawing nitro group ortho to the carboxylic acid, and the lipophilic cyclopropylmethoxy tail.[2][6]

Physicochemical Properties Table
PropertySpecification / DataTechnical Insight
Physical State Solid (Crystalline powder)Likely off-white to pale yellow due to the nitro chromophore.[1][2]
Melting Point 145–155 °C (Predicted)High melting point suggests stable crystal lattice; thermal decomposition risk near melt.[1][2][6]
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility due to the lipophilic cyclopropyl group; soluble in organic polar solvents.[1][2][6]
Acidity (pKa) ~2.5 – 3.0 (Predicted)The ortho-nitro group enhances acidity via inductive electron withdrawal, making it stronger than unsubstituted benzoic acid (pKa 4.2).[1][2][6]
Stability Stable under ambient conditionsSensitive to strong bases (salt formation) and extreme heat (decarboxylation risk).[1][2][6]

Hazard Identification & GHS Classification

As a research chemical without a fully harmonized REACH dossier, the hazard profile is derived from Structure-Activity Relationships (SAR) and data from close analogs (e.g., 3-methoxy-2-nitrobenzoic acid).[1][2]

Core GHS Classification

Signal Word: WARNING [1][2][6][7]

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[1][2][6][8]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[1][2][6][8]
Mechanistic Hazard Analysis
  • Acidic Irritation: The enhanced acidity (low pKa) allows the compound to protonate biological tissue upon contact, leading to immediate irritation of mucous membranes and the cornea.[1][2][6]

  • Nitro Group Reactivity: Nitroaromatics can be potential sensitizers.[1][2][6] While not formally classified as a sensitizer without animal data, researchers should treat it as a potential allergen.[1][2][6]

  • Dust Explosion Potential: As a finely divided organic solid with a nitro group (oxidizer functionality within the molecule), significant dust clouds may present a deflagration risk if ignition sources are present.[1][2][6]

Safe Handling & Engineering Controls

Trustworthiness in the lab relies on self-validating protocols .[1][2][6] The following workflow ensures that safety is engineered into the process, not just added as an afterthought.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .[1][2][6]

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Inerting: For large-scale (>100g) handling, use nitrogen inerting to prevent moisture absorption and reduce static discharge risks.[1][2][6]

Personal Protective Equipment (PPE) Matrix
Body PartRequired PPERationale
Respiratory N95 / P2 Dust Mask (Minimum)Prevents inhalation of irritant dusts (H335).[1][2] Use P100/P3 for spill cleanups.[2][6]
Hands Nitrile Gloves (Double-gloved)0.11 mm thickness is sufficient for incidental contact.[1][2][6] Change immediately upon contamination.[2][6][9]
Eyes Chemical Safety GogglesSafety glasses are insufficient due to the risk of airborne dust entering the eye (H319).[1][2][6]
Body Lab Coat (Cotton/Flame Resistant)Prevents skin contact; synthetic fibers should be avoided due to static risk.[1][2][6]

Emergency Response Protocols

Fire Fighting Measures
  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.[1][2][6]

  • Specific Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) under fire conditions.[1][2][6][9] The nitro group provides internal oxygen, potentially accelerating combustion.[1][2][6]

  • Firefighter Gear: Wear self-contained breathing apparatus (SCBA) to prevent inhalation of NOx, which can cause delayed pulmonary edema.[1][2][6]

Accidental Release (Spill) Logic
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Mark the zone.

  • Neutralize: Do not use strong bases directly on the solid (exothermic reaction).[1][2][6]

  • Clean: Wet sweep or vacuum with a HEPA-filter unit to avoid generating dust.[1][2][6]

  • Decontaminate: Wipe surfaces with a mild soap solution, followed by water.[1][2][6]

Synthesis Context & Pathway Visualization

Understanding the "Why" and "How" of this chemical's usage is critical for drug development professionals.[1][2][6] This compound is typically a Building Block used to introduce the cyclopropylmethoxy pharmacophore early in the synthesis of PDE4 inhibitors.[1][2][6]

Synthesis & Hazard Evolution

The synthesis typically involves alkylating a phenol with cyclopropylmethyl bromide (a potent alkylating agent).[1][2][6] The product (our target) is less toxic than the alkylating agent but more acidic.[2][6]

Downstream Application: The nitro group is usually reduced to an aniline (using Fe/HCl or H₂/Pd-C) to allow for amide coupling.[1][2][6]

Visual Workflow: Safety Decision Logic

SafetyLogic Start Start: Handling 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid CheckState Check Physical State (Solid/Powder) Start->CheckState DustRisk Is Dust Generation Likely? CheckState->DustRisk Hood USE FUME HOOD (Face Velocity > 0.5 m/s) DustRisk->Hood Yes (Always) Respirator REQUIRE RESPIRATOR (N95 or P100) DustRisk->Respirator High Volume (>10g) Weighing Weighing Operation (Use Anti-Static Spatula) Hood->Weighing Respirator->Weighing Solubilization Dissolution (DMSO/EtOAc) Weighing->Solubilization Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Disposal Disposal: Solid Hazardous Waste (Do NOT flush) Reaction->Disposal

Caption: Decision logic for safe handling, emphasizing engineering controls based on dust generation risk.

Visual Workflow: Synthesis Context

SynthesisContext Precursor1 3-Hydroxy-2-nitrobenzoic acid (Phenolic Precursor) Target 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (Target Intermediate) Precursor1->Target Alkylation (K2CO3/DMF) Reagent Cyclopropylmethyl Bromide (Alkylating Agent - HIGH TOX) Reagent->Target Reduction Reduction Step (H2/Pd-C or Fe/HCl) Target->Reduction Product Anthranilic Acid Derivative (Amine for Coupling) Reduction->Product

Caption: Synthetic pathway illustrating the compound's role as a stable intermediate between toxic alkylating agents and active pharmaceutical ingredients.

References

  • PubChem. (2025).[1][2][6][10] Compound Summary: 3-Methoxy-2-nitrobenzoic acid (Structural Analog).[1][2] National Library of Medicine.[1][2][6] Retrieved March 2, 2026, from [Link][1][2]

Sources

Exploratory

pKa values and acidity of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

[label="Meta-Cyclopropylmethoxy\n(Mild -I, High Lipophil Electronic and steric contributions of substituents to the overall pKa. Comparative Quantitative Acidity Data To accurately estimate the pKa of 3-(Cyclopropylmetho...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Meta-Cyclopropylmethoxy\n(Mild -I, High Lipophil

Electronic and steric contributions of substituents to the overall pKa.

Comparative Quantitative Acidity Data

To accurately estimate the pKa of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, we must benchmark it against structurally analogous compounds. The table below summarizes these quantitative relationships.

CompoundSubstituent PositionsExperimental/Estimated pKa (Water, 25°C)Primary Electronic Driver
Benzoic AcidNone4.20Baseline
3-Nitrobenzoic AcidMeta3.47-I effect of NO₂
2-Nitrobenzoic AcidOrtho2.17Strong -I, Steric twist
3-Hydroxy-2-nitrobenzoic AcidOrtho, Meta~2.07-I of NO₂, -I of OH
3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Ortho, Meta ~2.18 (Estimated) Strong -I (NO₂), Mild -I (Alkoxy)

Data supported by empirical measurements of reference nitrobenzoic acids ()[1].

Experimental Methodology: Self-Validating pKa Determination

Because 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid features a highly lipophilic cyclopropylmethoxy group, it exhibits poor aqueous solubility. Traditional aqueous potentiometric titration is prone to precipitation errors, which skew inflection points.

To ensure scientific integrity, a self-validating spectrophotometric method utilizing cosolvent extrapolation must be employed. This method leverages the intrinsic chromophore of the nitroaromatic system, which undergoes a measurable bathochromic shift upon deprotonation ()[2].

Step-by-Step Protocol
  • Preparation of Cosolvent Systems: Prepare 10%, 20%, 30%, and 40% (v/v) Acetonitrile-Water mixtures.

    • Causality: Acetonitrile acts as a strongly differentiating solvent with modest solvating power, ensuring the lipophilic API building block remains fully dissolved across the entire pH range without altering the fundamental acid-base equilibrium mechanism.

  • Analyte Dissolution: Dissolve the compound to a final concentration of

    
     M in each of the prepared solvent systems.
    
  • Spectrophotometric Titration: Titrate the solutions with standardized 0.1 M NaOH. Record the UV-Vis absorbance spectra after each addition.

    • Causality: The aromatic nitro group acts as an intrinsic reporter. Monitoring the absorbance at the isosbestic point and the

      
       of the anion provides high-fidelity data regarding the ratio of protonated to deprotonated species.
      
  • Henderson-Hasselbalch Plotting: Calculate the apparent pKa (psKa) for each solvent ratio by plotting

    
     against pH (where 
    
    
    
    and
    
    
    are the absorbances of the fully protonated and deprotonated species, respectively).
  • Yasuda-Shedlovsky Extrapolation (Self-Validation): Plot the calculated psKa values against the inverse dielectric constant (

    
    ) of the respective cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    
    ) to determine the true aqueous thermodynamic pKa.
    • Causality: This mathematical extrapolation acts as a self-validating mechanism, systematically eliminating solvent-induced dielectric artifacts to reveal the true aqueous acidity.

G A Compound Preparation (3-CPMO-2-NBA in Cosolvent) B Potentiometric Titration (Standardized NaOH) A->B C UV-Vis Spectrophotometry (Monitor A_HA and A_A-) A->C D Data Plotting (Henderson-Hasselbalch) B->D C->D E Yasuda-Shedlovsky Extrapolation (Aqueous pKa Determination) D->E

Workflow for aqueous pKa determination via cosolvent extrapolation.

Implications for Drug Design and API Synthesis

The highly acidic nature of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (pKa ~2.18) ensures that it is fully ionized at physiological pH (7.4). When utilized as a building block in drug design, the sterically bulky, lipophilic cyclopropylmethoxy group enhances the membrane permeability of the final macromolecule. Meanwhile, the ortho-nitro group serves as a versatile synthetic handle; it is commonly subjected to catalytic hydrogenation to yield an ortho-amino benzoic acid derivative, a critical precursor for synthesizing privileged pharmacophores like benzimidazoles and quinazolinones.

Understanding the pKa allows chemists to execute highly efficient liquid-liquid extractions during these synthetic steps, keeping the aqueous phase at pH < 1.0 to ensure the compound remains fully protonated and partitioned into the organic layer.

References

  • Pekcan, G., et al. "Spectrophotometric Determination of pK Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures". Asian Journal of Chemistry. URL: [Link]

Sources

Foundational

Structural Analysis of Cyclopropylmethoxy-Substituted Nitrobenzoic Acids

Synthetic Pathways, Solid-State Architecture, and Spectroscopic Validation Executive Summary Cyclopropylmethoxy-substituted nitrobenzoic acids represent a critical scaffold in the development of phosphodiesterase-4 (PDE4...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Pathways, Solid-State Architecture, and Spectroscopic Validation

Executive Summary

Cyclopropylmethoxy-substituted nitrobenzoic acids represent a critical scaffold in the development of phosphodiesterase-4 (PDE4) inhibitors, most notably as precursors to Roflumilast. The structural integrity of these intermediates—specifically the steric orientation of the cyclopropyl tail and the electronic environment of the nitro-aromatic core—directly dictates the efficacy of downstream amidation and metabolic stability.

This technical guide provides a structural dissection of 3-(cyclopropylmethoxy)-4-nitrobenzoic acid and its analogs. We move beyond basic characterization to explore the causal links between synthetic protocols, crystallographic packing, and solution-state dynamics.

Synthetic Pathway & Structural Prerequisites

The structural identity of the target molecule is established during the O-alkylation of the phenolic precursor. The choice of base and solvent controls not just yield, but the impurity profile (e.g., O- vs C-alkylation) that complicates structural analysis.

Validated Synthetic Workflow

The following protocol optimizes for the thermodynamic product, minimizing the formation of ester byproducts.

Protocol 1: Regioselective O-Alkylation

  • Charge: Suspend 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF (5 vol).

  • Deprotonation: Add

    
     (2.5 eq) at ambient temperature. Note: Excess base ensures full deprotonation of both the carboxyl and hydroxyl protons, but the phenoxide is the active nucleophile.
    
  • Addition: Dropwise addition of (bromomethyl)cyclopropane (1.2 eq).

  • Kinetics: Heat to 60°C for 6 hours. Monitor via HPLC.

  • Workup: Acidify to pH 3 with 1N HCl to precipitate the free acid.

Reaction Logic Diagram

The following directed graph illustrates the transformation logic and critical control points (CCPs) for structural integrity.

SyntheticPathway cluster_0 Critical Control Point Start 3-Hydroxy-4- nitrobenzoic Acid Inter Dianion Intermediate Start->Inter K2CO3, DMF Deprotonation Product 3-(Cyclopropylmethoxy)- 4-nitrobenzoic Acid Inter->Product Sn2 Attack (Phenoxide) Impurity Ester Byproduct Inter->Impurity Over-alkylation (Carboxylate attack) Reagent (Bromomethyl) cyclopropane Reagent->Inter

Figure 1: Reaction logic for the synthesis of the target scaffold. The phenoxide attack is kinetically favored over the carboxylate, but temperature control is vital to prevent esterification.

Solid-State Architecture (Crystallography)

Understanding the crystal lattice is not merely academic; it predicts the powder flow properties and solubility profile of the API.

The Centrosymmetric Dimer

Like most benzoic acid derivatives, cyclopropylmethoxy-nitrobenzoic acids crystallize as centrosymmetric dimers linked by intermolecular hydrogen bonds between the carboxylic acid groups (


 graph set motif).
  • Donor-Acceptor Distance: The

    
     distance typically falls between 2.62 Å and 2.65 Å , indicating a strong hydrogen bond network that stabilizes the crystal lattice [1].
    
  • Implication: This strong dimerization results in high melting points (typically >160°C) and low solubility in non-polar solvents, necessitating polar aprotic solvents (DMSO, DMF) for subsequent coupling reactions.

Conformational Analysis of the "Tail"

The cyclopropylmethoxy group is the critical pharmacophore for PDE4 selectivity (fitting into the Q2 hydrophobic pocket). Crystallographic data from analogous structures (e.g., methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) reveals a critical torsion angle.

  • Torsion Angle: The dihedral angle between the benzene ring plane and the cyclopropyl ring is approximately 60.3° [2].[1]

  • Steric Causality: This non-planar conformation is driven by the steric repulsion between the ether oxygen lone pairs and the ortho-protons of the aromatic ring. This "twisted" conformation is bio-active, allowing the cyclopropyl group to penetrate hydrophobic sub-pockets in the target enzyme.

Solution-State Dynamics (NMR Spectroscopy)

While X-ray gives a static picture, NMR validates the structure in solution. The cyclopropylmethoxy group provides a distinct "fingerprint."

Diagnostic NMR Signals (DMSO- )
MoietyShift (

ppm)
MultiplicityIntegrationStructural Insight
-COOH 13.0 - 13.5Broad Singlet1HConfirms free acid (dimer breaks in DMSO).
Ar-H (C2) 7.6 - 7.8Doublet (

)
1HMeta-coupling indicates 1,3,4-substitution.

4.0 - 4.1Doublet (

)
2HKey Identifier. Deshielded by oxygen.
Cyclopropyl CH 1.2 - 1.3Multiplet1HMethine proton linking ring to methylene.
Cyclopropyl

0.3 - 0.6Multiplet4HHigh-field shift characteristic of strained rings.
The "Roofing" Effect

In the cyclopropyl ring, the methylene protons are magnetically non-equivalent due to the ring's rigidity. However, in lower-resolution instruments (300 MHz), they often appear as two complex multiplets. High-field NMR (600 MHz) is required to resolve the cis and trans coupling constants relative to the methine proton.

Spectroscopic Validation (IR & MS)

To ensure the material is suitable for drug development, orthogonal validation is required.

Infrared Spectroscopy (FT-IR)
  • Nitro Group: Asymmetric stretch at 1530

    
      and symmetric stretch at 1350 
    
    
    
    . These are intense bands that confirm the integrity of the nitro core.
  • Ether Linkage: The

    
     asymmetric stretch appears around 1250 
    
    
    
    .
  • Carbonyl: A strong band at 1680–1700

    
     . Note: If this shifts to >1720 
    
    
    
    , it indicates ester impurity formation (see Figure 1).
Mass Spectrometry[2][3]
  • Ionization: ESI (Negative Mode) is preferred due to the acidic proton.

  • Fragmentation: Expect a parent ion

    
     and a characteristic loss of the cyclopropylmethyl radical (
    
    
    
    ), leaving the nitro-phenoxide radical anion.

Structural Hierarchy & Interactions

The following diagram visualizes the structural hierarchy, moving from atomic connectivity to supramolecular packing.

StructuralHierarchy Molecule Monomer: 3-(Cp-methoxy)-4-nitrobenzoic acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer Driven by Sterics Cyclopropyl Torsion (~60 deg twist) Molecule->Sterics Internal Constraint Crystal Crystal Lattice (Monoclinic/Triclinic) Dimer->Crystal Packing Forces HBond Intermolecular H-Bond (COOH...COOH) HBond->Dimer PiStack Pi-Pi Stacking (Nitro-Aromatic rings) PiStack->Crystal Sterics->Crystal Determines Void Space

Figure 2: Hierarchical assembly of the target molecule from monomer conformation to crystal lattice packing.

References

  • Athimoolam, S., & Natarajan, S. (2006). "Supramolecular architecture in 2-hydroxy-4-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid." Acta Crystallographica Section C, 62(11). Link

  • Li, Y., et al. (2012). "Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate." Acta Crystallographica Section E, 68(Pt 3), o864. Link

  • PubChem. "3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid (Roflumilast Intermediate)." National Library of Medicine. Link

  • Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. Link

Sources

Exploratory

Comprehensive Stability Profile of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Under Ambient Conditions

Executive Summary For researchers and drug development professionals utilizing 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS: 1369822-13-8)[1] as a synthetic intermediate or active pharmaceutical ingredient (API) precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS: 1369822-13-8)[1] as a synthetic intermediate or active pharmaceutical ingredient (API) precursor, understanding its stability profile is critical for formulation, storage, and handling. This technical whitepaper deconstructs the structural reactivity of the molecule, analyzes its mechanistic stability under ambient conditions, and provides a field-proven, self-validating analytical protocol for empirical degradation tracking.

Structural Deconstruction and Reactivity Profiling

The stability of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is governed by the interplay of its three primary functional groups:

  • Carboxylic Acid (-COOH) at C1: Provides acidic character (pKa ~3.5) and acts as a strong hydrogen-bond donor/acceptor.

  • Nitro Group (-NO₂ ) at C2: A strongly electron-withdrawing group that typically introduces photolabile characteristics to aromatic systems.

  • Cyclopropylmethyl (CPM) Ether at C3: An alkyl-aryl ether linkage featuring a highly strained but kinetically stable cyclopropyl ring.

The specific 1,2,3-trisubstitution pattern of this aromatic ring creates steric crowding and unique electronic effects that dictate its environmental resilience.

Mechanistic Stability Under Ambient Conditions

Photostability of the Nitroaromatic Core

Nitroaromatics are notoriously sensitive to ultraviolet (UV) light. For example,2[2]. The classic photodegradation pathway for ortho-substituted nitrobenzenes (the Norrish type II reaction) requires an abstractable benzylic hydrogen at the ortho position to form a reactive aci-nitro intermediate, eventually yielding a nitroso derivative.

However, 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid lacks this crucial benzylic hydrogen . The ether oxygen at C3 and the carboxylate at C1 cannot participate in this intramolecular hydrogen abstraction. Consequently, while3[3], this specific molecule is highly resistant to ambient indoor lighting (Vis/UV-A). High-energy UV-B exposure is required to force minor decarboxylation pathways.

Hydrolytic Resilience of the CPM Ether

Ether linkages vary wildly in their hydrolytic stability. While silyl ethers are moisture-sensitive,4[4]. Under ambient humidity (40-60% RH) and neutral to mildly acidic pH ranges, the CPM ether in this molecule undergoes zero measurable hydrolysis.

Oxidative Resistance

Dialkyl ethers (like THF) readily form explosive peroxides via autoxidation of the alpha-carbon. In contrast, 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is an aryl alkyl ether. The oxygen lone pair is delocalized into the electron-deficient nitroaromatic ring, significantly increasing the bond dissociation energy (BDE) of the adjacent alpha-C-H bonds. This renders the molecule highly stable against ambient atmospheric oxygen.

G A 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid B Photolytic Degradation (UV-B Exposure) A->B Low Risk (No benzylic H) C Hydrolytic Cleavage (Ambient Humidity) A->C Negligible (Stable CPM ether) D Autoxidation (Ambient O2) A->D Negligible (Aryl conjugation)

Fig 1. Mechanistic stability profile of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid under ambient conditions.

Empirical Validation: Stability Testing Protocols

To validate these mechanistic assumptions, a rigorous, self-validating analytical protocol must be employed. The following methodology is designed to track degradation vectors using Reverse-Phase High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (RP-HPLC-HRMS).

Step-by-Step Methodology: Ambient & Accelerated Stability Profiling

This protocol incorporates a closed-loop validation system to ensure detector integrity prior to sample analysis.

Step 1: System Suitability Test (SST) & Blank Injection (Self-Validation)

  • Action: Inject a 50:50 Water:Acetonitrile blank, followed by a known standard mixture of the API and an internal standard (e.g., 4-nitrobenzoic acid).

  • Causality: The blank ensures no column carryover is misidentified as a degradation product. The SST verifies that the MS detector is properly tuned and that peak resolution is >2.0, ensuring that any subsequent signal loss in test samples is genuinely due to chemical degradation, not instrument drift.

Step 2: Sample Preparation & Environmental Stressing

  • Action: Prepare 1.0 mg/mL solutions of the compound in 50:50 Water:Acetonitrile. Subject aliquots to ICH Q1A/Q1B conditions: Ambient (25°C/60% RH) and Accelerated (40°C/75% RH) in both clear (photolytic vector) and amber (thermal vector) vials.

  • Causality: The 50:50 solvent ratio is deliberately chosen to ensure complete dissolution of the lipophilic cyclopropylmethoxy group while remaining miscible with the initial aqueous conditions of the HPLC gradient.

Step 3: Chromatographic Separation

  • Action: Utilize a C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes.

  • Causality: Formic acid is specifically selected over Trifluoroacetic acid (TFA). TFA causes severe ion suppression in MS detectors. Formic acid is volatile enough for MS compatibility but acidic enough (pH ~2.7) to fully suppress the ionization of the carboxylic acid moiety (pKa ~3.5). Keeping the molecule fully protonated prevents peak tailing and ensures sharp, quantifiable peaks.

Step 4: Detection & Quantification

  • Action: Monitor UV absorbance at 254 nm and operate the ESI-MS in Negative Ion Mode .

  • Causality: 254 nm perfectly captures the π-π* transitions of the nitroaromatic chromophore. Negative ion mode is chosen because the carboxylic acid readily donates a proton, yielding a highly abundant and stable [M-H]⁻ signal, maximizing the signal-to-noise ratio for trace degradation product detection.

G Step1 Sample Preparation (Solid & Solution) Step2 Environmental Stressing (ICH Q1A/Q1B) Step1->Step2 Step3 Chromatographic Separation (RP-HPLC) Step2->Step3 Aliquot withdrawal at defined intervals Step4 Detection & Quantification (UV-Vis / HRMS) Step3->Step4 Step5 Data Synthesis & Kinetic Modeling Step4->Step5

Fig 2. Self-validating ICH Q1A/Q1B stability testing workflow for nitrobenzoic acid derivatives.

Quantitative Data Summaries

Based on the structural properties and empirical testing models for this chemotype, the expected degradation profile is highly favorable. The table below summarizes the quantitative stability matrix.

Environmental Stress ConditionDurationPrimary VectorExpected Degradation (%)Dominant Degradant Pathway
Ambient (25°C, 60% RH) 30 DaysThermal / Hydrolytic< 0.1%None observed
Accelerated (40°C, 75% RH) 30 DaysThermal / Hydrolytic< 0.2%None observed
Photolytic (ICH Q1B) 1.2M lux-hrUV-A / UV-B~ 1.2%Minor decarboxylation
Acidic (pH 2.0, 25°C) 7 DaysHydrolytic< 0.1%CPM ether is stable
Basic (pH 10.0, 25°C) 7 DaysHydrolytic< 0.1%Carboxylate salt formation (stable)
Oxidative (3% H₂O₂, 25°C) 24 HoursRadical Oxidation< 0.5%Trace N-oxide formation

Conclusion & Storage Recommendations

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid exhibits exceptional stability under ambient conditions. The lack of an ortho-benzylic hydrogen neutralizes the primary photolytic vulnerability typically associated with nitroaromatics, while the aryl conjugation and cyclopropyl ring strain protect the ether linkage from autoxidation and mild hydrolysis.

Recommended Storage: While chemically robust, best practices dictate storing the compound in amber glass vials at ambient room temperature (15°C to 25°C) in a dry environment. No inert gas purging (e.g., Argon) is strictly necessary for short-to-medium-term storage, though it is recommended for multi-year archiving to absolutely eliminate trace oxidative vectors.

References

  • Title: 30071-93-3 Cas No.
  • Title: Photochemical reactions of organic compounds in seawater - ProQuest Source: ProQuest URL
  • Title: Application Notes and Protocols: (Chloromethyl)
  • Title: 2-Nitrobenzaldehyde: A convenient UV-A and UV-B chemical actinometer for drug photostability testing Source: ResearchGate URL

Sources

Foundational

Potential pharmaceutical applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Technical Whitepaper: Pharmaceutical Applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Executive Summary 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS: 1369822-13-8) represents a specialized, high-value interm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmaceutical Applications of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Executive Summary

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS: 1369822-13-8) represents a specialized, high-value intermediate in the synthesis of nitrogen-containing heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural core—a benzoic acid functionalized with an ortho-nitro group and a meta-cyclopropylmethoxy ether—positions it as a critical precursor for 3-substituted anthranilic acids .[1] These anthranilic acids are the direct biosynthetic or synthetic progenitors of 8-substituted quinazolinones and quinolones , privileged scaffolds in oncology (kinase inhibitors) and infectious disease (fluoroquinolones).[1]

This guide analyzes the compound's synthetic utility, focusing on its role in constructing metabolically stable, lipophilic drug candidates targeting EGFR, PI3K, and PDE4 pathways.[1]

Chemical Profile & Structural Logic

The pharmaceutical value of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid lies in its dual functionality:

  • The Ortho-Nitro Group: Serves as a "masked" amino group.[1] Upon reduction, it yields an aniline at the 2-position, enabling cyclization reactions (e.g., Niementowski reaction) to form fused heterocyclic rings.[1]

  • The Meta-Cyclopropylmethoxy Group: Acts as a bioisostere for methoxy or ethoxy groups.[1] The cyclopropyl moiety enhances lipophilicity (LogP) and metabolic stability by blocking dealkylation at the ether linkage, a common clearance pathway for simple alkoxy groups.[1]

PropertyData
IUPAC Name 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
CAS Number 1369822-13-8
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Key Pharmacophore 3-Alkoxy-2-nitrobenzoic acid (Anthranilic acid precursor)
Primary Application Synthesis of 8-substituted Quinazolin-4-ones / Quinolones

Synthetic Utility: The Anthranilic Acid Gateway[1]

The primary application of this compound is its conversion into 2-amino-3-(cyclopropylmethoxy)benzoic acid (an anthranilic acid derivative).[1] This transformation unlocks the synthesis of tricyclic and tetracyclic drug cores.[1]

Reduction to Anthranilic Acid

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH, SnCl₂).[1] The resulting 3-substituted anthranilic acid is a versatile building block.[1]

Cyclization Pathways

Once reduced, the 2-amino group and the 1-carboxylic acid group react with electrophiles to form heterocycles:

  • Quinazolin-4-ones: Reaction with formamide, urea, or amidines.[1] The 3-cyclopropylmethoxy group ends up at the 8-position of the quinazoline ring.[1]

  • Benzimidazoles: Reaction with carboxylic acids or aldehydes (followed by oxidation).[1]

  • Benzoxazinones: Reaction with acid anhydrides.[1]

Targeted Therapeutic Areas

Kinase Inhibitors (Oncology & Immunology)

The quinazolin-4-one scaffold is ubiquitous in kinase inhibitors (e.g., Idelalisib, Duvelisib).[1]

  • Mechanism: The 8-cyclopropylmethoxy group (derived from the 3-position of the acid) projects into the solvent-exposed region or specific hydrophobic pockets of the kinase ATP-binding site.[1]

  • Advantage: The cyclopropyl group provides steric bulk and hydrophobic interaction without the metabolic liability of a linear alkyl chain.[1]

  • Target Classes: PI3Kδ/γ inhibitors, EGFR inhibitors (where 8-substitution modulates selectivity).[1]

PDE4 Inhibitors (Respiratory Diseases)

While Roflumilast utilizes a 3-cyclopropylmethoxy-4-difluoromethoxy scaffold, the 3-(cyclopropylmethoxy)-2-nitrobenzoic acid isomer allows for the exploration of regioisomeric space .[1]

  • Application: Synthesis of novel PDE4 inhibitors where the alkoxy group is ortho to the nitrogen-containing ring junction, potentially altering the binding vector to the metal ions (Zn²⁺/Mg²⁺) in the PDE4 active site.[1]

Antibacterials (Fluoroquinolones)

8-Methoxy fluoroquinolones (e.g., Moxifloxacin) show reduced resistance development.[1]

  • Application: The 3-(cyclopropylmethoxy)-2-nitrobenzoic acid precursor enables the synthesis of 8-cyclopropylmethoxy quinolones .[1] The larger cyclopropyl group can enhance activity against Gram-positive bacteria and reduce efflux pump susceptibility.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Rationale: Nucleophilic aromatic substitution (or alkylation of phenol) followed by ester hydrolysis.[1]

  • Starting Material: 3-Hydroxy-2-nitrobenzoic acid methyl ester (1.0 eq).

  • Reagents: Cyclopropylmethyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

  • Solvent: DMF or Acetonitrile.[1]

  • Procedure:

    • Dissolve ester in DMF.[1] Add K₂CO₃ and KI.[1]

    • Add Cyclopropylmethyl bromide dropwise at 0°C.[1]

    • Heat to 60°C for 4-6 hours (Monitor by TLC/LC-MS).

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, concentrate.[1]

  • Hydrolysis:

    • Dissolve the intermediate ester in THF/MeOH (1:1).[1]

    • Add LiOH (2M aq, 3.0 eq).[1] Stir at RT for 2 hours.

    • Acidify with 1M HCl to pH 2.[1] Precipitate filters off as the title acid.[1]

Protocol B: Reduction to 2-Amino-3-(cyclopropylmethoxy)benzoic Acid

Rationale: Preparation of the active anthranilic acid scaffold.[1]

  • Substrate: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

  • Catalyst: 10% Pd/C (5 wt%).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure:

    • Suspend substrate and catalyst in solvent under N₂ atmosphere.[1]

    • Purge with H₂ gas (balloon pressure or 1-3 bar).[1]

    • Stir at RT for 2-4 hours.

    • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to yield the anthranilic acid derivative (often unstable, use immediately in cyclization).[1]

Visualization: Synthesis & Pharmacophore Mapping

The following diagram illustrates the conversion of the nitrobenzoic acid into the privileged quinazolinone scaffold, highlighting the position of the cyclopropylmethoxy group.[1]

G cluster_0 Pharmacophore Logic Start 3-Hydroxy-2-nitrobenzoic acid (Precursor) Inter 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid (Target Compound) Start->Inter Alkylation (Cyclopropylmethyl bromide) Amine 2-Amino-3-(cyclopropylmethoxy)- benzoic acid (Anthranilic Acid) Inter->Amine Reduction (H2/Pd-C) MetStab Metabolic Stability (Cyclopropyl vs Methyl) Inter->MetStab Lipophil Lipophilicity (Membrane Permeability) Inter->Lipophil Quin 8-(Cyclopropylmethoxy)- quinazolin-4-one (Kinase Inhibitor Scaffold) Amine->Quin Cyclization (Formamide/Urea)

Figure 1: Synthetic pathway from precursor to privileged kinase inhibitor scaffold, highlighting the strategic role of the cyclopropylmethoxy group.[1]

References

  • Matrix Scientific . (n.d.).[1] 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Product Entry. Retrieved from (Search CAS: 1369822-13-8).[1]

  • Wissner, A., et al. (2003).[1] Synthesis and Structure-Activity Relationships of Quinazoline Inhibitors of EGFR Kinase. Journal of Medicinal Chemistry , 46(1), 49-63.[1] (Demonstrates the utility of anthranilic acid precursors in quinazoline synthesis).

  • Loke, P. L., et al. (2012).[1] Design and Synthesis of 8-Alkoxy-Substituted Quinazolines as PI3K Inhibitors. Bioorganic & Medicinal Chemistry Letters . (Contextualizes the 8-alkoxy substitution pattern derived from 3-alkoxy-2-nitrobenzoic acids).

  • PubChem . (n.d.).[1] Compound Summary: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.[1][2][3] Retrieved from .[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a structural analog critical in the development of phosphodiesterase-4 (PDE4) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a structural analog critical in the development of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast derivatives).

The protocol utilizes a protection-alkylation-deprotection strategy to ensure regioselectivity and high purity, avoiding the formation of ester byproducts common in direct alkylation of hydroxy-benzoic acids.

Introduction & Retrosynthetic Analysis

The target molecule features a sterically congested 1,2,3-trisubstituted benzene ring. The presence of the 2-nitro group provides strong electron-withdrawing effects, increasing the acidity of the adjacent phenol but also introducing steric hindrance that impacts nucleophilic substitution and hydrolysis rates.

Retrosynthetic Logic

Direct alkylation of 3-hydroxy-2-nitrobenzoic acid often results in competitive alkylation at the carboxylic acid, yielding mixtures of ether-acids and ether-esters. To guarantee Process Control and Quality , this protocol employs a methyl ester intermediate.

Pathway:

  • Esterification: Protection of the carboxylic acid.

  • Williamson Ether Synthesis: Regioselective

    
    -alkylation using (bromomethyl)cyclopropane.
    
  • Saponification: Controlled hydrolysis to yield the free acid.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 3-Hydroxy-2-nitrobenzoic acid (Starting Material) Inter1 Methyl 3-hydroxy-2-nitrobenzoate (Intermediate 1) SM->Inter1 MeOH, H2SO4 Reflux, 4h Inter2 Methyl 3-(cyclopropylmethoxy)- 2-nitrobenzoate (Intermediate 2) Inter1->Inter2 (Bromomethyl)cyclopropane K2CO3, DMF, 60°C Product 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid (Target) Inter2->Product 1. LiOH, THF/H2O 2. HCl (pH 2)

Caption: Three-step synthetic pathway ensuring regioselective alkylation of the 3-hydroxyl group.[1]

Safety Assessment (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds Potential for energetic decomposition at high temperatures.Do not heat reaction mass above 100°C. Ensure no dry distillation of residues.
Alkyl Halides (Bromomethyl)cyclopropane is an alkylating agent and potential lachrymator.Handle in a certified fume hood. Double-glove (Nitrile) recommended.
Strong Acids/Bases H₂SO₄ and LiOH are corrosive.Add acids/bases slowly to control exotherms. Wear face shield during workup.

Materials & Equipment

Reagents
  • Precursor: 3-Hydroxy-2-nitrobenzoic acid (Commercial grade, >97% purity) [1].

  • Alkylating Agent: (Bromomethyl)cyclopropane (CAS 7051-34-5).

  • Solvents: Methanol (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.

  • Auxiliaries: Potassium Carbonate (K₂CO₃, anhydrous, granular), Lithium Hydroxide (LiOH·H₂O), Hydrochloric Acid (12M and 1M).

Equipment
  • Three-neck round-bottom flasks (250 mL, 500 mL).

  • Reflux condenser with nitrogen inlet.

  • Magnetic stirrer with temperature feedback control (e.g., IKA C-MAG).

  • Rotary evaporator with vacuum pump (<10 mbar).

Step-by-Step Protocol

Step 1: Preparation of Methyl 3-hydroxy-2-nitrobenzoate

Rationale: Esterification prevents side-reactions at the carboxylic acid site during alkylation.

  • Setup: Charge a 500 mL round-bottom flask with 3-hydroxy-2-nitrobenzoic acid (18.3 g, 100 mmol) and Methanol (180 mL).

  • Catalyst Addition: Cool the solution to 0°C. Dropwise add concentrated Sulfuric Acid (H₂SO₄, 5.0 mL) over 10 minutes.

  • Reaction: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Concentrate methanol to ~30 mL under reduced pressure.

    • Pour residue into ice-water (400 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Output: Yellow solid (Intermediate 1). Expected Yield: 90–95%.[3]

Step 2: Alkylation (Williamson Ether Synthesis)

Rationale: Use of DMF and K₂CO₃ facilitates the Sn2 attack of the phenoxide on the primary alkyl halide. The 2-nitro group enhances phenol acidity, aiding deprotonation.

  • Solvation: Dissolve Intermediate 1 (19.7 g, 100 mmol) in anhydrous DMF (100 mL) in a 250 mL flask under Nitrogen.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 27.6 g, 200 mmol, 2.0 eq). Stir for 15 minutes at room temperature. The color typically deepens to orange/red (phenoxide formation).

  • Alkylation: Add (Bromomethyl)cyclopropane (14.8 g, 110 mmol, 1.1 eq) via syringe.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Process Control: Do not exceed 80°C to prevent degradation of the nitro group or cyclopropyl ring opening.

  • Workup:

    • Cool to room temperature.[3] Pour into Water (500 mL).

    • Extract with Ethyl Acetate (3 x 150 mL). Note: DMF is water-soluble, but multiple washes are required to remove traces.

    • Wash organics with Water (2 x 100 mL) and Brine (1 x 100 mL).

    • Dry (Na₂SO₄) and concentrate to a crude oil/solid.

  • Purification: Recrystallize from minimal hot Methanol or use Flash Chromatography (10-20% EtOAc in Hexanes) if high purity is required immediately.

  • Output: Pale yellow solid (Intermediate 2). Expected Yield: 85–90%.

Step 3: Saponification to Target Acid

Rationale: LiOH is preferred over NaOH for hindered esters due to slightly better solubility in THF mixtures, though NaOH is a viable alternative.

  • Dissolution: Dissolve Intermediate 2 (25.1 g, 100 mmol theoretical) in THF (150 mL) and Water (50 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (8.4 g, 200 mmol, 2.0 eq).

  • Reaction: Stir at Room Temperature for 12 hours. If conversion is slow (checked by TLC), heat to 40°C.

    • Mechanism Note: The 2-nitro group provides steric bulk, potentially slowing hydrolysis compared to unsubstituted benzoates.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with Water (100 mL).

    • Critical Step: Acidify dropwise with 1M HCl to pH 2.0 while stirring vigorously. The product will precipitate.[4]

  • Filtration: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Final Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[3]

Process Workflow & Logic

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection Start Start: 3-Hydroxy-2-nitrobenzoic acid S1_React Reflux in MeOH/H2SO4 Start->S1_React S1_Iso Extract EtOAc / Wash NaHCO3 S1_React->S1_Iso S2_React Add Cyclopropylmethyl bromide K2CO3 / DMF / 60°C S1_Iso->S2_React S2_Check Check Purity (TLC/HPLC) Remove DMF via wash S2_React->S2_Check S3_React Hydrolysis: LiOH / THF / H2O S2_Check->S3_React S3_Ppt Acidify to pH 2 (HCl) Precipitate Product S3_React->S3_Ppt End Final Product: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid S3_Ppt->End

Caption: Operational workflow emphasizing critical isolation points (pH adjustment, solvent removal).

Analytical Validation

To validate the synthesis, compare the isolated product against these expected spectral parameters.

TechniqueParameterExpected Signal / Observation
HPLC Purity>98% (Area %)
1H NMR Cyclopropyl

0.3–0.7 ppm (Multiplets, 4H, ring protons)
1H NMR Methylene

3.9–4.0 ppm (Doublet, 2H, -OCH₂-)
1H NMR Aromatic

7.2–7.8 ppm (Multiplets, 3H, 1,2,3-subst. pattern)
1H NMR Acid

13.0+ ppm (Broad singlet, COOH)
MS (ESI) Mass

= 236.06 (Calculated MW: 237.21)

Troubleshooting Guide

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete deprotonation or moisture in DMF.

    • Fix: Ensure K₂CO₃ is anhydrous (grind before use) and DMF is dry. Increase temperature to 70°C cautiously.

  • Issue: Product is an Oil in Step 3.

    • Cause: Impurities preventing crystallization or residual THF.

    • Fix: Ensure all THF is removed before acidification. If oil forms upon acidification, extract with EtOAc, dry, and triturate with Hexanes to induce solidification.

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance from the 2-nitro group.

    • Fix: Switch to NaOH (stronger nucleophile) and reflux in Methanol/Water instead of THF/Water at RT.

References

  • ChemicalBook. (2025). 3-Hydroxy-2-nitrobenzoic acid Synthesis and Properties. Link

  • Organic Syntheses. (1953). m-Nitrobenzoic Acid (General Hydrolysis Protocol). Org. Synth. 1928, 8, 76; Coll. Vol. 1, 391. Link

  • National Institutes of Health (NIH). (2010). Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids (Context on Alkylation). PMC2935667. Link

  • PubChem. (2025). Methyl 3-hydroxy-2-nitrobenzoate Compound Summary. Link

Sources

Application

Optimization of Cyclopropylmethylation Reactions for Nitrobenzoic Acids

Application Note & Protocol Guide Abstract The cyclopropylmethyl (CPM) motif is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and lipophilicity compared to acyclic alkyl chains....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The cyclopropylmethyl (CPM) motif is a privileged pharmacophore in medicinal chemistry, offering improved metabolic stability and lipophilicity compared to acyclic alkyl chains. However, the introduction of this group onto electron-deficient substrates like nitrobenzoic acids presents a specific synthetic challenge: the competition between the desired


 substitution and the rapid, thermodynamically driven ring-opening rearrangement of the cyclopropylcarbinyl system. This guide provides a rigorous optimization framework for the esterification of nitrobenzoic acids with (bromomethyl)cyclopropane, emphasizing kinetic control to maximize yield and purity.
Introduction: The Synthetic Challenge

Nitrobenzoic acids serve as critical scaffolds in the synthesis of anesthetics (e.g., benzocaine analogs), anti-infectives, and kinase inhibitors. Functionalizing the carboxylic acid moiety with a cyclopropylmethyl group is often the first step in building these complex molecules.

The dichotomy of the reaction system:

  • The Substrate (Nitrobenzoic Acid): The nitro group lowers the

    
     (~3.4 for 4-nitrobenzoic acid vs. 4.2 for benzoic acid), facilitating deprotonation. However, the resulting nitrobenzoate anion is a weak nucleophile  due to resonance delocalization, requiring enhanced reaction conditions to drive substitution.
    
  • The Reagent (Cyclopropylmethyl Halide): While primary, the cyclopropylmethyl electrophile is sterically hindered compared to simple alkyl halides. More critically, it sits on a "mechanistic cliff." If the reaction pathway veers toward

    
     (ionization), the resulting cyclopropylcarbinyl cation undergoes an exceptionally fast rearrangement (
    
    
    
    ) to the homoallyl (3-butenyl) or cyclobutyl cation, leading to inseparable impurities.

Therefore, the protocol must strictly enforce an


 manifold  while sufficiently activating the poor nucleophile.
Mechanistic Analysis & Control Strategy

The success of this reaction hinges on preventing the formation of the cyclopropylcarbinyl cation.

  • Pathway A (

    
     - Desired):  Direct backside attack by the nitrobenzoate anion. This requires a polar aprotic solvent to strip the cation (e.g., 
    
    
    
    ) from the carboxylate, leaving a "naked," reactive anion.
  • Pathway B (

    
    /Rearrangement - Undesired):  Ionization of the bromide leads to a cation that immediately relieves ring strain by opening to the 3-butenyl cation. This is promoted by protic solvents, Lewis acids, or excessive heat.
    
Optimization Decision Matrix
ParameterRecommendationRationale
Solvent DMF or DMSO Polar aprotic solvents solvate the cation (

), leaving the carboxylate anion highly reactive (naked nucleophile). Avoid alcohols (promotes solvolysis/rearrangement).
Base

or

Carbonates provide irreversible deprotonation without acting as competing nucleophiles. Cesium (

) is larger ("softer"), further loosening the ion pair and accelerating the rate (the "Cesium Effect").
Catalyst KI (0.1 - 0.5 eq) Critical for Optimization. Finkelstein substitution converts the alkyl bromide to the more reactive alkyl iodide in situ. This increases the

rate, allowing for lower reaction temperatures.
Temperature 50°C - 60°C RT is often too slow for nitrobenzoates. Temperatures >80°C significantly increase the risk of thermal rearrangement and elimination.
Visualizing the Reaction Pathway

ReactionPathway Start Nitrobenzoic Acid + (Bromomethyl)cyclopropane SN2_TS SN2 Transition State (Concerted) Start->SN2_TS Polar Aprotic Solvent (DMF/DMSO) Cation Cyclopropylcarbinyl Cation (Transient) Start->Cation Protic Solvent High Heat (>80°C) Product Cyclopropylmethyl Nitrobenzoate (Target) SN2_TS->Product Inversion Impurity Homoallyl Ester (Ring Opened) Cation->Impurity Rearrangement (Fast)

Figure 1: Mechanistic bifurcation.[1] The protocol aims to maximize the Green pathway (


) and block the Red pathway (Rearrangement).
Detailed Experimental Protocol

Objective: Synthesis of 4-nitrobenzoic acid cyclopropylmethyl ester. Scale: 1.0 gram (approx. 6 mmol) basis.

Reagents:
  • Substrate: 4-Nitrobenzoic acid (1.0 eq)

  • Reagent: (Bromomethyl)cyclopropane (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.2 eq)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Step-by-Step Workflow:
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add 4-Nitrobenzoic acid (1.0 g, 5.98 mmol) and

      
        (1.65 g, 11.96 mmol).
      
    • Add anhydrous DMF (30 mL).

    • Note: Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension. This ensures deprotonation to the carboxylate salt before the alkyl halide is introduced.

  • Addition:

    • Add Potassium Iodide (KI) (198 mg, 1.2 mmol).

    • Add (Bromomethyl)cyclopropane (0.70 mL, 7.18 mmol) dropwise via syringe.

    • Critical: Do not add the bromide all at once if working on a larger scale (>10g) to control exotherm, though at this scale it is negligible.

  • Reaction:

    • Heat the reaction mixture to 55°C using an oil bath.

    • Monitor by TLC (Hexanes:Ethyl Acetate 4:1) or LC-MS.

    • Timecourse: The reaction typically reaches completion in 4–6 hours.

    • Checkpoint: If the reaction is sluggish after 6 hours, add an additional 0.1 eq of KI rather than increasing the temperature.

  • Work-up:

    • Cool the mixture to RT.

    • Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMF.

    • Tip: DMF can retain product; thorough water washes are essential. A final wash with saturated LiCl solution helps remove residual DMF.

    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is usually of high purity. If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Target Product: White to pale yellow solid.

Troubleshooting & Quality Control
Identifying the "Ring-Opened" Impurity

The most common failure mode is the formation of the homoallyl ester (4-nitrobenzoic acid but-3-enyl ester). This occurs if the reaction gets too hot or if the solvent is wet (promoting ionization).

FeatureTarget: CyclopropylmethylImpurity: Homoallyl (Ring-Opened)
H-NMR (Aliphatic) Multiplet at

0.3–0.6 ppm (cyclopropane ring protons).
Absence of high-field protons < 1.0 ppm.
H-NMR (Olefinic) None.Distinct multiplets at

5.0–6.0 ppm (terminal alkene).
Retention Time Typically elutes earlier on reverse-phase LC.Typically elutes later (slightly more lipophilic).
Optimization Decision Tree

OptimizationTree Start Start Optimization CheckConv Check Conversion (4h @ 55°C) Start->CheckConv LowConv Low Conversion (<50%) CheckConv->LowConv Slow Reaction HighImp High Impurity (Homoallyl formed) CheckConv->HighImp Ring Opening Success >95% Conversion Clean Profile CheckConv->Success Target Met Action1 Action1 LowConv->Action1 Add 0.5 eq Cs2CO3 (Cesium Effect) Action2 Action2 LowConv->Action2 Increase KI to 0.5 eq (Finkelstein) Action3 Action3 HighImp->Action3 Lower Temp to 40°C Extend Time Action4 Action4 HighImp->Action4 Switch Solvent to DMSO (Faster rate @ lower T) Action1->CheckConv Action2->CheckConv Action3->CheckConv Action4->CheckConv

Figure 2: Troubleshooting logic for maximizing yield and minimizing side reactions.

References
  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. [Link]

  • Wiberg, K. B., & Hess, B. A. (1966). Heats of formation of light cycloalkanes. Journal of the American Chemical Society, 88(19), 4433–4438. (Thermodynamics of ring strain). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for SN2 vs. rearrangement).

Sources

Method

Application Note: Advanced Purification Strategies for 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Intermediates

Executive Summary The isolation and purification of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid —a critical intermediate in the synthesis of targeted kinase inhibitors and phosphodiesterase ligands—presents unique downstr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid —a critical intermediate in the synthesis of targeted kinase inhibitors and phosphodiesterase ligands—presents unique downstream processing challenges. The synthesis of this intermediate (typically via the nitration of 3-(cyclopropylmethoxy)benzoic acid or the alkylation of 3-hydroxy-2-nitrobenzoic acid) invariably generates closely related regioisomers (e.g., 4-nitro and 6-nitro derivatives) and highly colored oxidative byproducts[1].

This application note details a field-proven, orthogonal purification cascade designed by senior application scientists. By exploiting the distinct physicochemical properties of the target molecule, this guide provides a self-validating workflow combining pH-driven liquid-liquid extraction (LLE), mesoporous carbon decolorization, cloud-point recrystallization, and preparative HPLC polishing to achieve >99.5% API-grade purity.

Physicochemical Profiling & Purification Rationale

To design an effective purification protocol, we must first analyze the causality between the molecule's structure and its behavior in various matrices. The presence of the strongly electron-withdrawing ortho-nitro group significantly increases the acidity of the carboxylic acid, lowering its pKa compared to unsubstituted benzoic acid ()[2]. Simultaneously, the cyclopropylmethoxy ether adds a highly lipophilic tail, dictating its solubility in organic solvents and its retention on reversed-phase chromatographic columns.

Table 1: Physicochemical Properties & Purification Implications
PropertyValue / CharacteristicPurification Implication
Molecular Weight 237.21 g/mol Defines mass spectrometry (LC-MS) parameters for fraction monitoring.
Estimated pKa ~2.5 – 3.0Enables selective deprotonation at pH 8–9, allowing partitioning into an aqueous phase while leaving neutral impurities in the organic phase.
Lipophilicity (logP) ~2.8 (Estimated)High affinity for C18 stationary phases; requires a high concentration of organic modifier (Acetonitrile) for HPLC elution.
Chemical Stability Base-sensitive at high tempsIncompatible with strong bases (e.g., NaOH) which can cause degradation or ether hydrolysis ()[3]. Mild bases (Na₂CO₃) are required.

Mechanistic Causality of Impurity Clearance

impurity_causality Imp1 Neutral Organics (Unreacted Halides) Mech1 Partition into Organic Phase (pH 9) Imp1->Mech1 Imp2 Oxidative Tars (Quinoidal Byproducts) Mech2 Adsorption onto Mesoporous Carbon Imp2->Mech2 Imp3 Regioisomers (4-nitro / 6-nitro) Mech3 Differential Solubility & Retention Time Imp3->Mech3 Target Target Compound (2-nitro isomer) Target->Mech3 Recrystallization & HPLC

Mechanistic causality of impurity clearance during the purification cascade.

Multi-Stage Purification Workflow

purification_strategy Crude Crude Reaction Mixture (Target + Regioisomers + Tars) LLE pH-Driven Liquid-Liquid Extraction (Isolates Acidic Fraction) Crude->LLE Aqueous Na2CO3 / EtOAc Carbon Activated Carbon Filtration (Removes Colored Tars) LLE->Carbon Aqueous Phase (pH 9) Cryst Solvent Recrystallization (EtOH/H2O Cloud-Point Method) Carbon->Cryst Acidification (pH < 2) HPLC Preparative RP-HPLC (Resolves Closely Eluting Isomers) Cryst->HPLC If Isomeric Purity < 99.5% Pure Ultra-Pure API Intermediate (>99.5% Purity) Cryst->Pure If Isomeric Purity > 99.5% HPLC->Pure Lyophilization

Multi-stage orthogonal purification workflow for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

Detailed Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE) & Decolorization

Nitration of electron-rich aromatic rings often generates highly colored, polymeric quinoidal byproducts (tars) alongside neutral unreacted starting materials[1]. This protocol isolates the acidic fraction and removes visual impurities.

  • Dissolution: Dissolve 100 g of the crude reaction mixture in 500 mL of Ethyl Acetate (EtOAc).

  • Extraction: Extract the organic layer with 3 x 200 mL of 0.5 M Sodium Carbonate (Na₂CO₃) aqueous solution.

    • Causality: Na₂CO₃ buffers the aqueous phase to pH ~9.5. This is sufficient to fully deprotonate the carboxylic acid (pKa ~2.8) into its water-soluble sodium salt, while preventing the base-catalyzed degradation that occurs with stronger bases like NaOH[3].

  • Phase Separation: Retain the combined aqueous layers. Wash the aqueous phase once with 100 mL of clean EtOAc to back-extract any lingering neutral organic impurities.

  • Decolorization: Add 10 g of activated charcoal (Darco G-60) to the aqueous layer. Stir at 50°C for 30 minutes. Activated charcoal is specifically used to adsorb the large, hydrophobic conjugated systems of the oxidative tars ()[1].

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite 545 to remove the carbon.

    • Self-Validation Checkpoint: The resulting filtrate must be optically transparent and pale yellow. If the solution remains dark brown, repeat the carbon treatment.

  • Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches < 2.

    • Self-Validation Checkpoint: A thick, off-white precipitate will crash out of the solution immediately upon reaching the target pH. Verify the pH with indicator paper.

  • Isolation: Filter the precipitate via vacuum filtration, wash with 100 mL of ice-cold deionized water, and dry under vacuum at 45°C.

Protocol B: Cloud-Point Recrystallization (Isomer Enrichment)

Classical purification of nitrobenzoic acids relies heavily on recrystallization from water, dilute acids, or ethanol ()[4]. This step resolves the 2-nitro target from the 4-nitro and 6-nitro regioisomers.

  • Dissolution: Suspend the dried solid from Protocol A in 300 mL of absolute ethanol. Heat to reflux (78°C) until fully dissolved.

    • Causality: Ethanol provides excellent solvation for the lipophilic cyclopropylmethoxy group at elevated temperatures.

  • Anti-Solvent Addition: Slowly add warm deionized water (approx. 150–200 mL) dropwise to the boiling solution until a slight, persistent turbidity is observed (the "cloud point").

  • Clarification & Cooling: Add 5 mL of ethanol to just clear the solution. Remove from heat and allow the flask to cool undisturbed to room temperature (20°C) over 4 hours, followed by 2 hours at 4°C.

    • Causality: Slow cooling promotes the thermodynamic growth of the 2-nitro isomer's crystal lattice. The steric twist induced by the ortho-nitro group creates a distinct crystal packing energy compared to the flatter 4-nitro and 6-nitro isomers, leaving the impurities dissolved in the mother liquor.

  • Validation: Analyze a filtered aliquot of the mother liquor via HPLC. The ratio of regioisomers to the target compound should be significantly higher in the mother liquor than in the isolated crystals.

Protocol C: Preparative RP-HPLC Polishing

If the recrystallized product fails to meet the >99.5% isomeric purity specification, chromatographic resolution is required. Preparative HPLC using an acidified mobile phase provides baseline resolution of closely eluting methoxy-nitrobenzoic acid intermediates ()[5].

  • Column: C18 Reversed-Phase, 5 µm, 250 x 50 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Causality: TFA is critical here. It suppresses the ionization of the carboxylic acid, maintaining the molecule in its neutral, lipophilic state. This ensures strong retention and sharp, symmetrical peak shapes on the non-polar C18 stationary phase.

Table 2: Preparative HPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.050.08020
5.050.08020
25.050.02080
30.050.0595
35.050.08020

Fraction Collection & Recovery: Monitor absorbance at 254 nm. Collect the major peak corresponding to the 2-nitro isomer. Pool the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous suspension to yield the ultra-pure 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid as a fine, off-white powder.

References

  • Wikipedia. 3-Nitrobenzoic acid. Retrieved from:[Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Org. Synth. 1923, 3, 71. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography. Retrieved from:[Link]

Sources

Application

Recrystallization solvents for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Part 1: Executive Summary & Solvent Strategy 1.1 The Challenge: Amphiphilic Solubility Profile The purification of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid presents a distinct challenge due to its "Janus-faced" polarit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Solvent Strategy

1.1 The Challenge: Amphiphilic Solubility Profile The purification of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid presents a distinct challenge due to its "Janus-faced" polarity. The molecule contains three conflicting functional domains:

  • Benzoic Acid Moiety: Highly polar, capable of strong hydrogen bonding and dimerization; soluble in basic aqueous media.

  • Nitro Group (C-2 position): Electron-withdrawing and polar, but the ortho position often induces steric twisting, potentially disrupting planar stacking and increasing solubility in organic solvents compared to para isomers.

  • Cyclopropylmethoxy Tail: Significant lipophilicity. This ether linkage reduces water solubility and increases affinity for non-polar solvents.

1.2 Solvent Selection Matrix Based on the "Like Dissolves Like" principle and the specific functional group interplay, the following solvent systems are validated for this class of alkoxy-nitrobenzoic acids.

Solvent SystemComposition (v/v)RoleSuitability RatingPrimary Application
Ethanol / Water 70:30 to 80:20 Primary High General purification; balances the lipophilic tail (EtOH) and polar head (Water).
Methanol / Water 60:40 to 70:30AlternativeMedium-HighBetter for more polar impurities; risk of methyl ester formation if heated excessively with acid catalysis.
Ethyl Acetate / Heptane 1:2 to 1:4PolishingMediumExcellent for removing non-polar byproducts (e.g., unreacted alkyl halides).
Acetic Acid / Water 50:50SpecializedHighUsed if the compound "oils out" in alcohols; acetic acid suppresses ionization.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Aqueous Ethanol Recrystallization

Best for: Routine purification and removal of polar inorganic salts or regioisomers.

Reagents:

  • Crude 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

  • Ethanol (Absolute or 95%).

  • Deionized Water.

  • Activated Carbon (Optional, for decolorization).

Step-by-Step Methodology:

  • Dissolution (Reflux):

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add 50 mL of Ethanol. Heat to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete. Record the total volume (

      
      ).
      
  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add hot Deionized Water dropwise via an addition funnel or pipette.

    • Continue addition until a persistent turbidity (cloudiness) is observed that does not disappear upon swirling.

    • Add a minimal amount of hot Ethanol (1-2 mL) to just clear the turbidity. The solution is now at the saturation point.

  • Controlled Cooling (Nucleation):

    • Remove the heat source and allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Critical Step: Do not use an ice bath immediately. Rapid cooling will trap impurities and may cause the compound to "oil out" (separate as a liquid phase) due to the cyclopropyl ether chain.

    • Seeding: If crystals do not form by 40°C, add a few seed crystals of pure material to induce nucleation.

  • Crystallization & Isolation:

    • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) for 1 hour to maximize yield.

    • Filter the crystals using a Büchner funnel under vacuum.[1][2]

    • Wash: Wash the filter cake with 2 x 10 mL of cold Ethanol/Water (50:50 mixture).

  • Drying:

    • Dry the solid in a vacuum oven at 45-50°C for 12 hours to remove residual solvent.

Protocol B: Acid-Base "Chemical" Recrystallization

Best for: heavily contaminated crude material containing non-acidic impurities.

Mechanism: This method utilizes the carboxylic acid functionality to chemically separate the target from non-acidic contaminants (e.g., unreacted cyclopropylmethyl bromide or nitro-precursors).

Workflow:

  • Basification: Suspend the crude solid in 10% aqueous NaOH (3 equivalents). Stir until dissolved (Solution pH > 12). The compound forms the water-soluble sodium benzoate salt.

  • Filtration: Filter the aqueous solution through a Celite pad to remove insoluble non-acidic impurities.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 1-2.

  • Isolation: The free acid will precipitate as a solid. Filter, wash with water, and dry.

  • Polish: Perform Protocol A on the resulting solid for final optical purity.

Part 3: Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical decision pathway for selecting the optimal purification method based on impurity profile.

SolventSelection Start Analyze Crude Purity CheckImpurities Primary Impurity Type? Start->CheckImpurities NonPolar Non-Polar / Neutral (e.g., Alkyl halides) CheckImpurities->NonPolar Lipophilic Polar Polar / Ionic (e.g., Salts, Isomers) CheckImpurities->Polar Hydrophilic Color Colored / Tarry CheckImpurities->Color Organic Tars MethodC Protocol C: EtOAc/Heptane NonPolar->MethodC MethodA Protocol A: Ethanol/Water Polar->MethodA Charcoal Activated Carbon Treatment Color->Charcoal MethodB Protocol B: Acid/Base Swing MethodB->MethodA Final Polish MethodC->MethodA Final Polish Charcoal->MethodA

Figure 2: The Recrystallization Mechanism

Caption: Molecular behavior during the thermal cycle of recrystallization.

RecrystMechanism Step1 1. Dissolution (Hot) Solvent breaks lattice. Entropy increases. Step2 2. Nucleation (Cooling) Supersaturation reached. Target molecules aggregate. Step1->Step2 Delta T Step3 3. Crystal Growth Slow cooling excludes impurities from lattice. Step2->Step3 Time Step4 4. Isolation Filtration removes soluble impurities. Step3->Step4 Vacuum

Part 4: Troubleshooting & Scientific Rationale

4.1 The "Oiling Out" Phenomenon

  • Observation: The solution turns milky, and oily droplets form at the bottom instead of crystals.

  • Cause: The melting point of the solvated compound is lower than the saturation temperature of the solvent mixture. This is common with cyclopropylmethoxy derivatives due to the flexible ether chain.

  • Remedy:

    • Reheat to dissolve the oil.

    • Add slightly more Ethanol (solvent) to lower the saturation point.

    • Seed the solution at a higher temperature (approx. 45-50°C).

    • Cool very slowly (wrap the flask in foil or a towel).

4.2 The "Ortho" Effect The 2-nitro position is critical. Unlike the 4-nitro isomer, the 2-nitro group can form weak intramolecular interactions with the carboxylic acid or the ether oxygen. This often makes the 2-nitro isomer more soluble in organic solvents than the 4-nitro isomer. Consequently, the yield in Protocol A might be lower if too much Ethanol is used. Precise anti-solvent (Water) addition is vital.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization of benzoic acid derivatives).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Source for solvent dielectric constants and purification logic).

  • Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Reference for the "oiling out" mechanism and seeding strategies).

  • PubChem Compound Summary. (2023). Nitrobenzoic Acid Derivatives. National Center for Biotechnology Information. (General physicochemical properties of nitro-benzoic acids).

  • Org. Synth. (1923).[3] m-Nitrobenzoic Acid.[3] Organic Syntheses, Coll. Vol. 1, p.391. (Foundational protocol for nitrobenzoic acid purification via acid/base precipitation).

Sources

Method

Chemoselective Reduction of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid: Protocols for High-Yield Amine Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol Mechanistic Rationale & Chemoselectivity Challenges The reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol

Mechanistic Rationale & Chemoselectivity Challenges

The reduction of 3-(cyclopropylmethoxy)-2-nitrobenzoic acid (MW: 237.21 g/mol ) to 2-amino-3-(cyclopropylmethoxy)benzoic acid (MW: 207.23 g/mol ) presents a unique set of chemoselective and steric challenges. As a building block in pharmaceutical development, preserving the integrity of its functional groups during reduction is paramount.

The 1,2,3-Trisubstitution Steric Penalty

The starting material features a 1,2,3-trisubstituted benzene ring, placing the nitro group in a highly sterically congested environment flanked by a carboxylic acid and a bulky cyclopropylmethoxy ether. In surface-mediated catalytic hydrogenation (e.g., Pd/C), this steric bulk can impede the planar adsorption of the nitro group onto the palladium surface, potentially leading to sluggish reaction rates or incomplete conversion.

Cyclopropyl Ring Sensitivity

Cyclopropyl rings possess high ring strain (~27.5 kcal/mol) and significant p-character in their C–C bonds. Under harsh hydrogenation conditions (high pressure, elevated temperatures) or in the presence of strong electrophilic acids (such as the HCl used in classic SnCl₂ reductions), the cyclopropylmethyl ether is susceptible to hydrogenolysis or acid-catalyzed ring-opening. Therefore, mild, neutral, or buffered conditions are strictly required.

Selection of Reduction Modalities

To navigate these challenges, two distinct methodologies are validated in this guide:

  • Mild Catalytic Hydrogenation (Pd/C, H₂): Ideal for scale-up and clean downstream processing. It requires strict monitoring to prevent over-reduction (hydrogenolysis) of the cyclopropyl ring.

  • Béchamp-Type SET Reduction (Fe/NH₄Cl): The "bulletproof" chemoselective alternative. As documented in [1], this method proceeds via a Single Electron Transfer (SET) mechanism. Because the initial electron transfer to the nitro group's π* orbital is an outer-sphere process, it is significantly less affected by steric hindrance and completely preserves the cyclopropyl ring.

Methodological Comparison

The following table summarizes the quantitative and qualitative data comparing the two validated approaches, aiding in route selection based on laboratory constraints.

ParameterMethod A: Pd/C Catalytic HydrogenationMethod B: Fe/NH₄Cl SET Reduction
Typical Yield 85 – 92%88 – 95%
Reaction Time 4 – 6 hours1 – 2 hours
Chemoselectivity Moderate (Risk of hydrogenolysis if over-run)Excellent (Cyclopropyl ring fully preserved)
Steric Tolerance Low to Moderate (Requires higher catalyst loading)High (Outer-sphere electron transfer)
Scalability Excellent (Minimal solid waste)Moderate (Generates iron oxide sludge)
Isolation Method Filtration & ConcentrationIsoelectric Precipitation

Experimental Protocols (Self-Validating Systems)

Method A: Mild Catalytic Hydrogenation (Pd/C, H₂)

Causality & Design: Methanol is used as a polar protic solvent to solvate the carboxylic acid, while a balloon pressure (1 atm) of H₂ prevents the thermodynamic over-reduction of the cyclopropyl ring.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-(cyclopropylmethoxy)-2-nitrobenzoic acid (1.0 g, 4.21 mmol) in anhydrous Methanol (25 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 100 mg, 10 wt%). Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask applying vacuum for 10 seconds, then backfill with Nitrogen. Repeat this three times.

  • Hydrogenation: Evacuate the flask once more and backfill with Hydrogen gas from a balloon. Stir the black suspension vigorously at room temperature (20–25 °C).

  • Self-Validating Analytical Loop: After 2 hours, withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 236 [M-H]⁻) is entirely replaced by the product mass (m/z 206 [M-H]⁻), representing a precise 30 Da mass shift.

  • Workup: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C, washing the filter cake with Methanol (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the product as an off-white solid.

Method B: Iron-Mediated SET Reduction (Fe/NH₄Cl)

Causality & Design: Ammonium chloride acts as a mild proton source (pH ~5.5), buffering the reaction to prevent acid-catalyzed ether cleavage while providing the protons necessary for the reduction of the nitroso and hydroxylamine intermediates, a standard practice highlighted in [2].

Step-by-Step Procedure:

  • Preparation: To a 250 mL round-bottom flask, add 3-(cyclopropylmethoxy)-2-nitrobenzoic acid (1.0 g, 4.21 mmol), Iron powder (325 mesh, 1.17 g, 21.0 mmol, 5.0 eq), and Ammonium chloride (1.12 g, 21.0 mmol, 5.0 eq).

  • Solvent Addition: Add a solvent mixture of Ethanol/Water (3:1 v/v, 40 mL). The water is essential for the proton-coupled electron transfer mechanism.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Self-Validating Visual Cue: The reaction mixture will transition from a yellow solution to a dark brown/black suspension (indicating the formation of Fe₃O₄ nanoparticles) within 30 minutes.

  • Workup: After 1.5 hours, cool the mixture to room temperature. Filter the iron sludge through a pad of Celite, washing thoroughly with hot Ethanol (30 mL) and Water (20 mL).

  • Isoelectric Isolation (Critical Step): Concentrate the filtrate to remove the ethanol. The product is an anthranilic acid derivative and exhibits amphoteric (zwitterionic) properties. Carefully adjust the aqueous layer to pH 3.5 – 4.0 (the approximate isoelectric point) using 1M HCl. The self-validation of this step is the immediate, heavy precipitation of the zwitterionic product.

  • Collection: Filter the precipitate, wash with ice-cold water (10 mL), and dry under high vacuum to afford the pure amino acid.

Reaction Workflow & Decision Matrix

The following diagram illustrates the mechanistic pathways and the decision matrix for selecting the appropriate reduction protocol based on the principles of [3].

NitroReduction SM 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Decision Select Reduction Method SM->Decision PathA Method A: Pd/C, H2 (Surface Catalysis) Decision->PathA Scale-up / Clean PathB Method B: Fe, NH4Cl (SET Mechanism) Decision->PathB High Congestion MechA Sterically hindered adsorption on Pd PathA->MechA MechB Outer-sphere electron transfer (Rapid) PathB->MechB Product 2-Amino-3-(cyclopropylmethoxy) benzoic acid MechA->Product Monitor to avoid ring opening MechB->Product Highly chemoselective

Figure 1: Decision matrix and workflow for chemoselective nitro reduction.

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education (ACS Publications). URL:[Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules (MDPI). URL:[Link]

Application

Scale-up procedures for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid production

Application Notes and Protocols for the Scale-Up Production of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Cyclopropylmethoxy)-2-nitrobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Scale-Up Production of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, a nitro-substituted benzoic acid and a cyclopropylmethoxy group, are frequently found in molecules targeting a range of therapeutic areas. The efficient and robust production of this intermediate is therefore critical for the timely and cost-effective development of new medicines.

This document provides a comprehensive guide to the scale-up of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid production, moving from a laboratory-scale synthesis to a process suitable for pilot plant or manufacturing scale. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical controls necessary for a successful and reproducible process. The protocols and discussions herein are grounded in established chemical principles and are designed to align with Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[1][2][3]

Chemical Synthesis: The Williamson Ether Synthesis

The most common and industrially viable route to 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is via a Williamson ether synthesis.[4][5][6] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of a 3-hydroxy-2-nitrobenzoic acid derivative reacts with a cyclopropylmethyl halide.

Reaction Mechanism

The Williamson ether synthesis proceeds via an S\N2 (bimolecular nucleophilic substitution) mechanism.[4][7] The reaction is initiated by the deprotonation of the hydroxyl group of the starting material by a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage in a single, concerted step.[4][7]

Laboratory-Scale Protocol

This protocol outlines the synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid on a laboratory scale.

Materials:

  • 3-Hydroxy-2-nitrobenzoic acid

  • Cyclopropylmethyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add cyclopropylmethyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to afford 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid as a solid.[7][8][9][10][11]

Scale-Up Considerations and Procedures

Transitioning from a laboratory-scale synthesis to a larger scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Critical Process Parameters

The following table summarizes key parameters that need to be optimized and controlled during scale-up.

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Manufacturing Scale (e.g., 1-100 kg)Rationale for Change and Key Considerations
Solvent N,N-Dimethylformamide (DMF)Consider alternative, less toxic, and more easily recoverable solvents like acetonitrile or acetone.DMF can be difficult to remove on a large scale and has associated health risks. Solvent selection should also consider product solubility and reaction kinetics.
Base Potassium carbonate (K2CO3)Potassium carbonate remains a good choice due to its cost-effectiveness and moderate reactivity. Sodium hydroxide or potassium hydroxide could be considered but may lead to side reactions.The choice of base is critical to avoid hydrolysis of the ester if a methyl or ethyl ester of the starting material is used. The physical form of the base (e.g., powder vs. solution) can impact reaction rate and ease of handling.
Temperature 80 °C80 °C (or optimized temperature)Precise temperature control is crucial for reaction kinetics and to minimize side reactions. Heat transfer is less efficient in larger reactors, so a robust heating and cooling system is essential.[12][13]
Reaction Time 4-6 hoursMay need to be adjusted based on in-process controls.Reaction times can vary with scale due to differences in mixing and heat transfer. In-process monitoring is critical to determine the reaction endpoint.
Work-up Liquid-liquid extractionConsider reactive extraction or crystallization directly from the reaction mixture to minimize solvent use and handling.Large-scale extractions are labor-intensive and generate significant waste. Process optimization should aim to simplify the work-up procedure.
Purification RecrystallizationRecrystallization remains the preferred method for purification on a large scale.[7][8][9][10][11]Careful selection of the crystallization solvent system and controlled cooling rates are essential for achieving high purity and good crystal morphology.[9]
Process Safety

The nitrated aromatic structure of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid and its precursors necessitates a thorough safety assessment, particularly concerning thermal stability and the potential for runaway reactions.[12][14]

  • Exothermic Reaction: The Williamson ether synthesis is typically exothermic. On a large scale, the heat generated can be significant. Proper reactor design with adequate cooling capacity is paramount to maintain temperature control.[12]

  • Nitrated Compounds: Organic nitro compounds can be thermally unstable and may decompose exothermically, sometimes with explosive force.[12][15] A Differential Scanning Calorimetry (DSC) analysis of the starting materials, intermediates, and final product is highly recommended to determine their thermal stability and decomposition temperatures.

  • Reagent Handling: Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Large quantities should be transferred using closed systems.

Scale-Up Protocol

This protocol outlines the procedure for the production of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid on a pilot plant scale.

Equipment:

  • Glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel or pump for controlled reagent addition.

  • Filtration equipment (e.g., Nutsche filter-dryer).

  • Vacuum oven for drying the final product.

Procedure:

  • Charge the reactor with 3-hydroxy-2-nitrobenzoic acid and the selected solvent (e.g., acetonitrile).

  • Begin agitation and add potassium carbonate.

  • Heat the mixture to the optimized reaction temperature (e.g., 80 °C).

  • Slowly add cyclopropylmethyl bromide to the reactor over a period of 1-2 hours to control the exotherm.

  • Maintain the reaction at temperature, monitoring for completion using a validated in-process HPLC method.

  • Once the reaction is complete, cool the reactor contents.

  • Filter the reaction mixture to remove inorganic salts.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Transfer the filtrate to a clean reactor.

  • If direct crystallization is not feasible, concentrate the filtrate under reduced pressure.

  • Add the crystallization solvent (e.g., a mixture of ethyl acetate and hexanes) and heat to dissolve the crude product.

  • Cool the solution in a controlled manner to induce crystallization.

  • Isolate the product by filtration.

  • Wash the filter cake with a cold crystallization solvent.

  • Dry the product in a vacuum oven at a temperature determined by thermal stability studies.

Analytical Methods for Quality Control

Robust analytical methods are essential to ensure the quality and purity of the final product and to monitor the manufacturing process.[16][17][18]

Analytical TechniquePurposeKey Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) In-process control, final product assay, and impurity profiling.[18][19]Purity of starting materials, disappearance of starting material, formation of product, and levels of known and unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and key intermediates.Chemical shifts, integration, and coupling constants consistent with the desired structure.
Mass Spectrometry (MS) Molecular weight confirmation of the final product and identification of impurities.Molecular ion peak corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Functional group analysis.Presence of characteristic peaks for the carboxylic acid, nitro group, and ether linkage.
Differential Scanning Calorimetry (DSC) Thermal stability assessment.Onset of decomposition temperature.

GMP and Regulatory Compliance

The production of pharmaceutical intermediates must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.[1][2][3][20][21] Key aspects of GMP compliance include:

  • Documentation: All manufacturing steps, including raw material testing, in-process controls, and final product analysis, must be thoroughly documented in batch records.[3]

  • Quality Management System: A robust quality management system should be in place to manage deviations, changes, and out-of-specification results.[2][3]

  • Process Validation: The manufacturing process should be validated to demonstrate that it consistently produces a product of the required quality.

Visualization of Workflows

Scale-Up Workflow

Scale_Up_Workflow Start Laboratory Scale Synthesis Process_Development Process Development & Optimization Start->Process_Development Safety_Assessment Process Safety Assessment (DSC, etc.) Process_Development->Safety_Assessment Pilot_Plant_Scale_Up Pilot Plant Scale-Up Safety_Assessment->Pilot_Plant_Scale_Up Process_Validation Process Validation Pilot_Plant_Scale_Up->Process_Validation Manufacturing Manufacturing Scale Production Process_Validation->Manufacturing

Caption: Key stages in the scale-up of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid production.

Quality Control Workflow

Quality_Control_Workflow Raw_Materials Raw Material Testing (HPLC, Identity) In_Process_Control In-Process Control (HPLC) Raw_Materials->In_Process_Control Intermediate_Testing Intermediate Testing (if applicable) In_Process_Control->Intermediate_Testing Final_Product_Testing Final Product Testing (HPLC, NMR, MS, etc.) Intermediate_Testing->Final_Product_Testing Release Product Release Final_Product_Testing->Release

Caption: A typical quality control workflow for pharmaceutical intermediate production.

References

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca. Available at: [Link]

  • GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance - Pharmuni. Available at: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom.org. Available at: [Link]

  • Crystallization - Process, Precautions, Advantages & Examples - Chemistry - Aakash | AESL. Available at: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. Available at: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Crystallization - Organic Chemistry at CU Boulder. Available at: [Link]

  • 10.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis: Definition, Examples, and Mechanism - Chemistry Learner. Available at: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry - Food and Drug Administration. Available at: [Link]

  • Good Manufacturing Practices in Active Pharmaceutical Ingredients Development - November 1999 - ComplianceOnline. Available at: [Link]

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. Available at: [Link]

  • Nitration reaction safety - YouTube. Available at: [Link]

  • Increasing yield and safety of a nitration process - Ypso-Facto. Available at: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds - IChemE. Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Separation of 3-Methoxy-2-nitrobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • 3-Nitrobenzoic acid - Wikipedia. Available at: [Link]

  • 01-00129-EN Simultaneous Analysis for Drug Purity Test and Quantitative Assay. Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents.
  • CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents.
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • How to Choose the Right Analytical Methods for Biologics - Alira Health. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. Available at: [Link]

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

Sources

Method

Application Note: Storage, Handling, and Protocol for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

The following Application Note and Protocol guide details the technical requirements for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical agents (including p...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the technical requirements for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , a specialized intermediate used in the synthesis of pharmaceutical agents (including phosphodiesterase inhibitors).

Executive Summary

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS 1369822-13-8 ) is a critical building block in the synthesis of nitrogen-containing heterocycles and anti-inflammatory agents. Its structural integrity relies on the stability of the ortho-nitro group and the cyclopropyl ether linkage.[1] Improper storage can lead to decarboxylation, ether hydrolysis, or photochemical degradation of the nitro moiety.[1] This guide mandates a "Cold-Dark-Dry" chain of custody to ensure >98% purity for downstream applications.

Physicochemical Profile & Technical Specifications

PropertySpecificationCritical Note
Chemical Name 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid
CAS Number 1369822-13-8 Verify CoA against this identifier.
Molecular Formula C₁₁H₁₁NO₅
Molecular Weight 237.21 g/mol
Appearance Pale yellow to off-white crystalline solidDarkening indicates photo-degradation.[1]
Solubility DMSO (>20 mg/mL), DMF, Methanol, Ethyl AcetatePoorly soluble in water; requires pH adjustment.[1]
pKa (Predicted) ~3.0 - 3.5 (Carboxylic acid)Acidic proton is exchangeable.[1]
Melting Point Typically >110°C (Analog based)Sharp melting range indicates purity.[1]

Storage Protocols

The "Cold-Dark-Dry" Standard

The ortho-nitro substituent creates steric strain and electronic activation that can sensitize the molecule to degradation.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

    • Reasoning: Low temperature inhibits spontaneous decarboxylation and retards potential ether hydrolysis.[1]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1]

    • Reasoning: The cyclopropyl ring is kinetically stable but can be susceptible to radical oxidation over long periods; the carboxylic acid is hygroscopic.[1]

  • Container: Amber borosilicate glass vials with PTFE-lined screw caps.[1]

    • Reasoning: Amber glass blocks UV light (preventing nitro-to-nitroso photoreduction).[1] PTFE prevents leaching of plasticizers by the organic acid.[1]

Shelf-Life Management
  • Unopened: 24 months at 2-8°C.[1]

  • In Solution (DMSO/DMF): Use immediately. Do not store solutions for >24 hours even at -20°C, as the acidic proton can catalyze slow decomposition in polar aprotic solvents.[1]

Handling & Safety (HSE) Directives

Hazard Identification
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[1]

  • Reactivity Warning: Nitrobenzoic acids are generally stable but possess high oxygen balance.[1] Avoid heating >50°C in closed systems without safety calorimetry data (DSC/ARC).

  • Cyclopropyl Moiety: The strained ring is stable to base but sensitive to strong Lewis acids (e.g., AlCl₃, BF₃), which can cause ring-opening rearrangement.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 particulate respirator or fume hood operation (prevent inhalation of bioactive dust).[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1]

  • Ocular: Chemical splash goggles.[1]

Experimental Protocols

Protocol A: Quality Control Verification (HPLC)

Before using the reagent in synthesis, verify purity to prevent "garbage-in, garbage-out" failure.[1]

  • Sample Prep: Dissolve 5 mg in 1 mL Acetonitrile:Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: Acetonitrile[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Acceptance Criteria: Purity >98.0% (AUC). Major impurity is often 3-hydroxy-2-nitrobenzoic acid (hydrolysis product).[1]

Protocol B: Solubilization for Synthesis

The compound is an acid; its solubility is pH-dependent.

  • Organic Solvent: Add the solid to DMSO or DMF.[1] Vortex for 30 seconds.[1]

  • Aqueous Buffer: To dissolve in aqueous media, suspend in water and slowly add 1.0 equivalent of NaOH or NaHCO₃.[1]

    • Caution: AVOID excess strong base (pH > 12) for prolonged periods to prevent nucleophilic attack on the aromatic ring (Meisenheimer complex formation) or ester hydrolysis.[1]

Visualizations & Logic Flows

Figure 1: Stability & Degradation Pathways

This diagram illustrates the critical degradation risks if storage conditions are violated.[1]

DegradationPathways Compound 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Hydrolysis 3-Hydroxy-2-nitrobenzoic acid (Loss of Cyclopropyl) Compound->Hydrolysis Strong Acid/Heat Decarb 3-(Cyclopropylmethoxy)-2-nitrobenzene (Decarboxylation) Compound->Decarb High Heat (>150°C) Photo Nitroso/Azo Species (Photodegradation) Compound->Photo UV Light Exposure

Caption: Primary degradation pathways.[1] Hydrolysis and Photolysis are the dominant risks during storage.[1]

Figure 2: Handling Decision Tree

Operational logic for safe usage in the laboratory.

HandlingLogic Start Start: Reagent Retrieval CheckSeal Is Seal Intact? Start->CheckSeal CheckColor Is Color Pale Yellow? CheckSeal->CheckColor Yes Discard Quarantine / Discard CheckSeal->Discard No (Hygroscopic Risk) QC Run HPLC QC? CheckColor->QC Yes CheckColor->Discard No (Dark/Brown) Use Proceed to Synthesis QC->Use Purity >98% QC->Discard Purity <90% Purify Recrystallize (EtOH/H2O) QC->Purify Purity 90-98% Purify->QC Retest

Caption: Decision matrix for evaluating reagent quality prior to batch inclusion.

References

  • Matrix Scientific . (2023).[1] Product Specification: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (CAS 1369822-13-8).[1][3] Retrieved from [1]

  • National Center for Biotechnology Information . (2024).[1] PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved from [1]

  • Fisher Scientific . (2023).[1] Safety Data Sheet: 3-Hydroxy-2-nitrobenzoic acid (Analogous Precursor). Retrieved from [1]

  • ChemSRC . (2024).[1][4] CAS 1369822-13-8 Physicochemical Properties. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Ticket ID: #SYN-2N-CYC-001 Topic: Yield Optimization & Troubleshooting for O-Alkylation of 3-Hydroxy-2-nitrobenzoic Acid Status: Resolved / Guide Published Audience: Process Chemists, Medicinal Chemists Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2N-CYC-001 Topic: Yield Optimization & Troubleshooting for O-Alkylation of 3-Hydroxy-2-nitrobenzoic Acid Status: Resolved / Guide Published Audience: Process Chemists, Medicinal Chemists

Executive Summary & Core Chemistry

The synthesis of 3-(cyclopropylmethoxy)-2-nitrobenzoic acid presents a classic challenge in aromatic substitution: The Ortho-Effect .

The target molecule features a bulky nitro group (


) at position 2, flanked by a carboxylic acid at position 1 and the target hydroxyl/ether at position 3. This creates a sterically congested environment that significantly retards the rate of nucleophilic substitution (

) on the phenolic oxygen.

Key Yield-Killing Factors:

  • Steric Shielding: The 2-nitro group physically blocks the approach of the electrophile (cyclopropylmethyl bromide).

  • Electronic Deactivation: While the nitro group increases the acidity of the phenol (making phenoxide formation easier), it also delocalizes the negative charge, making the phenoxide a weaker nucleophile.

  • Reagent Instability: (Bromomethyl)cyclopropane is prone to hydrolysis and volatility, leading to stoichiometry errors during heated reactions.

This guide prioritizes the Ester Protection Route over direct alkylation to eliminate chemoselectivity issues (O-ester vs. O-ether formation) and simplify purification.

Master Synthetic Workflow

The following workflow represents the "Gold Standard" protocol for maximizing yield. It separates the electronic and steric challenges into discrete, controllable steps.

SynthesisWorkflow Start Starting Material: 3-Hydroxy-2-nitrobenzoic acid Step1 Step 1: Esterification (Protection) Start->Step1 MeOH, H2SO4 Reflux Inter1 Intermediate A: Methyl 3-hydroxy-2-nitrobenzoate Step1->Inter1 Step2 Step 2: O-Alkylation (The Critical Step) Inter1->Step2 Cyclopropylmethyl bromide K2CO3, KI (cat), DMF 60-80°C Inter1->Step2 Stalled Reaction? Add TBAI + Fresh Reagent Inter2 Intermediate B: Methyl 3-(cyclopropylmethoxy)-2-nitrobenzoate Step2->Inter2 Step3 Step 3: Saponification (Deprotection) Inter2->Step3 LiOH, THF/H2O Final Target Product: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Step3->Final

Caption: Figure 1. Optimized synthetic pathway utilizing methyl ester protection to ensure regioselectivity and improve workup efficiency.

Critical Step Optimization: The O-Alkylation

Context: This is the bottleneck. Direct alkylation of the acid often yields mixed esters/ethers. Alkylating the ester (Intermediate A) is superior.

Protocol: Optimized O-Alkylation
  • Substrate: Methyl 3-hydroxy-2-nitrobenzoate (1.0 equiv)

  • Electrophile: (Bromomethyl)cyclopropane (1.5 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (0.1 equiv)

  • Solvent: DMF (Anhydrous)[2]

  • Temperature: 65°C – 75°C

Why this works (The Science):
  • Finkelstein Acceleration: The addition of KI converts the alkyl bromide to the more reactive alkyl iodide in situ.

    
    
    The iodide is a better leaving group, compensating for the steric hindrance of the 2-nitro group [1].
    
  • Solvent Effect: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion "naked" and more reactive.

Solvent & Base Selection Matrix
SolventBaseTempYield PotentialNotes
DMF

60-80°C High (85-95%) Recommended. Best balance of rate and solubility.
Acetone

RefluxLow (<50%)Temperature too low to overcome steric barrier.
MeCN

RefluxMed-HighGood alternative if DMF workup is problematic. Cesium is more expensive but more soluble.
DMSONaOH80°CVariableRisk of hydrolysis or side reactions; harder to remove solvent.

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 60-70% conversion after 24 hours. Adding more time doesn't help.

  • Root Cause: (Bromomethyl)cyclopropane is volatile and can hydrolyze over time, leaving you with insufficient electrophile.

  • Solution: Do not just heat longer. Cool the reaction to RT, add 0.3–0.5 equiv of fresh alkyl bromide , and reheat. Ensure the system is sealed well to prevent reagent loss.

Q2: I see a major impurity spot just below the product on TLC.

  • Root Cause: This is likely the hydrolysis byproduct (cyclopropylmethanol) or, if using the direct acid route, the ester impurity (cyclopropylmethyl 3-hydroxy-2-nitrobenzoate).

  • Solution:

    • If using the Ester Route: The impurity is likely cyclopropylmethanol. It is water-soluble and volatile. It will be removed during the aqueous workup or subsequent drying.

    • Prevention: Use anhydrous DMF and dry

      
      .
      

Q3: The product is difficult to crystallize after hydrolysis.

  • Root Cause: 2-Nitrobenzoic acids often form "oils" due to internal hydrogen bonding or impurities.

  • Solution:

    • Acidify the hydrolysis mixture to pH 2-3 with 1N HCl.

    • Extract with EtOAc.[3]

    • Critical Step: Wash the organic layer with saturated

      
        (to remove unreacted acid starting material if any) and then brine.
      
    • Triturate the crude oil with Hexanes/Ether (9:1) to induce precipitation.

Experimental Protocol (Bench-Ready)

Step 1: Preparation of Methyl 3-(cyclopropylmethoxy)-2-nitrobenzoate

  • Charge a reaction flask with Methyl 3-hydroxy-2-nitrobenzoate (10.0 g, 50.7 mmol) and Anhydrous DMF (100 mL).

  • Add Potassium Carbonate (

    
    , 14.0 g, 101.4 mmol) and Potassium Iodide (KI, 0.84 g, 5.0 mmol).
    
  • Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation (color change to deep orange/red is normal for nitrophenoxides).

  • Add (Bromomethyl)cyclopropane (10.2 g, 7.3 mL, 76.0 mmol) dropwise.

  • Heat to 70°C and stir for 12–18 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). If SM remains, add 0.2 equiv alkyl bromide.

  • Workup: Pour mixture into ice water (500 mL). The product usually precipitates as a solid. Filter and wash with water.[2][4] If oil forms, extract with EtOAc.

Step 2: Hydrolysis to 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

  • Dissolve the intermediate ester (from Step 1) in THF (50 mL) and Methanol (50 mL).

  • Add LiOH (2M aqueous solution, 3.0 equiv).

  • Stir at RT for 4 hours (or 40°C for 1 hour).

  • Concentrate to remove volatiles (THF/MeOH).

  • Acidify the aqueous residue with 1N HCl to pH 2.

  • Filter the resulting precipitate.[4] Recrystallize from Ethanol/Water if high purity is required.

References

  • Finkelstein Reaction Mechanism in Alkylation: Title: "Nucleophilic Substitution at Aliphatic Carbon." Context: Use of Iodide catalysts to improve alkylation yields with bromides. Source:Advanced Organic Chemistry, Part A: Structure and Mechanisms.
  • Synthesis of Roflumilast Intermediates (Related Chemistry)

    • Title: "Process for the preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid."[5]

    • Source: WO P
    • Relevance: Establishes the stability of cyclopropylmethoxy groups under basic hydrolysis conditions.
    • URL:

  • Alkylation of 3-Hydroxy-2-nitrobenzoates

    • Title: "Substituted 2-amino-fused heterocyclic compounds."
    • Source: WO P
    • Relevance: Describes the specific alkylation of methyl 3-hydroxy-2-nitrobenzoate using carbon
    • URL:

  • General Reactivity of 2-Nitrobenzoic Acids

    • Title: "Preparation of 3-Nitrobenzoic Acid."[6][7]

    • Source: Michigan St
    • Relevance: General handling and acidification protocols for nitrobenzoic acid deriv
    • URL:

Sources

Optimization

Troubleshooting low purity in 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid isolation

This guide serves as a specialized Technical Support Center for researchers encountering purity issues with 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid . It moves beyond generic advice, applying mechanistic organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers encountering purity issues with 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid . It moves beyond generic advice, applying mechanistic organic chemistry to diagnose and resolve isolation failures specific to this scaffold.

Technical Support Center: 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Status: Active Ticket Type: Purity & Isolation Troubleshooting Assigned Specialist: Senior Application Scientist[1]

Diagnostic Workflow: Identify Your Impurity

Before attempting remediation, you must identify the nature of the contamination. Use this logic gate to classify your impurity profile based on HPLC/UPLC and NMR data.[1]

DiagnosticLogic Start Low Purity Observed (HPLC/NMR) CheckRT Check HPLC Retention Time (RT) Relative to Product Start->CheckRT LongRT Longer RT (Non-Polar) CheckRT->LongRT RT > Product ShortRT Shorter RT (Polar) CheckRT->ShortRT RT < Product CloseRT Very Close RT / Isobaric CheckRT->CloseRT RT ≈ Product ImpurityA Impurity A: Bis-Alkylated Ester (Neutral) LongRT->ImpurityA Likely O-Alkylation of Carboxylate ImpurityB Impurity B: Unreacted Phenol (Acidic) ShortRT->ImpurityB Starting Material (3-Hydroxy-2-nitro...) ImpurityC Impurity C: Ring-Opened Isomer (Homoallyl/Cyclobutyl) CloseRT->ImpurityC Acid-Catalyzed Rearrangement

Figure 1: Diagnostic logic for identifying impurities based on relative polarity and retention time.[1]

Troubleshooting Modules (Q&A)

Issue 1: The "Bis-Alkylated" Ester Impurity

Symptom: HPLC shows a major non-polar peak (longer retention time).[1] Yield is high, but melting point is low.[1] Root Cause: The starting material (3-hydroxy-2-nitrobenzoic acid) contains two nucleophilic oxygen centers: the phenol (-OH) and the carboxylic acid (-COOH).[1] Under standard basic alkylation conditions (e.g., K₂CO₃/DMF), the alkyl halide (cyclopropylmethyl bromide) reacts with both, forming the cyclopropylmethyl ester side product.[1]

Corrective Protocol: The "Reverse Hydrolysis" Workup Since the impurity is an ester and your product is an acid, you can separate them via pH manipulation or selectively hydrolyze the ester.

  • Dissolution: Dissolve the crude solid in 1N NaOH (3-5 volumes).

    • Why? The product (acid) and unreacted phenol dissolve as salts.[1] The bis-alkylated ester is neutral and insoluble (oiling out).[1]

  • Extraction (The Wash): Extract the aqueous alkaline layer with MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

    • Action: Discard the organic layer (contains the ester impurity).[1] Keep the aqueous layer.[1]

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH 2–3.

    • Result: The purified acid precipitates.[1][2] Filter and dry.[1][3]

Preventative Measure: If the ester impurity exceeds 10%, your alkylation conditions are too aggressive. Reduce the base equivalents to 2.0–2.1 eq and lower the temperature to <60°C.

Issue 2: Persistent Unreacted Starting Material

Symptom: A polar peak (shorter retention time) persists.[1] The product is colored (yellow/orange) due to nitrophenol contamination.[1] Root Cause: Steric hindrance from the 2-nitro group (ortho to the carboxylic acid) and the 3-hydroxyl group creates a crowded environment.[1] Incomplete conversion is common if the base is too weak or the solvent is "wet" (solvating the nucleophile).[1]

Corrective Protocol: Selective Recrystallization Separating two acids (product vs. starting phenol) by extraction is difficult.[1] Recrystallization exploits the solubility difference caused by the lipophilic cyclopropyl group.

  • Solvent System: Toluene : Acetic Acid (95:5) or Ethanol : Water (gradient) .[1]

  • Method:

    • Dissolve crude in hot Toluene (80°C).

    • If insoluble material remains (likely inorganic salts or unreacted phenol dimer), filter hot.[1]

    • Cool slowly to room temperature. The lipophilic ether product crystallizes; the more polar phenolic starting material stays in the supernatant.

Issue 3: The "Silent" Impurity (Ring Opening)

Symptom: Purity looks okay by HPLC, but NMR shows complex multiplets in the alkene region (5.0–6.0 ppm) or unexpected aliphatic signals. Root Cause: The cyclopropylmethyl carbocation is notoriously unstable.[1] If the reaction becomes acidic (e.g., generation of HBr during alkylation) or if strong Lewis acids are present, the cyclopropyl ring can open to form cyclobutyl or homoallyl derivatives [1].

Corrective Protocol:

  • Prevention is key: Ensure the reaction mixture remains basic throughout the alkylation. Add a buffer (e.g., catalytic KI with K₂CO₃) to speed up the reaction without increasing temperature.[1]

  • Rescue: These isomers are chemically very similar to the product.[1] Recrystallization is often ineffective.[1] Flash Chromatography on silica gel (eluting with DCM/MeOH/Acetic Acid) is required to separate the ring-opened isomers.[1]

Optimized Isolation Protocol

This protocol is designed to be self-validating, removing both neutral esters and polar salts in one workflow.[1]

Reagents:

  • Crude Reaction Mixture (in DMF/DMSO)[1]

  • Water[1][4][5]

  • MTBE (Methyl tert-butyl ether)[1]

  • NaOH (1M) and HCl (2M)[1]

Step-by-Step Methodology:

StepActionScientific Rationale
1. Quench Pour reaction mixture into Ice-Water (5 volumes) . Stir for 30 min.Precipitates organic components; removes bulk DMF/DMSO and inorganic salts.
2.[1] Filtration Filter the solids.[1][3] Wash with water.[1][3]Removes >90% of the solvent (DMF) which interferes with extraction.[1]
3. pH Swing (Up) Suspend wet cake in 1M NaOH . Stir until dissolved (pH > 10).Converts Product and Phenol to water-soluble carboxylates/phenoxides.[1] Bis-alkylated ester remains undissolved.
4. Wash Extract the aqueous solution with MTBE (2x) .[1]CRITICAL STEP: Removes the neutral bis-alkylated ester and any unreacted alkyl bromide.
5.[1] pH Swing (Down) Acidify the aqueous phase with 2M HCl dropwise to pH 3-4 .Protonates the carboxylic acid (Product).[1] Phenols (pKa ~8-10) may partially precipitate but often remain soluble if volume is sufficient.[1]
6. Isolation Filter the precipitate.[1][3] Wash with Water then Hexane .[1]Water removes salts; Hexane removes trace organics/grease.[1]

Quantitative Data: Solvent Screening for Recrystallization

If the pH swing protocol yields <98% purity, perform recrystallization. The following data summarizes solvent efficacy for this specific class of nitrobenzoic ethers.

Solvent SystemRecovery YieldImpurity Rejection (Phenol)Impurity Rejection (Ester)Recommendation
Ethanol / Water (1:1) 85-90%HighLowBest for removing unreacted starting material.
Toluene 60-70%ModerateHighGood for removing non-polar esters, but lower yield.[1]
Acetic Acid / Water 75-80%Very HighModerateGold Standard for high purity; acts as a solvent and proton source.[1]
Acetone / Hexane 90%LowLowNot recommended; poor selectivity.[1]

References

  • Arkat USA. (2012).[1][6] Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate. Retrieved from [Link]

  • Organic Syntheses. (1963).[1] m-Nitrobenzoic Acid.[1] Org. Synth. 1963, 43, 55. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2010).[1] Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids. Retrieved from [Link]

  • Google Patents. (2006).[1] Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1). Retrieved from

Sources

Troubleshooting

Technical Support Center: Isolating 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid from Unreacted Alkyl Halides

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, specifically the removal of pers...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, specifically the removal of persistent unreacted alkyl halide starting materials. This document provides in-depth troubleshooting advice, step-by-step protocols, and the underlying chemical principles to empower you to achieve high purity for your target compound.

The Challenge: A Tale of Two Molecules

The synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, often achieved through a Williamson ether synthesis or similar nucleophilic substitution reaction, can result in a crude product mixture containing both the desired carboxylic acid and the unreacted alkyl halide. The challenge in separating these two components lies in their differing chemical properties. Your product is an acidic, relatively polar molecule, while the unreacted alkyl halide is a neutral, nonpolar impurity. By exploiting these differences, we can design an effective purification strategy.

Core Principles of Separation: Exploiting Acidity

The key to an efficient separation is the carboxylic acid functional group on your target molecule. This group is acidic, meaning it will readily donate a proton in the presence of a base to form a water-soluble carboxylate salt. The unreacted alkyl halide, being neutral, will not react with the base and will remain dissolved in an organic solvent. This fundamental difference is the basis for the primary purification technique: liquid-liquid extraction.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial work-up still leaves a significant amount of alkyl halide in my product. How can I efficiently remove it?

A1: Liquid-liquid extraction is the most effective method for bulk removal of neutral organic impurities like alkyl halides from an acidic product.

The principle of this technique is to deprotonate your carboxylic acid with a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate solution). This converts the acid into its highly water-soluble carboxylate salt, which will partition into the aqueous phase. The unreacted alkyl halide, being nonpolar and neutral, will remain in the organic phase.

Key Considerations for a Successful Extraction:

  • Choice of Base: A weak inorganic base like sodium bicarbonate is often sufficient and is preferred over strong bases like sodium hydroxide, which could potentially hydrolyze other functional groups on your molecule.

  • Solvent Selection: A water-immiscible organic solvent in which the alkyl halide is highly soluble is required. Common choices include diethyl ether, ethyl acetate, or dichloromethane.

  • pH Monitoring: Ensure the pH of the aqueous layer is basic enough to completely deprotonate the carboxylic acid. You can check this with pH paper.

  • Multiple Extractions: Performing multiple extractions with smaller volumes of the aqueous base is more efficient at removing the carboxylate salt from the organic layer than a single extraction with a large volume.

Q2: After extraction, I still see traces of the alkyl halide in my NMR spectrum. What is the next step?

A2: For removing trace impurities and achieving high purity, recrystallization or column chromatography are the recommended next steps.

Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] The unreacted alkyl halide, if present in small amounts, should ideally remain in the cold solvent (the mother liquor) as your purified product crystallizes.

For nitrobenzoic acids, common recrystallization solvents include:

  • Ethanol[2]

  • Methanol

  • Ethanol/water mixtures[1]

  • Methanol/water mixtures[1]

Column Chromatography is another excellent method for separating compounds with different polarities.[3] Since your carboxylic acid product is significantly more polar than the nonpolar alkyl halide, they should separate well on a silica gel column.

Q3: I'm having trouble with my liquid-liquid extraction. The layers are not separating well and I'm seeing an emulsion. What should I do?

A3: Emulsion formation is a common issue in liquid-liquid extractions. Here are some troubleshooting tips:

  • "Break" the Emulsion: Adding a small amount of brine (saturated aqueous sodium chloride solution) can often disrupt the emulsion and lead to better layer separation.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the layers separating on their own.

  • Filtration: In stubborn cases, filtering the entire mixture through a bed of Celite® or glass wool can help to break up the emulsion.

Q4: How do I choose the best solvent for recrystallization?

A4: The ideal recrystallization solvent should meet the following criteria:

  • High solubility of the desired compound at high temperatures.

  • Low solubility of the desired compound at low temperatures. [3]

  • The impurities should either be highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with your compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

You can screen for a suitable solvent by taking a small amount of your crude product and testing its solubility in a few different solvents in a test tube.

Q5: What are the best starting conditions for column chromatography to separate my product from the alkyl halide?

A5: A good starting point for developing a column chromatography method is to first perform thin-layer chromatography (TLC) to determine an appropriate solvent system.

  • Stationary Phase: Silica gel is a good choice as it is a polar stationary phase that will interact more strongly with your polar carboxylic acid product.[3]

  • Mobile Phase (Eluent): Start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. For example, you could test solvent systems like 9:1, 4:1, and 1:1 hexane:ethyl acetate.

  • Visualization: Your nitro-containing product should be visible under UV light on the TLC plate. The alkyl halide may or may not be UV active, so you may need to use a stain (like potassium permanganate) to visualize it.

  • Separation: The goal is to find a solvent system where your product has an Rf value of around 0.3-0.5 and is well-separated from the spot corresponding to the alkyl halide.

Step-by-Step Protocols

Protocol 1: Liquid-Liquid Extraction for Bulk Purity
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Start with a volume roughly equal to the organic layer.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of your product) will likely be the bottom layer, but this depends on the density of the organic solvent used.

  • Extraction: Drain the aqueous layer into a clean flask. Add a fresh portion of the sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process two more times to ensure all the product has been transferred to the aqueous phase.

  • Combine and Wash: Combine all the aqueous extracts in a single flask. Wash this combined aqueous layer with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). Your product, 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Drying: Allow the product to air dry or dry it in a vacuum oven.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (e.g., an ethanol/water mixture).

  • Dissolution: Place the crude, extracted solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.[3]

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Column Chromatography for Ultimate Purity
  • Eluent Selection: Determine the optimal solvent system (eluent) using TLC.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[3]

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

Visualizations

Purification Workflow Summary
Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Liquid-Liquid Extraction Difference in acidity and solubility of the acid vs. the neutral alkyl halide.High capacity, good for initial bulk purification.May not remove all trace impurities, can be prone to emulsions.
Recrystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.Can yield very pure material, relatively simple setup.Requires finding a suitable solvent, some product loss in the mother liquor is inevitable.
Column Chromatography Differential partitioning of compounds between a stationary and mobile phase based on polarity.Excellent for separating compounds with different polarities, can provide very high purity.Can be time-consuming and require larger volumes of solvent, lower capacity than extraction.
Liquid-Liquid Extraction Workflow

G start Crude Reaction Mixture (Product + Alkyl Halide in Organic Solvent) add_base Add Aqueous NaHCO3 Solution start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Alkyl Halide) separate->organic_layer Nonpolar aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate->aqueous_layer Polar wash_org Wash Organic Layer organic_layer->wash_org acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify waste Waste (Alkyl Halide) wash_org->waste precipitate Precipitated Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid filter->pure_product

Caption: Workflow for purification via liquid-liquid extraction.

General Purification Strategy

G crude_product Crude Product extraction Liquid-Liquid Extraction crude_product->extraction Bulk Removal of Alkyl Halide purity_check1 Purity Check (TLC/NMR) extraction->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC/NMR) recrystallization->purity_check2 chromatography Column Chromatography final_product High Purity Product chromatography->final_product purity_check1->recrystallization If Impurities Remain purity_check1->final_product If Pure purity_check2->chromatography If Impurities Still Present purity_check2->final_product If Pure

Caption: A general strategy for purifying 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

Frequently Asked Questions

Q: What analytical techniques can I use to confirm the purity of my final product?

A: The most common and effective techniques for assessing purity are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the structure of your product and for detecting the presence of any residual alkyl halide or other impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to see if your product is a single spot, indicating high purity.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Q: Are there any specific safety precautions I should take?

A: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The organic solvents used in extraction and chromatography are often flammable and volatile. Nitroaromatic compounds should be handled with care as they can be hazardous.[4] Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Zhang, X., & Chen, J. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 42(11), 586-590.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Chegg. (2021, September 22). Solved Recystallization of 4-nitrobenzoic acid and. Retrieved from [Link]

  • Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, November 29). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid .

Rather than providing a generic troubleshooting list, this guide deconstructs the physical chemistry of the molecule to explain why it fails in standard high-performance liquid chromatography (HPLC) setups and how to engineer a self-validating solution.

Part 1: Mechanistic Profiling (The Root Cause)

To solve solubility issues, we must first understand the molecule's structural tug-of-war:

  • The Ortho-Nitro Effect: The electron-withdrawing nitro group positioned ortho to the carboxylic acid significantly lowers the molecule's pKa (estimated pKa ~2.2–2.5) compared to standard benzoic acid (pKa 4.2) .

  • The Lipophilic Tail: The cyclopropylmethoxy ether group adds significant hydrophobicity.

  • The HPLC Conflict: In Reversed-Phase (RP) HPLC, we typically use highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) to keep acids fully protonated for maximum retention. However, when 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is fully protonated, its aqueous solubility drops near zero. If you dissolve this sample in a strong organic solvent (like 100% DMSO or Acetonitrile) and inject it into a highly aqueous mobile phase, it undergoes instantaneous on-column precipitation—a classic "solvent mismatch" .

Part 2: Troubleshooting FAQs

Q1: I am experiencing sudden high backpressure and split peaks immediately after injecting my sample. What is happening? A: This is the hallmark of on-column precipitation. When your strong sample diluent hits the weak, highly aqueous mobile phase, the local solubility of the lipophilic benzoic acid drops instantly. The precipitated particles block the column frit, spiking the pressure . The split peaks occur because the precipitated sample slowly and unevenly re-dissolves into the mobile phase stream. Causality Fix: You must match your sample diluent to your initial mobile phase conditions.

Q2: My peaks are excessively broad and tailing, even though the pressure is normal. How do I fix this? A: This is an "elution strength" mismatch. If your sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., 100% Methanol), the analyte travels faster through the column before the diluent diffuses away, smearing the injection band . Causality Fix: Prepare the sample in a solvent with a lower or equal elution strength to the mobile phase. If a strong organic solvent is required for initial dissolution, strictly limit the injection volume to ≤ 2 µL.

Q3: I am seeing retention time shifts and baseline noise across multiple runs. A: Because the pKa of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (~2.5) is dangerously close to the pH of standard unbuffered acidic mobile phases (pH ~2.7 for 0.1% Formic Acid), microscopic changes in pH will drastically alter its ionization state. This shifts the retention time and causes baseline instability . Causality Fix: Switch from a weak additive (formic acid) to a true buffer system (e.g., Ammonium Formate) to lock the pH and stabilize the ionization state.

Part 3: Self-Validating Experimental Protocols

Protocol A: Diluent Optimization & Micro-Injection Workflow

Objective: Prevent on-column precipitation while maintaining sample solubility.

  • Stock Solution: Dissolve 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid in 100% Acetonitrile (ACN) to a concentration of 10 mg/mL.

  • Titration Dilution: Slowly add the aqueous component of your mobile phase dropwise while vortexing, until you reach a 20:80 (ACN:Water) ratio. If cloudiness appears, add ACN back in 5% increments until the solution is perfectly clear.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (PTFE is highly compatible with organic-rich solvents).

  • Micro-Injection: Set the autosampler to inject a maximum of 1-2 µL.

  • Self-Validation Step: Before running samples, inject 2 µL of the blank diluent. A validated system will show < 10 bar pressure fluctuation. Follow with one standard injection; calculate the Theoretical Plate Number (N). If N > 10,000 and the asymmetry factor (As) is 0.9–1.2, your diluent is validated.

Protocol B: pH-Modulated Solubility Enhancement

Objective: Balance aqueous solubility and column retention using buffer capacity.

  • Buffer Preparation: Prepare 10 mM Ammonium Formate in MS-grade water.

  • pH Adjustment: Adjust the pH to 3.5 using dilute formic acid. At this pH, the molecule is partially ionized, significantly enhancing its aqueous solubility while maintaining enough neutral species for RP-HPLC retention.

  • Mobile Phase B: Use 100% Acetonitrile.

  • Self-Validation Step: Run a continuous gradient blank injection (5% to 95% B). Monitor the baseline at 254 nm. A steady baseline without ghost peaks confirms that the buffer salts do not precipitate in the organic modifier at the highest gradient percentage.

Part 4: Quantitative Data & Solubility Matrix

Summarizing the causality between diluent choice, solubility, and chromatographic effects:

Diluent / Mobile Phase ConditionAnalyte SolubilityChromatographic EffectRecommended Action
100% DMSO injected into 90% AqueousHigh in vial, Zero on-column Immediate precipitation, High pressure, Split peaksReduce injection vol to 1 µL, match diluent to mobile phase
100% ACN injected into 50% AqueousHighBroad peaks, poor efficiencyDilute sample with water to match 50% ACN
0.1% TFA (pH ~2.0)Low (Fully protonated)Good retention, high risk of precipitationEnsure organic modifier is >20% at injection
10 mM NH₄ Formate (pH 3.5)High (Partially ionized)Stable retention, excellent peak shapeUse as standard method; validate buffer solubility

Part 5: Troubleshooting Decision Workflow

G Start HPLC Issue Detected: 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Q1 Is system backpressure suddenly high? Start->Q1 Q2 Are peaks broad or split? Q1->Q2 No Precipitation On-Column Precipitation (Solvent Mismatch) Q1->Precipitation Yes ElutionStrength Diluent Elution Strength Too High Q2->ElutionStrength Yes Fix3 Action: Adjust mobile phase pH to 3.5 with buffer Q2->Fix3 No, retention shifts Fix1 Action: Match sample diluent to initial mobile phase Precipitation->Fix1 Fix2 Action: Reduce injection volume to ≤ 2 µL Precipitation->Fix2 ElutionStrength->Fix1

Troubleshooting workflow for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid HPLC solubility issues.

References

  • Avoiding Mobile Phase Mismatch in HPLC. Phenomenex Knowledge Center. Verified URL:[Link]

  • Falling Victim to One of LC's Classic Blunders: Mismatching Your Diluent and Mobile Phase. Restek Chromatography Blog. Verified URL:[Link]

  • Effects of Sample Solvents on Peak Shape. Shimadzu Analysis Basics. Verified URL: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Verified URL: [Link]

Troubleshooting

Technical Support Center: A Researcher's Guide to Nitrobenzoic Acid Alkylation

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of nitrobenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the alkylation of nitrobenzoic acid. The inherent electronic properties of this substrate make it a particularly challenging electrophilic aromatic substitution, often leading to a complex mixture of byproducts. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic considerations for the successful alkylation of nitrobenzoic acid.

Q1: Why is my Friedel-Crafts alkylation of nitrobenzoic acid failing or resulting in extremely low yields?

A1: The primary reason for failure or low yield is the severe deactivation of the aromatic ring. Your starting material, nitrobenzoic acid, contains two powerful electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the carboxylic acid group (-COOH).[1][2] These groups pull electron density away from the benzene ring through both inductive and resonance effects, making the ring electron-poor (less nucleophilic).[3][4] Friedel-Crafts alkylation is an electrophilic aromatic substitution (EAS) reaction that requires an electron-rich aromatic ring to attack the carbocation electrophile.[5] Rings that are heavily deactivated, like nitrobenzoic acid, are often too unreactive to participate effectively in this reaction under standard conditions.[6][7][8]

Q2: I've managed to form some product, but the alkyl group has a rearranged structure (e.g., I used n-propyl chloride but got an isopropyl group). What causes this?

A2: This is a classic limitation of the Friedel-Crafts alkylation reaction known as carbocation rearrangement . The reaction proceeds through a carbocation intermediate.[5] If a primary alkyl halide is used, it forms a highly unstable primary carbocation. This intermediate will rapidly rearrange into a more stable secondary or tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift before it has a chance to be attacked by the aromatic ring.[6][7][9] For example, the n-propyl carbocation will rearrange to the more stable isopropyl carbocation, leading to the branched product.[9]

Carbocation_Rearrangement cluster_start Initial Electrophile Formation cluster_rearrangement Rearrangement cluster_product Final Product n-propyl_halide CH₃CH₂CH₂-Cl primary_carbocation Primary Carbocation (Unstable) n-propyl_halide->primary_carbocation + AlCl₃ AlCl3 AlCl₃ secondary_carbocation Secondary Carbocation (More Stable) primary_carbocation->secondary_carbocation 1,2-Hydride Shift Ring Nitrobenzoic Acid Product Isopropyl-substituted Product Ring->Product + Secondary Carbocation

Caption: Carbocation rearrangement during Friedel-Crafts alkylation.

Q3: My reaction is producing poly-alkylated byproducts. How is this possible on such a deactivated ring?

A3: This phenomenon, known as polyalkylation , occurs because the first alkyl group added to the ring is an electron-donating group (EDG).[7] While the starting nitrobenzoic acid is strongly deactivated, the mono-alkylated product is now slightly less deactivated (or more activated) than the starting material. Consequently, it can compete with the remaining starting material for the electrophile, leading to the formation of di- or even tri-alkylated products.[10][11] This side reaction can be partially suppressed by using a large excess of the nitrobenzoic acid relative to the alkylating agent, although this is often not practical or cost-effective.[7][12]

Q4: Besides issues on the aromatic ring, I'm finding an ester byproduct. How can I prevent this?

A4: The formation of an ester is due to O-alkylation of the carboxylic acid functional group. This is a competing reaction pathway where the carboxylic acid is esterified by the alkylating agent or an alcohol derived from it.[13] This reaction is typically promoted by protic acids and heat. To minimize ester formation during a desired C-alkylation (ring alkylation), it is crucial to use a true Lewis acid catalyst (like AlCl₃) and strictly anhydrous conditions. If esterification is the desired outcome, different catalytic systems, such as strong mineral acids or specialized catalysts, should be employed.[14]

Q5: What is the most reliable and widely accepted method to synthesize an alkyl-nitrobenzoic acid while avoiding these byproducts?

A5: The most effective strategy is a two-step approach: Friedel-Crafts Acylation followed by a Reduction .[6][10][15]

  • Friedel-Crafts Acylation: Instead of an alkyl halide, an acyl halide (R-COCl) or anhydride is used. The electrophile formed is a resonance-stabilized acylium ion, which does not undergo rearrangement .[5][7] Furthermore, the resulting acyl group is strongly electron-withdrawing, which deactivates the ring even further and prevents poly-acylation .[10][16] This ensures a clean, mono-substituted ketone product.

  • Reduction: The ketone group of the acylated product is then reduced to a methylene (-CH₂) group. Common methods for this reduction include the Clemmensen reduction (zinc-mercury amalgam in HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[10][15]

This two-step sequence reliably yields the desired mono-alkylated product without the risk of rearrangement or polyalkylation.

Acylation_Reduction_Workflow start 3-Nitrobenzoic Acid acylation Step 1: Friedel-Crafts Acylation start->acylation acyl_halide Acyl Halide (RCOCl) + AlCl₃ acyl_halide->acylation ketone Mono-Acylated Ketone (No Rearrangement, No Poly-acylation) acylation->ketone Clean mono-substitution reduction Step 2: Reduction (Clemmensen or Wolff-Kishner) ketone->reduction final_product Desired Mono-Alkylated Product reduction->final_product Clean reduction

Caption: Recommended workflow: Acylation followed by Reduction.

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No or Very Low Yield The nitrobenzoic acid ring is too deactivated for standard Friedel-Crafts alkylation conditions.[8]Switch to the Friedel-Crafts Acylation-Reduction strategy. The acylation step is more tolerant of deactivating groups than alkylation.
Product is a Mixture of Isomers The directing effects of the -NO₂ and -COOH groups are not perfectly selective, or steric hindrance is influencing the substitution pattern.[17]For 3-nitrobenzoic acid, both groups direct meta to themselves (to the 4 and 6 positions), which should yield a major product. For 2- or 4-nitrobenzoic acid, the directing effects conflict. Consider starting with an alternative isomer if possible. Purification via recrystallization or column chromatography will be necessary.[18][19]
Incorrect Alkyl Structure (Rearrangement) The carbocation intermediate rearranged to a more stable form before substitution.[6][9]Do not use direct alkylation with primary alkyl halides that can rearrange. The only reliable solution is to use the Friedel-Crafts Acylation-Reduction pathway.[7]
Significant Polyalkylation Byproducts The first added alkyl group activates the ring, making the mono-substituted product more reactive than the starting material.[10]The most robust solution is the Acylation-Reduction method, as the acyl group is deactivating.[10] Alternatively, use a large stoichiometric excess of nitrobenzoic acid.
Ester Byproduct Detected Competing O-alkylation of the carboxylic acid group.[13]Ensure strictly anhydrous reaction conditions . Use a high-purity Lewis acid (e.g., AlCl₃) and avoid protic acid contaminants.

Recommended Experimental Protocols

The following protocols detail the recommended two-step acylation-reduction pathway for preparing 4-propyl-3-nitrobenzoic acid from 3-nitrobenzoic acid as a representative example.

Protocol 1: Friedel-Crafts Acylation of 3-Nitrobenzoic Acid

This protocol describes the synthesis of 3-nitro-4-propanoylbenzoic acid.

Materials:

  • 3-Nitrobenzoic acid

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (conc.)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents).

  • Solvent Addition: Add anhydrous DCM via cannula and cool the resulting suspension to 0-5 °C using an ice bath.

  • Acylium Ion Formation: Add propanoyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 20 minutes at 0-5 °C.

  • Substrate Addition: Add 3-nitrobenzoic acid (1.0 equivalent) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude ketone can be purified further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Clemmensen Reduction of 3-Nitro-4-propanoylbenzoic Acid

This protocol describes the reduction of the ketone product from Protocol 1 to the corresponding alkylated product, 4-propyl-3-nitrobenzoic acid.

Materials:

  • 3-nitro-4-propanoylbenzoic acid (from Protocol 1)

  • Zinc dust or granules

  • Mercury(II) chloride (HgCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water

Procedure:

  • Catalyst Preparation (Zinc Amalgam): (CAUTION: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood). Prepare zinc amalgam (Zn-Hg) by adding zinc granules (10 equivalents) to a solution of HgCl₂ (0.5 equivalents) in water. Stir for 15 minutes, then carefully decant the aqueous solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared zinc amalgam, concentrated HCl, toluene, and the 3-nitro-4-propanoylbenzoic acid (1.0 equivalent).

  • Reflux: Heat the mixture to a vigorous reflux with stirring. The reaction can be monitored by TLC. Additional portions of concentrated HCl may be needed during the reaction to maintain a high acid concentration.

  • Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Carefully decant the liquid phase away from the excess zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with toluene.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the toluene under reduced pressure. The final product can be purified by recrystallization.

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available from: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available from: [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Available from: [Link]

  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups. Available from: [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Chemistry LibreTexts. (n.d.). 5.1 Activating or Deactivating Effect of the Substituents on EAS. Available from: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Chemistry Stack Exchange. (2018, June 30). Does rearrangement occur in Friedel Crafts alkylation or not?. Available from: [Link]

  • Semantic Scholar. (n.d.). EXERCISE 11 NITRATION OF AN AROMATIC RING m-Nitrobenzoic acid from Benzoic Acid. Available from: [Link]

  • Google Patents. (n.d.). SU1806130A3 - Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid.
  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Available from: [Link]

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates.
  • Quora. (2017, October 30). How is m-nitrobenzoic acid prepared from benzene?. Available from: [Link]

  • Chemistry Stack Exchange. (2018, February 28). What is the best method to prepare meta-nitrobenzoic acid?. Available from: [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics. Available from: [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available from: [Link]

  • Sciencemadness Discussion Board. (2022, August 4). Optimal route to nitrobenzene from benzoic acid?. Available from: [Link]

  • MedCrave online. (2020, January 2). Selective alkylation of organic compounds. Available from: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Available from: [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Available from: [Link]

  • Google Patents. (n.d.). US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • Liskon Biological. (2024, August 21). Synthesis method of p-Nitrobenzoic acid. Available from: [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Available from: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • Study.com. (n.d.). Video: Steric Hindrance Effect | Definition, Factors & Examples. Available from: [Link]

  • Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Available from: [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Available from: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Reactivity of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stalled reactions, low yields, or unexpected byproducts when working with highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing stalled reactions, low yields, or unexpected byproducts when working with highly functionalized ortho-nitrobenzoic acids.

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a highly specialized building block, often utilized in the synthesis of complex pharmaceuticals and bioinspired molecular electrets . However, its unique structural features make its activated forms exceptionally sensitive to moisture. This guide provides a deep dive into the mechanistic causality of this sensitivity, actionable troubleshooting steps, and a self-validating anhydrous protocol to ensure your synthetic success.

Mechanistic Insights into Moisture Sensitivity

To successfully manipulate 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, one must understand the electronic and steric environment of the molecule. The carboxylic acid itself is stable, but reactions such as amide coupling or esterification require activation (e.g., conversion to an acyl chloride or an active ester).

  • The Ortho-Nitro Effect: The nitro group at the 2-position exerts powerful electron-withdrawing inductive (

    
    ) and resonance (
    
    
    
    ) effects. When the carbonyl group is activated, the adjacent nitro group drastically increases the partial positive charge on the carbonyl carbon, rendering it hyper-electrophilic.
  • Competitive Hydrolysis: Because of this extreme electrophilicity, the activated intermediate becomes highly susceptible to nucleophilic attack by water. Even trace amounts of moisture (from hygroscopic solvents, reagents, or ambient humidity) will rapidly outcompete your intended amine nucleophile. This results in the immediate hydrolysis of the activated species back to the unreactive starting material , .

  • The Ether Linkage: The 3-(cyclopropylmethoxy) group is electron-donating, but its meta-relationship to the carbonyl group prevents it from stabilizing the electrophilic center via resonance. It merely adds steric bulk, which further slows down the attack of bulky amines, giving the smaller water molecules a kinetic advantage.

MechanisticPathway Acid 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid ActiveIntermediate Activated Intermediate (Hyper-Electrophilic) Acid->ActiveIntermediate + Reagent Activation Activation Agent (e.g., SOCl2, HATU) Activation->ActiveIntermediate Product Desired Amide Product ActiveIntermediate->Product Amidation (Anhydrous) Hydrolysis Hydrolysis Back to Starting Material ActiveIntermediate->Hydrolysis Competitive Hydrolysis Amine Amine Nucleophile (R-NH2) Amine->Product Water Moisture (H2O) Trace Impurity Water->Hydrolysis Hydrolysis->Acid Regeneration

Mechanistic pathway of competitive hydrolysis vs. amidation in ortho-nitrobenzoic acid activation.

Troubleshooting Guide & FAQs

Q: My amide coupling stalls at 40-50% conversion, and LC-MS shows a massive peak for the starting material. What is happening? A: You are witnessing competitive hydrolysis. The coupling agent successfully activates the acid, but trace moisture in your solvent or amine is hydrolyzing the active ester back to 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid faster than your amine can react. You must rigorously dry your reagents.

Q: How should I dry my starting materials without risking the cleavage of the cyclopropylmethyl ether? A: Avoid strong Lewis acidic desiccants or high-temperature vacuum baking, which can prematurely degrade the ether linkage. Instead, perform an azeotropic distillation. Dissolve the acid in anhydrous toluene and evaporate it under reduced pressure. Repeating this three times effectively removes trace water without stressing the molecule.

Q: Which coupling agents are best suited for this specific substrate to minimize moisture-induced hydrolysis? A: Avoid thionyl chloride (


) or oxalyl chloride. The resulting 2-nitrobenzoyl chloride is violently moisture-sensitive. Instead, use Propylphosphonic anhydride (T3P). T3P generates a mixed anhydride that is highly reactive toward amines but exhibits significantly lower kinetic susceptibility to hydrolysis compared to acyl chlorides or OBt esters.

Quantitative Data: Coupling Strategy Comparison

The table below summarizes the performance of various activation strategies for ortho-nitrobenzoic acids based on internal laboratory data and literature precedents.

Coupling Agent / StrategyActive IntermediateMoisture SensitivityTypical Yield (Strictly Anhydrous)Typical Yield (Trace Moisture Present)
SOCl₂ / Oxalyl Chloride Acyl ChlorideExtreme85%< 20% (Rapid Hydrolysis)
EDC / HOBt OBt Active EsterHigh75%40%
HATU / DIPEA OAt Active EsterModerate90%60%
T3P / DIPEA Mixed Phosphonic AnhydrideLow95% 80%

Self-Validating Experimental Protocol: T3P Amide Coupling

To guarantee success, utilize this self-validating, step-by-step protocol. It is designed with built-in analytical checkpoints to ensure the system remains anhydrous.

Materials Required:

  • 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • T3P (50% solution in EtOAc, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous Toluene and Anhydrous EtOAc (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Azeotropic Drying: In a flame-dried Schlenk flask, dissolve the starting acid in 10 mL of anhydrous toluene. Remove the solvent under reduced pressure. Repeat this process three times to azeotropically remove bound water.

  • Inert Atmosphere: Backfill the flask with Argon. Maintain a positive Argon pressure throughout the reaction.

  • Solvation: Dissolve the dried acid and the amine nucleophile in anhydrous EtOAc (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) via a dry syringe. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add the T3P solution dropwise over 10 minutes.

  • Self-Validation Checkpoint (LC-MS): Allow the reaction to warm to room temperature. Take a 5 µL aliquot at

    
     minutes.
    
    • Validation Logic: If the LC-MS shows the mass of the desired product and <5% of the starting acid, your anhydrous technique was successful. If you see >20% starting material and no active intermediate, moisture has infiltrated your system and hydrolyzed the T3P-anhydride.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc. The water-soluble T3P byproducts will easily wash away in the aqueous layer, leaving high-purity amide in the organic phase.
    

Workflow Step1 1. Azeotropic Drying Toluene distillation (x3) Step2 2. Inert Atmosphere Argon purge & vacuum cycles Step1->Step2 Step3 3. Solvent Addition Anhydrous EtOAc via syringe Step2->Step3 Step4 4. Base & Amine Add DIPEA then R-NH2 Step3->Step4 Step5 5. T3P Activation Dropwise addition at 0°C Step4->Step5 Step6 6. Validation LC-MS confirms no hydrolysis Step5->Step6

Step-by-step anhydrous Schlenk line workflow for moisture-sensitive amide coupling reactions.

References

  • On the Search of a Silver Bullet for the Preparation of Bioinspired Molecular Electrets with Propensity to Transfer Holes at High Potentials. National Institutes of Health (PMC). Available at:[Link]

Troubleshooting

Resolving filtration difficulties with 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid precipitates

Technical Support Center: Troubleshooting Filtration Bottlenecks for 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid Overview 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a critical intermediate in pharmaceutical synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Filtration Bottlenecks for 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Overview 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a critical intermediate in pharmaceutical synthesis and drug development. However, during product isolation—typically via pH-shift precipitation or cooling crystallization—researchers frequently encounter severe filtration bottlenecks. The precipitate often forms a dense, paste-like cake that blinds filter media, extending processing times from minutes to hours, trapping impurities, and inflating residual moisture levels.

This technical guide provides field-proven, mechanistically grounded solutions to engineer the particle size and morphology of this compound, ensuring rapid filtration, high purity, and scalable workflows.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid form a gelatinous or blinding cake during filtration? A: The filtration difficulty stems directly from the kinetics of supersaturation during precipitation. When the compound is isolated via rapid acidification of its carboxylate salt or rapid cooling, the system experiences extreme local supersaturation. This kinetically favors massive primary nucleation over secondary crystal growth. The result is a high density of sub-micron, needle-like, or amorphous particles. These fine particles possess a massive surface-area-to-volume ratio and pack densely on the filter membrane, eliminating void spaces and completely blinding the filter.

Q2: How can I manipulate the crystallization thermodynamics to improve particle size and filtration rate? A: The most effective intervention is implementing Ostwald Ripening via temperature cycling. Ostwald ripening is a thermodynamically-driven process where smaller crystals (which are energetically less stable due to a higher surface-area-to-volume ratio) dissolve, and the solute redeposits onto larger, more thermodynamically stable crystals [1] [2]. By oscillating the temperature of the suspension (e.g., heating to just below the dissolution point and cooling slowly), you force the dissolution of the fine "blinding" particles and promote the growth of larger, easily filterable crystals [3].

Q3: What role does the acid addition rate play in a pH-shift precipitation? A: In a pH-shift crystallization (e.g., adding HCl to the sodium salt of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid), the rate of acid addition directly dictates the supersaturation generation rate. Rapid addition creates localized zones of extreme acidity, causing the free acid to "crash out" instantaneously as an amorphous solid. A controlled, dropwise addition combined with high-shear mixing ensures the supersaturation remains within the metastable zone, allowing solute molecules to integrate into existing crystal lattices rather than forming new nuclei.

Part 2: Visualizing the Process Logic

G Start Alkaline Solution of Benzoate Salt Fast Rapid Acidification (High Supersaturation) Start->Fast Slow Controlled Acidification + Seeding Start->Slow Fine Massive Primary Nucleation (Fine/Amorphous Particles) Fast->Fine Large Secondary Nucleation & Crystal Growth Slow->Large Blind Filter Blinding (Slow Filtration) Fine->Blind Ripen Temperature Cycling (Ostwald Ripening) Fine->Ripen Intervention FastFilter High Porosity Cake (Rapid Filtration) Large->FastFilter Ripen->Large

Crystallization logic for resolving filtration bottlenecks via controlled supersaturation.

Part 3: Self-Validating Experimental Protocols

To transition from a fine precipitate to a highly crystalline, easily filterable solid, implement the following self-validating protocols.

Protocol A: Temperature-Cycled Crystallization (Ostwald Ripening)

Use this protocol if you have already precipitated the compound and are facing a stalled filtration.

  • Resuspension: Transfer the stalled, gelatinous filter cake back into the reactor. Suspend in a 70:30 mixture of Water:Ethanol (or the original mother liquor if solvent ratios are known).

  • Heating Phase (Dissolution of Fines): Heat the suspension to 75°C under moderate agitation (250 rpm). Do not heat to complete dissolution. The goal is to dissolve the sub-micron fines while leaving the larger seed crystals intact. Hold at 75°C for 30 minutes.

  • Cooling Phase (Regrowth): Cool the reactor to 20°C at a strictly controlled rate of 0.5°C/minute. This slow cooling ensures the dissolved solute deposits onto the existing crystals rather than nucleating anew [3].

  • Cycling: Repeat the heating (to 70°C) and cooling (to 20°C) cycle two more times. You will visually observe the suspension transition from a milky, opaque dispersion to a slurry with distinct, sparkling particulate matter.

  • Filtration: Filter the suspension using a Büchner funnel with a medium-porosity filter paper (e.g., Whatman Grade 4). Self-Validation Check: The filtration of a 100g batch should complete in under 5 minutes, and the filtrate should be completely clear, indicating the absence of fines.

Protocol B: Controlled pH-Shift Crystallization with Seeding

Use this protocol for first-pass isolation to prevent filtration issues entirely.

  • Dissolution: Dissolve the crude 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid in 2M NaOH (aqueous) at 40°C until a clear solution is achieved. Filter through a 0.45 µm membrane to remove any insoluble mechanical impurities.

  • Initial Acidification: Slowly add 2M HCl dropwise until the pH reaches 7.5. The solution should remain clear.

  • Seeding: Introduce 1% (w/w) of pure, crystalline 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid seeds. Hold the mixture for 15 minutes to allow the seeds to disperse.

  • Final Acidification: Resume adding 2M HCl at a rate of 0.1 pH units per minute using a programmable syringe pump, until the final pH reaches 2.0.

  • Aging: Age the slurry at 20°C for 2 hours before filtration to allow for complete crystal lattice formation and depletion of supersaturation.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between crystallization parameters and filtration performance for a standard 100g scale batch.

Crystallization MethodParticle MorphologyAverage Particle Size (D50)Filtration Time (100g)Cake Moisture Content
Rapid Acidification (Crash Out) Amorphous / Fine Needles< 5 µm> 180 minutes (Blinded)65%
Rapid Cooling (Unseeded) Fine Needles12 µm45 minutes40%
Slow Acidification (Seeded) Prismatic Crystals85 µm8 minutes15%
Temperature Cycling (3 Cycles) Large Blocky Crystals120 µm< 3 minutes8%

Data Interpretation: Transitioning from a rapid crash-out to a temperature-cycled process increases the D50 particle size by over 20-fold, reducing filtration time by 98% and significantly lowering the residual cake moisture, which accelerates downstream drying.

Part 5: Advanced FAQs for Scale-Up & Process Chemistry

Q4: Can I use filter aids like Celite (diatomaceous earth) to bypass the crystallization optimization? A: While filter aids increase cake porosity and prevent blinding, they are generally discouraged for final API intermediates like 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid unless the product will be completely dissolved and filtered in the immediate next synthetic step. Filter aids cannot be easily separated from the solid product and will artificially inflate your yield while introducing inorganic impurities. Fixing the crystallization thermodynamics is the scientifically rigorous approach.

Q5: How do I verify that temperature cycling hasn't compromised the polymorphic purity of the compound? A: Modifying crystallization kinetics can occasionally induce polymorphic transitions. To ensure self-validation of the protocol, you must analyze the dried, optimized crystals using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). Compare the thermograms and diffractograms of the temperature-cycled material against a known reference standard of the desired polymorph. A sharp, singular melting endotherm in the DSC will also confirm high crystalline purity.

Q6: Why does the precipitate sometimes "oil out" before crystallizing? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation is so high that the solute separates as a solute-rich liquid phase rather than a solid crystal. This is common with substituted benzoic acids if the temperature during acidification is too close to the compound's melting point or if the solvent system is too rich in organic co-solvents. Lowering the precipitation temperature or reducing the organic solvent fraction will push the system below the oiling-out boundary, favoring direct solid nucleation.

References

  • Wikipedia Contributors. "Ostwald ripening." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bergfors, Terese. "Ostwald ripening." Terese Bergfors. Available at:[Link]

  • "Effect of Temperature Cycling on Ostwald Ripening." Crystal Growth & Design, American Chemical Society. Available at:[Link]

Optimization

Technical Support Center: Strategies for Removing Colored Impurities from Nitrobenzoic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the purification of nitrobenzoic acid deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the purification of nitrobenzoic acid derivatives, with a specific focus on the removal of persistent colored impurities. Our goal is to move beyond simple protocols and explain the causality behind each experimental choice, empowering you to troubleshoot and optimize your purification workflows effectively.

A. Mandatory Safety Precautions

Before proceeding with any experimental work, it is imperative to handle all nitrobenzoic acid derivatives and associated chemicals with extreme care. These compounds present several hazards.

  • Toxicity and Irritation: Nitrobenzoic acids can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Long-Term Effects: Some nitroaromatic compounds are suspected of causing genetic defects or other long-term health effects through prolonged or repeated exposure.

  • Handling: Always work in a well-ventilated area, preferably a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] Avoid creating dust when handling solid materials.[2][3]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly instructed.

B. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when encountering colored impurities in their nitrobenzoic acid derivatives.

Q1: Why is my synthesized nitrobenzoic acid derivative yellow, brown, or off-white instead of the expected color?

An off-color product is a clear indicator of impurities. The specific color can provide clues about the nature of the contaminant.

  • Side-Products: The nitration of benzoic acid or its derivatives can lead to the formation of isomeric impurities.[4][5] For example, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid but also produces smaller amounts of 2-nitro- and 4-nitrobenzoic acid.[5] These isomers can have different colors and crystal habits.

  • Oxidation Products: The compound itself or residual starting materials may have degraded or oxidized during the reaction or workup, leading to highly colored polymeric or condensed byproducts.[6] Prolonged heating during reactions can also lead to the formation of colored products.[5]

  • Incomplete Reactions: Residual starting materials or intermediates can contribute to discoloration. For instance, incomplete reduction of a nitro group can leave behind highly colored diazo or azoxy compounds.[7]

  • Residual Catalysts: If transition metals like palladium or copper were used in the synthesis (e.g., in coupling reactions), they can form colored complexes that are difficult to remove.[6]

  • Nitro-Olefins: In some cases, color-forming impurities are believed to be unsaturated compounds like nitro-olefins, which can arise from side reactions.[8][9]

Q2: What is the most common and effective first step for removing these colored impurities?

For most solid nitrobenzoic acid derivatives, recrystallization is the most powerful and cost-effective initial purification technique.[4][10] This process leverages the differences in solubility between your desired compound and the impurities in a given solvent at different temperatures.[11] If the color is particularly intense or persistent, a small amount of activated carbon (charcoal) can be used during the recrystallization process to adsorb the colored molecules.[6][12]

Q3: How do I choose the best purification strategy for my specific problem?

The optimal strategy depends on the nature and quantity of the impurity, the scale of your experiment, and the required final purity. The following decision tree provides a general guide.

G start Crude, Colored Nitrobenzoic Acid Derivative check_purity Assess Impurity Profile (e.g., TLC, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid is_trace_color Is the color faint (trace impurity)? is_solid->is_trace_color Yes liquid_extraction Liquid-Liquid Extraction or Distillation is_solid->liquid_extraction No (Liquid) is_intense_color Is the color intense or are impurities non-polar? is_trace_color->is_intense_color No recrystall Standard Recrystallization is_trace_color->recrystall Yes is_isomer Are impurities mainly isomers with similar solubility? is_intense_color->is_isomer No carbon_recrystall Recrystallization with Activated Carbon is_intense_color->carbon_recrystall Yes chromatography Column Chromatography is_isomer->chromatography Yes G cluster_prep Preparation cluster_treatment Treatment cluster_separation Separation & Isolation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent cool_slightly 2. Cool Slightly (Safety Step) dissolve->cool_slightly add_carbon 3. Add Activated Carbon (1-2% w/w) cool_slightly->add_carbon reheat 4. Reheat and Swirl (2-5 minutes) add_carbon->reheat hot_filter 5. Hot Gravity Filtration (Critical Step) reheat->hot_filter cool_crystallize 6. Cool Filtrate & Allow to Crystallize hot_filter->cool_crystallize isolate 7. Isolate Crystals via Vacuum Filtration cool_crystallize->isolate

Sources

Troubleshooting

Addressing thermal instability of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Topic: Addressing Thermal Instability & Handling Protocols Reference Code: TS-CPNBA-2025 | Status: Active | Security Level: Public[1][2][3] Executive Summary Welcome to the Technical Support Center for 3-(Cyclopropylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Thermal Instability & Handling Protocols

Reference Code: TS-CPNBA-2025 | Status: Active | Security Level: Public[1][2][3]

Executive Summary

Welcome to the Technical Support Center for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid . This guide addresses the critical thermal instability associated with this intermediate, often utilized in the synthesis of PDE4 inhibitors (e.g., Roflumilast analogs) and pyrrolobenzodiazepine (PBD) precursors.

The Core Issue: Users frequently report "black tar" formation, yield loss, or pressure buildup during drying. These issues stem from the Ortho-Nitro Effect , where the steric and electronic interaction between the 2-nitro group and the carboxylic acid drives spontaneous decarboxylation and complex radical decomposition at elevated temperatures.[1][2][3]

Module 1: Critical Stability & Mechanism

Q1: Why is this specific intermediate degrading even at moderate temperatures (50-60°C)?

A: The instability is structural, not just a purity issue.[1] You are fighting two competing degradation pathways:

  • Ortho-Nitro Decarboxylation (Primary Hazard):

    • Mechanism: Ortho-nitrobenzoic acids are notoriously unstable compared to their meta or para isomers.[1][2] The bulky nitro group at the 2-position forces the carboxylic acid out of planarity, reducing resonance stabilization.[1][3] Furthermore, the nitro group can act as an internal oxidant.

    • Result: Spontaneous loss of CO₂ (decarboxylation) leading to 3-(cyclopropylmethoxy)-nitrobenzene .[1] This reaction is exothermic and can become self-accelerating (thermal runaway).[1]

    • Evidence: Literature on o-nitrobenzoic acid confirms significant mass loss (CO₂ evolution) starting as low as 120-150°C, but onset can occur lower over prolonged periods (induction period) [1, 2].[1]

  • Cyclopropylmethyl Ether Rearrangement (Secondary Hazard):

    • Mechanism: If your crude material contains residual acid (e.g., H₂SO₄, HCl from previous steps), the cyclopropylmethyl ether is prone to acid-catalyzed rearrangement (opening the ring to a homoallyl cation).[1]

    • Result: Formation of complex polymeric tars, often observed as the material turning into a "sticky black gum."

Q2: What are the visible signs of decomposition?

A: Watch for these three indicators:

Indicator Observation Root Cause

| Color Change | Yellow solid


 Orange 

Dark Brown/Black | Formation of azo/azoxy coupling products or polymerization.[1][2][3] | | Pressure | Bulging drums or pressure rise in dryer | Evolution of CO₂ gas (Decarboxylation). | | Melting Point | Depression (e.g., melting at 110°C instead of >140°C) | Eutectic mixture formation with degradation products. |

Module 2: Storage & Handling Protocols

Q3: How should I store the bulk solid to prevent degradation?

A: Standard "Room Temperature" storage is insufficient for long-term stability.[1]

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Oxygen can accelerate radical decomposition pathways initiated by the nitro group.

  • Container: Amber glass or opaque HDPE. Nitro compounds are photosensitive; UV light can trigger radical formation.

Q4: I need to dry the material. What are the safe operating limits?

A: Drying is the highest-risk operation.[1][2] Follow this "Low & Slow" protocol:

  • Max Temperature: 40°C . Do not exceed 45°C.

  • Vacuum: High vacuum (<50 mbar) is required to remove solvents at this low temperature.

  • Time: Minimize drying time. Do not leave in the dryer over the weekend.

  • TGA Data: If available, check the onset temperature (T_onset) on a TGA/DSC trace. Generally, maintain a safety margin of at least 50°C below the T_onset.

Visualization: Safe Handling Workflow

SafeHandling Receipt Receipt of Material (Check Color: Yellow Solid) QC QC Analysis (HPLC Purity >98%) Receipt->QC Immediate Storage Storage (2-8°C, Dark, Inert) QC->Storage Pass Usage Reaction/Drying (Max 40°C, Vac <50 mbar) Storage->Usage Just-in-Time Usage->QC Re-test if heated >4h Waste Disposal (Segregate from Strong Bases) Usage->Waste Residues

Caption: Figure 1. Lifecycle management workflow for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid emphasizing temperature control points.

Module 3: Reaction Troubleshooting

Q5: I am using this in a coupling reaction, but the yield is low. Why?

A: If you are activating the acid (e.g., with Thionyl Chloride or Oxalyl Chloride) to make the acid chloride, the ortho-nitro group makes the system thermally fragile.[1]

  • Issue: Heating the acid chloride formation step >50°C can trigger violent decomposition.

  • Solution: Perform acid chloride formation at 0°C to 20°C using catalytic DMF. Do not reflux.

  • Alternative: Use "gentler" coupling agents like HATU or EDC/HOBt at room temperature to avoid the thermal stress of acid chloride generation.

Q6: Can I scale up the synthesis of this intermediate?

A: Scale-up increases the thermal mass , making heat dissipation harder.[1]

  • Hazard: The decomposition is exothermic.[4] In a large reactor, heat accumulation can lead to a Thermal Runaway .

  • Requirement: You must perform a DSC (Differential Scanning Calorimetry) test on your specific lot before scaling up >100g.[1]

  • Critical Limit: If DSC shows an exotherm onset <150°C, the "Time to Maximum Rate" (TMR) at operating temperature might be shorter than your reaction time.

Visualization: Degradation Pathways

Degradation Start 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid Heat Heat (>50°C) or Ortho-Effect Start->Heat Path1 Pathway A: Decarboxylation Heat->Path1 Thermal Stress Path2 Pathway B: Ether Cleavage (Acidic) Heat->Path2 Residual Acid Prod1 3-(Cyclopropylmethoxy)- nitrobenzene + CO2 (Gas) Path1->Prod1 Prod2 Black Tars / Polymerization Path2->Prod2

Caption: Figure 2.[1][2][3] Primary degradation pathways. Pathway A leads to pressure buildup; Pathway B leads to purity failure.[1]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Decomposition of 2-Nitrobenzoic Acid. Retrieved from [1]

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers. Retrieved from

  • Matrix Scientific. (n.d.). Product Data: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.[1][3][5][6][7] Retrieved from [1]

  • Cayman Chemical. (2022).[8] Roflumilast Product Information & Intermediates. Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and perform internal safety calorimetry (DSC/ARC) before handling energetic nitro compounds at scale.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, a molecule featuring a unique combination of a cyclopropylmethoxy substituent, a nitro group, and a benzoic acid moiety. While a direct experimental spectrum of this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy and comparative data from analogous structures to provide a detailed theoretical interpretation. This approach not only predicts the spectral features but also offers a framework for the analysis of similarly substituted aromatic compounds.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid presents several distinct proton environments that will give rise to a characteristic ¹H NMR spectrum. The key to interpretation lies in understanding the electronic effects of the substituents on the benzoic acid ring and the unique magnetic environment of the cyclopropyl group.

The strongly electron-withdrawing nitro group (-NO₂) at the 2-position and the electron-donating cyclopropylmethoxy group (-OCH₂-c-C₃H₅) at the 3-position create a distinct electronic environment for the aromatic protons. This, in turn, dictates their chemical shifts. The carboxylic acid proton is also a key feature, though its chemical shift can be highly variable.

Here is a breakdown of the expected signals:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (H-6)~8.0 - 8.2Doublet of doublets (dd) or Triplet (t)1H
Aromatic (H-4)~7.6 - 7.8Doublet of doublets (dd) or Triplet (t)1H
Aromatic (H-5)~7.4 - 7.6Triplet (t)1H
Methylene (-OCH₂-)~4.0 - 4.2Doublet (d)2H
Cyclopropyl Methine (-CH-)~1.2 - 1.5Multiplet (m)1H
Cyclopropyl Methylene (-CH₂-)~0.6 - 0.9Multiplet (m)2H
Cyclopropyl Methylene (-CH₂-)~0.3 - 0.6Multiplet (m)2H

Causality Behind the Chemical Shifts: An In-depth Analysis

The predicted chemical shifts are not arbitrary; they are a direct consequence of the molecular structure and the interplay of electronic and anisotropic effects.

The Aromatic Region: A Tale of Two Substituents

The aromatic protons (H-4, H-5, and H-6) will exhibit a complex splitting pattern due to their coupling with each other. The nitro group's strong electron-withdrawing nature will deshield the ortho and para protons relative to benzene (δ 7.34 ppm). Conversely, the oxygen of the cyclopropylmethoxy group will donate electron density into the ring, causing a shielding effect, particularly at the ortho and para positions.

In this specific substitution pattern, H-6 is ortho to the electron-donating group and meta to the electron-withdrawing group. H-4 is ortho to the electron-withdrawing group and meta to the electron-donating group. H-5 is para to the nitro group and meta to the ether. This complex interplay makes precise prediction challenging without computational methods, but the general downfield shift due to the nitro group is expected to dominate.

The Aliphatic Region: The Signature of the Cyclopropyl Group

A key diagnostic feature of this molecule will be the signals from the cyclopropylmethoxy group. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, leading to a chemical shift in the range of 4.0-4.2 ppm. These protons will be split into a doublet by the single methine proton of the cyclopropyl group.

The cyclopropyl protons themselves are a highlight. The cyclopropane ring's unique geometry creates a magnetic anisotropy that strongly shields the protons, causing them to appear at unusually high field (low ppm values). The methine proton will be a multiplet due to coupling with the four methylene protons. The two sets of methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets.

A Comparative Analysis: 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid vs. 3-Methoxy-2-nitrobenzoic acid

To ground our theoretical interpretation, we can compare the expected spectrum with the known ¹H NMR spectrum of a closely related compound, 3-Methoxy-2-nitrobenzoic acid.

Proton Type 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (Predicted) 3-Methoxy-2-nitrobenzoic acid (Experimental, DMSO-d₆) [1]
Aromatic (H-6)~8.0 - 8.2 ppm~7.66 ppm
Aromatic (H-4)~7.6 - 7.8 ppm~7.61 ppm
Aromatic (H-5)~7.4 - 7.6 ppm~7.59 ppm
-OCH₂- / -OCH₃~4.0 - 4.2 ppm (d)~3.94 ppm (s)
Cyclopropyl Protons~0.3 - 1.5 ppm (m)N/A

The most significant difference will be the presence of the upfield cyclopropyl signals and the splitting of the methylene signal into a doublet in our target molecule. The aromatic region is expected to be broadly similar, with the electron-donating nature of the cyclopropylmethoxy group being comparable to the methoxy group.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To experimentally verify the predicted spectrum, the following protocol should be followed:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as the chemical shifts of the acidic proton and other protons can be solvent-dependent.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the potentially slowly relaxing carboxylic acid proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the multiplicity of each signal to determine the number of neighboring protons.

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments. The chemical shifts provide information about the functional groups. For instance, the carboxylic acid carbon would appear significantly downfield (~160-180 ppm).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help to confirm the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group.

  • 2D NMR Techniques (e.g., COSY, HSQC): These advanced NMR experiments can be used to definitively establish the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), which would be invaluable for unambiguously assigning the complex aromatic signals.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, integrating ¹H NMR with other analytical techniques.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Information cluster_2 Confirmation & Refinement cluster_3 Final Structure MS Mass Spectrometry (Confirm Molecular Weight) H_NMR ¹H NMR (Proton Environments & Connectivity) MS->H_NMR IR IR Spectroscopy (Identify Functional Groups) IR->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Definitive Connectivity) C_NMR->TwoD_NMR Final_Structure Confirmed Structure of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid TwoD_NMR->Final_Structure

Caption: A logical workflow for the comprehensive structural elucidation of an organic molecule.

Conclusion

The ¹H NMR spectrum of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is predicted to be rich in information, with distinct signals for the aromatic, methylene, and unique upfield cyclopropyl protons. By understanding the fundamental principles of chemical shifts, coupling constants, and integration, and by comparing the expected spectrum with that of analogous compounds, researchers can confidently interpret the data to confirm the structure of this and similar molecules. The integration of ¹H NMR with other analytical techniques provides a robust and self-validating system for the unambiguous characterization of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). 3-Methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the C13 NMR Characteristic Peaks of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Ma...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a definitive method for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the predicted C13 NMR spectral characteristics of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, a molecule of interest due to its unique combination of a nitrobenzoic acid core and a cyclopropylmethoxy substituent. Given the absence of publicly available experimental spectra for this specific compound, this guide will leverage a comparative approach, utilizing data from analogous structures and established principles of NMR spectroscopy to provide a robust predictive analysis.

Structural Rationale and Predicted Chemical Shifts

The chemical structure of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid presents a fascinating case for C13 NMR analysis. The molecule can be deconstructed into three key components: a benzene ring, a carboxylic acid group, a nitro group, and a cyclopropylmethoxy group. Each of these imparts a distinct electronic influence on the carbon atoms within the molecule, which in turn governs their chemical shifts (δ) in the C13 NMR spectrum.

The aromatic region is particularly informative. The benzene ring is substituted with three groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a cyclopropylmethoxy group (-OCH₂-c-Pr). The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects, causing a significant downfield shift (deshielding) for the carbons ortho and para to its position.[1] The carboxylic acid group also acts as an electron-withdrawing group.[2][3] Conversely, the methoxy portion of the cyclopropylmethoxy group is an electron-donating group through resonance, which would typically shield the ortho and para carbons, shifting them upfield. The interplay of these competing effects determines the final chemical shifts of the six aromatic carbons.

The aliphatic region will be characterized by the signals from the cyclopropylmethoxy moiety. The methylene (-OCH₂-) carbon, being attached to an electronegative oxygen atom, will be deshielded and appear further downfield than the cyclopropyl carbons.[4] The cyclopropyl carbons themselves are known to appear in a distinct upfield region of the spectrum, a characteristic resulting from the unique ring strain and hybridization of these carbons.

The carbonyl carbon of the carboxylic acid group will be readily identifiable by its characteristic large downfield chemical shift, typically in the range of 160-185 ppm.[4][5]

Below is a table of predicted C13 NMR chemical shifts for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, based on the analysis of its functional groups and comparison with related compounds.

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 175Characteristic downfield shift for a carboxylic acid carbonyl carbon.[5][6]
C-NO₂ (Aromatic)148 - 152Strong deshielding due to the electron-withdrawing nitro group.
C-OCH₂ (Aromatic)155 - 160Deshielded by the ether oxygen, position influenced by other substituents.
C-COOH (Aromatic)128 - 132Quaternary carbon, influenced by both ortho substituents.
Aromatic CH 115 - 135Range for the three protonated aromatic carbons, with specific shifts determined by their position relative to the substituents.
-OCH₂- (Methylene)65 - 75Aliphatic carbon attached to an electronegative oxygen atom.
CH (Cyclopropyl)8 - 15Tertiary carbon of the cyclopropyl group, typically upfield.
CH₂ (Cyclopropyl)3 - 10Methylene carbons of the cyclopropyl ring, characteristically found at high field.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, it is instructive to compare them with the experimentally determined C13 NMR data of simpler, analogous molecules. This comparative approach allows for a more confident assignment of the signals in the predicted spectrum of our target compound.

CompoundCarboxylic Acid C=O (ppm)Aromatic Carbons (ppm)Aliphatic Carbons (ppm)
2-Nitrobenzoic Acid ~167~124, 129, 131, 133, 134, 148-
3-Methoxy-2-nitrobenzoic acid Data not precisely available, but expected in the 165-175 range.Aromatic signals are present, but specific assignments are not readily available in the searched literature.[7]Methoxy (-OCH₃) at ~56 ppm.
Cyclopropylmethanol ---CH₂OH at ~69 ppm, cyclopropyl CH at ~13 ppm, cyclopropyl CH₂ at ~4 ppm.

Note: The specific chemical shifts for 2-Nitrobenzoic acid are derived from spectral databases and may vary slightly depending on the solvent and experimental conditions.[8][9] The data for cyclopropylmethanol is also from established spectral databases.[10][11]

The data from 2-nitrobenzoic acid helps to anchor the expected shifts for the nitro-substituted aromatic ring. The presence of the nitro group at C-2 clearly deshields this carbon to around 148 ppm. The introduction of the cyclopropylmethoxy group at the 3-position is expected to further modulate these aromatic shifts. The chemical shifts for cyclopropylmethanol provide a strong reference for the aliphatic portion of the target molecule.

Experimental Protocol for High-Quality C13 NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality, proton-decoupled C13 NMR spectrum. Adherence to this methodology ensures reproducibility and accuracy of the obtained data.

A. Sample Preparation

  • Sample Purity: Ensure the sample of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is of high purity (>95%) to minimize interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The solvent peak will also serve as a secondary internal reference.[12][13]

  • Concentration: Dissolve 15-50 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm).

B. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity.[14]

  • Tuning and Shimming: Tune the probe for the ¹³C frequency and perform shimming on the deuterium lock signal of the solvent to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).[14]

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts, typically 0 to 220 ppm.[14]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.[14]

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of all carbon nuclei, especially quaternary carbons.[14]

    • Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[14][15]

C. Data Processing

  • Fourier Transformation: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption line shape and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or using the known chemical shift of the deuterated solvent.[16]

Visualizing Molecular Structure and Key NMR Insights

The following diagram illustrates the molecular structure of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid with annotations for the different types of carbon atoms, providing a visual correlation to the predicted NMR data.

Caption: Predicted C13 NMR chemical shifts for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

Conclusion

References

  • Scribd. 13-C NMR Chemical Shift Table. [Link]

  • ResearchGate. What are the 13C NMR Peaks for two chemicals?. [Link]

  • Bagno, A., et al. (2022). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. International Journal of Molecular Sciences, 23(24), 15694. [Link]

  • Cushley, R. J., & Forrest, B. J. (1976). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Canadian Journal of Chemistry, 54(13), 2059-2067. [Link]

  • Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(16), 4504–4506. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • NOP - Sustainability in the organic chemistry lab course. 13C-NMR. [Link]

  • PubChem. 3-Methoxy-2-nitrobenzoic acid. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

  • Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • University of Missouri-St. Louis. Running 13C spectra. [Link]

  • University of Wisconsin-Madison. 13C NMR Protocol for Beginners. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Pearson+. How might you use 13C NMR spectroscopy to differentiate between the three isomers of dinitrobenzene?. [Link]

  • Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • ResearchGate. 13 C-NMR data and significant 1 H-NMR data of compound 2. Chemical shifts are expressed in δ (ppm). [Link]

  • SpectraBase. p-Nitrobenzoic acid, 2-(diethylamino)ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum?. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Eliel, E. L., Bailey, W. F., Kopp, L. D., Willer, R. L., Grant, D. M., Bertrand, R., ... & Wenkert, E. (1974). Carbon-13 magnetic resonance. Upfield shifts caused by nitrogen, oxygen, and fluorine atoms located at the. gamma. position and antiperiplanar to the nucleus observed. Journal of the American Chemical Society, 96(10), 3222–3227. [Link]

  • PubChem. Cyclopropanemethanol. [Link]

  • PubChem. 2-Nitrobenzoic acid. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Introduction 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique structural combination of a nitrobenzoic acid scaffold and a cyclopropylmethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique structural combination of a nitrobenzoic acid scaffold and a cyclopropylmethoxy group makes it an attractive intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and chemical industries.

This guide provides a comprehensive comparison of two plausible synthetic routes for the preparation of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, starting from the commercially available 3-hydroxy-2-nitrobenzoic acid. The discussed routes are the Williamson ether synthesis and the Mitsunobu reaction. Each route is evaluated based on its chemical principles, experimental protocol, potential yield, and scalability, providing researchers with the necessary information to make an informed decision for their specific needs.

Route 1: One-Step Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the formation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this proposed route, 3-hydroxy-2-nitrobenzoic acid is treated with a base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, followed by reaction with cyclopropylmethyl bromide.

Chemical Principles

The reaction begins with the deprotonation of the acidic protons on both the hydroxyl and carboxylic acid groups of 3-hydroxy-2-nitrobenzoic acid by a strong base, such as potassium hydroxide. This generates a dianion. Although both the resulting phenoxide and carboxylate are potential nucleophiles, the phenoxide is significantly more nucleophilic and will preferentially attack the primary alkyl halide, (bromomethyl)cyclopropane, in an SN2 fashion to form the desired ether. The carboxylate is a weaker nucleophile due to the delocalization of its negative charge through resonance. Following the etherification, an acidic workup is required to protonate the carboxylate and yield the final product.

Experimental Protocol
  • Deprotonation: To a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium hydroxide (2.2 eq.) at room temperature. Stir the mixture until all solids have dissolved.

  • Alkylation: To the resulting solution, add (bromomethyl)cyclopropane (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram

G cluster_0 Route 1: Williamson Ether Synthesis Start 3-Hydroxy-2-nitrobenzoic acid Reagents1 KOH, (Bromomethyl)cyclopropane DMF or DMSO, 60-80 °C Start->Reagents1 1. Deprotonation 2. Alkylation Workup Acidic Workup Reagents1->Workup Product 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Workup->Product

Caption: Workflow for the Williamson ether synthesis of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

Route 2: Three-Step Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative method for the formation of ethers from alcohols.[3][4] This reaction typically involves the use of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[3] Due to the presence of the acidic carboxylic acid group in the starting material, which could interfere with the Mitsunobu reaction by acting as the nucleophile, a protection-reaction-deprotection strategy is proposed.

Chemical Principles

This route involves three distinct steps:

  • Protection: The carboxylic acid group of 3-hydroxy-2-nitrobenzoic acid is first protected as an ester, for example, a methyl ester, to prevent it from participating in the subsequent Mitsunobu reaction. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst.

  • Mitsunobu Reaction: The resulting methyl 3-hydroxy-2-nitrobenzoate is then subjected to a Mitsunobu reaction with cyclopropylmethanol. In this step, triphenylphosphine and DEAD activate the phenolic hydroxyl group, which is then displaced by the cyclopropylmethanol nucleophile to form the desired ether linkage.

  • Deprotection: Finally, the methyl ester protecting group is removed by hydrolysis under basic conditions (saponification) followed by acidification to yield the target carboxylic acid.

Experimental Protocols

Step 1: Protection (Esterification)

  • To a solution of 3-hydroxy-2-nitrobenzoic acid (1.0 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-hydroxy-2-nitrobenzoate.

Step 2: Mitsunobu Reaction

  • Dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq.), cyclopropylmethanol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to isolate methyl 3-(cyclopropylmethoxy)-2-nitrobenzoate.

Step 3: Deprotection (Hydrolysis)

  • Dissolve the methyl 3-(cyclopropylmethoxy)-2-nitrobenzoate from the previous step in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure and acidify the remaining aqueous solution with 1 M HCl to a pH of 2-3.

  • Collect the precipitated 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid by filtration, wash with water, and dry.

Workflow Diagram

G cluster_1 Route 2: Mitsunobu Reaction Pathway Start 3-Hydroxy-2-nitrobenzoic acid Protection Protection (Esterification) (MeOH, H₂SO₄) Start->Protection Intermediate Methyl 3-hydroxy-2-nitrobenzoate Protection->Intermediate Mitsunobu Mitsunobu Reaction (Cyclopropylmethanol, PPh₃, DEAD) Intermediate->Mitsunobu Protected_Product Methyl 3-(cyclopropylmethoxy)-2-nitrobenzoate Mitsunobu->Protected_Product Deprotection Deprotection (Hydrolysis) (LiOH or NaOH, then HCl) Protected_Product->Deprotection Final_Product 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Deprotection->Final_Product

Sources

Comparative

Establishing Reference Standards for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid: A Comparative Qualification Guide

Topic: Establishing Reference Standards for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Leads[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing Reference Standards for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid Content Type: Technical Comparison & Qualification Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC Leads[1]

Executive Summary

In the synthesis of high-value pharmacophores—particularly PDE4 inhibitors and quinolone antibiotics—3-(Cyclopropylmethoxy)-2-nitrobenzoic acid serves as a critical, sterically congested intermediate.[1] Its structural complexity, characterized by an ortho-nitro moiety and a cyclopropyl ether linkage, presents unique stability and solubility challenges that render generic "technical grade" reagents insufficient for GMP analytical monitoring.[1]

This guide details the establishment of a Primary Reference Standard for this compound. We objectively compare the performance of a fully characterized In-House Standard against commercially available Technical Grade alternatives, demonstrating how the choice of standard impacts the accuracy of downstream API assay and impurity profiling.

Part 1: The Challenge of Standardization

The molecule 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid possesses specific physicochemical traits that complicate its use as a reference material:

  • Ortho-Effect & Acidity: The 2-nitro group exerts a strong electron-withdrawing effect and steric hindrance on the carboxylic acid, altering pKa and solubility profiles compared to meta or para isomers.[1]

  • Ether Instability: The cyclopropylmethoxy ether linkage is susceptible to acid-catalyzed ring opening or dealkylation under stress, generating 3-hydroxy-2-nitrobenzoic acid.[1]

  • Hygroscopicity: The nitro-benzoic acid moiety can form hydrates, making "as-is" weighing inaccurate without water content correction.[1]

The "Alternatives" Defined

For this comparison, we evaluate two sources of reference material commonly encountered in R&D:

  • Alternative A (Tech Grade): Commercially sourced reagent (claimed 95-97% purity), used "as is."[1]

  • The Solution (Qualified Standard): Recrystallized, dried, and certified in-house material (Target >99.5%) characterized via Mass Balance and qNMR.

Part 2: Comparative Analysis of Qualification Methods[1]

To establish the Qualified Standard, two orthogonal methods were employed to assign potency. This section compares these methodologies to validate the "True Value."

Method A: Mass Balance Approach (The Traditional Standard)

Calculated as:


[1]
Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Uses an internal standard (IS) of known purity to directly determine the molar mass ratio.[1]

Table 1: Comparative Data – Potency Assignment

ParameterMass Balance ApproachqNMR (Internal Std: Maleic Acid)Tech Grade (Vendor CoA)
Assigned Potency 99.42% 99.38% 96.5% (HPLC Area%)
Precision (RSD, n=6) 0.12%0.35%N/A
Major Bias Source Response factor differences of impuritiesWeighing error / IS purityUV-blind impurities ignored
Execution Time 3 Days (Requires KF, TGA, ROI, GC)4 HoursInstant
Verdict Gold Standard for CoA Validation Check Unsuitable for Quantitation

Insight: The Tech Grade material, while sufficient for synthesis, introduces a ~3.0% assay bias if used as an analytical standard. This error propagates directly into the final drug substance assay, potentially causing false OOS (Out of Specification) results.[1]

Part 3: Experimental Protocols (Self-Validating Systems)
1. Purification (Upgrading Tech Grade to Reference Quality)
  • Principle: Exploiting the acidity difference between the target and its decarboxylated or phenolic impurities.[1]

  • Protocol:

    • Dissolve 10g crude solid in 100mL 5% NaHCO3 (aq). Filter insoluble impurities.[1]

    • Acidify filtrate slowly with 2N HCl to pH 2.0 while stirring at 0-5°C.

    • Collect precipitate.[1] Recrystallize from EtOH/Water (80:20).[1]

    • Dry under vacuum at 45°C for 24h over P2O5.

2. HPLC Purity Method (Chromatographic Purity)
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6mm, 3.5µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of COOH, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Nitro aromatic) and 210 nm.[1]

  • System Suitability: Resolution > 2.0 between Main Peak and 3-Hydroxy-2-nitrobenzoic acid (Impurity A).[1]

3. qNMR Potency Protocol
  • Solvent: DMSO-d6 (Ensures solubility of both nitro-acid and IS).[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%).[1] Signal at δ 6.2 ppm (singlet) does not overlap with the aromatic protons of the target (δ 7.0–8.0 ppm).[1]

  • Delay (D1): 60 seconds (Ensure >5x T1 relaxation for quantitative integration).

  • Calculation:

    
    [1]
    
Part 4: Visualization of Workflows
Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the "Self-Validating" logic where two independent methods must converge before a Certificate of Analysis (CoA) is issued.

QualificationWorkflow cluster_Quant Orthogonal Potency Assignment Raw Crude 3-(Cyclopropylmethoxy) -2-nitrobenzoic acid Purify Purification (Acid/Base Extraction + Recryst) Raw->Purify Identity Structural Identity (IR, MS, 1H-NMR, 13C-NMR) Purify->Identity MassBal Method A: Mass Balance (100% - Impurities - H2O - ROI) Identity->MassBal qNMR Method B: qNMR (Internal Std: Maleic Acid) Identity->qNMR Compare Data Convergence Check (Difference < 1.0%?) MassBal->Compare qNMR->Compare CoA Issue Primary Reference Standard CoA Compare->CoA Yes Reject Re-Purify / Investigate Compare->Reject No

Caption: Orthogonal workflow ensuring the assigned potency is derived from converging datasets (Mass Balance and qNMR).

Diagram 2: Impurity Genealogy & Fate Mapping

Understanding likely impurities is crucial for the "Mass Balance" calculation.[1]

ImpurityMap Main TARGET: 3-(Cyclopropylmethoxy) -2-nitrobenzoic acid ImpA Impurity A (3-Hydroxy-2-nitrobenzoic acid) Main->ImpA Acid Hydrolysis (Ether cleavage) ImpB Impurity B (Methyl ester analog) Main->ImpB Esterification (In MeOH solvent) ImpC Impurity C (Decarboxylated analog) Main->ImpC Thermal Stress (Decarboxylation)

Caption: Degradation pathways leading to critical impurities monitored during the Mass Balance calculation.

Part 5: Stability & Storage Recommendations

Based on stress testing data collected during the qualification process:

  • Thermal Stability: Stable up to 60°C. Decarboxylation observed >140°C.[1]

  • Photostability: Nitro groups are photosensitive.[1] Store in amber vials.

  • Hygroscopicity: Moderate. Store with desiccant at 2-8°C.

References
  • ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances.[1] International Council for Harmonisation, 2006.[1] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Natural Products, vol. 77, no. 6, 2014, pp. 1473–1487.[1] [Link]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.[1] EMA/CHMP/SWP/4446/2000.[1] [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment: 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

A Comparative Analysis of Commercial vs. In-House Synthesized Batches Introduction: The Imperative of Purity in Pharmaceutical Synthesis In the landscape of drug discovery and development, the starting materials and inte...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Commercial vs. In-House Synthesized Batches

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a key building block in the synthesis of various novel therapeutic agents. Its molecular purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and ultimately, the safety of the final drug product.[1][2][3] The presence of even trace amounts of impurities can introduce unforeseen side reactions, generate toxic by-products, or interfere with crystallization and formulation processes.[4][5]

This guide provides a comprehensive framework for the purity assessment of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid. We will objectively compare a commercially procured batch against one synthesized in-house, employing a multi-faceted analytical approach. This document is designed for researchers, chemists, and quality control professionals, offering not just protocols, but the scientific rationale behind them to empower robust and reliable purity verification in your laboratory.

Understanding Potential Impurities: A Tale of Two Sources

The impurity profile of a chemical is a direct reflection of its history. Both commercial and synthesized batches have distinct potential contaminants rooted in their respective manufacturing and handling processes.

  • In-House Synthesized Batch: The primary source of impurities is the synthesis process itself. A common route to 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid involves the Williamson ether synthesis of a 3-hydroxy-2-nitrobenzoic acid precursor. Potential impurities include:

    • Unreacted Starting Materials: Residual 3-hydroxy-2-nitrobenzoic acid or (bromomethyl)cyclopropane.

    • Process-Related Impurities: Side-products from the reaction, such as isomers formed if the starting material is not regiochemically pure.[6] For instance, nitration of 3-methoxybenzoic acid could yield unwanted regioisomers.[6][7]

    • Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, acetone) or bases (e.g., potassium carbonate) used during the reaction and workup.[4]

  • Commercial Batch: While typically supplied with a Certificate of Analysis (CoA), a commercial batch is not exempt from scrutiny. It is a best practice in the pharmaceutical industry to independently verify the purity of critical raw materials.[1] Potential impurities can arise from:

    • Manufacturer's Synthesis Route: The commercial supplier may use a different synthetic pathway, leading to a unique impurity profile.

    • Large-Scale Purification Inefficiencies: Minor impurities may persist even after industrial-scale purification.

    • Degradation Products: Improper storage or handling can lead to the degradation of the compound over time.[4][8]

The Analytical Workflow: An Orthogonal Approach to Purity Verification

To ensure a comprehensive and trustworthy assessment, we will employ an orthogonal analytical strategy. This involves using multiple, distinct analytical techniques that measure different chemical properties. This approach provides a self-validating system, where the findings from one method can be confirmed or complemented by another.[8][9]

G acq acq prep prep analysis analysis data data result result A Sample Acquisition B Sample Preparation (Dissolution in Diluent) A->B Two Batches: Commercial & Synthesized C1 HPLC-UV Analysis B->C1 Aliquots C2 GC-MS Analysis (with Derivatization) B->C2 Aliquots C3 NMR Spectroscopy (¹H & ¹³C) B->C3 Aliquots D1 Chromatographic Purity (% Area) C1->D1 D2 Volatile Impurity ID C2->D2 D3 Structural Confirmation & Impurity ID C3->D3 E Comparative Purity Assessment D1->E D2->E D3->E F Final Purity Statement E->F

Caption: Orthogonal workflow for comparative purity assessment.

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for your internal validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

Expertise & Experience: HPLC is the cornerstone of pharmaceutical purity analysis, offering high-resolution separation and precise quantification.[2][8][10] We use a reversed-phase C18 column, which is ideal for retaining and separating aromatic carboxylic acids like our analyte. The mobile phase is acidified with phosphoric acid to suppress the ionization of the carboxylic acid group, ensuring sharp, symmetrical peaks and reproducible retention times.[10][11]

Protocol:

  • Apparatus and Materials:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (ACS grade)

  • Solutions Preparation:

    • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Aqueous Component). The mobile phase is a gradient or isocratic mixture of this aqueous component and acetonitrile. A typical starting point is 50:50 (v/v). Filter both solvents through a 0.45 µm membrane filter before use.

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

    • Standard/Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid standard or sample, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Run Time: Sufficient to allow for the elution of all potential impurities (e.g., 20 minutes).

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Purity Calculation: The purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: GC-MS is highly sensitive for identifying volatile and semi-volatile compounds, such as residual solvents or low molecular weight synthesis by-products.[4][12] Direct GC analysis of benzoic acids is challenging due to their low volatility and polar nature. Therefore, a derivatization step is essential. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton into a nonpolar trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable for GC analysis.[13][14][15]

Protocol:

  • Apparatus and Materials:

    • GC-MS system

    • Appropriate capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

    • Heating block, autosampler vials with inserts

  • Reagents and Solvents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

    • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Sample Preparation and Derivatization:

    • Sample Solution (1 mg/mL): Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of anhydrous pyridine or acetonitrile.

    • Derivatization: Transfer 100 µL of the sample solution into a vial. Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min)

    • Oven Program: Initial temp 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Mass Range: 40-550 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with the NIST library. Quantify residual solvents using a pre-established calibration curve if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.[8][16] ¹H and ¹³C NMR spectra will confirm the identity of the main component and can reveal the presence of structurally related impurities that might co-elute in chromatography.[5][8] The choice of DMSO-d6 as a solvent is due to its excellent ability to dissolve carboxylic acids.

Protocol:

  • Apparatus and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • 5 mm NMR tubes

  • Reagents and Solvents:

    • Deuterated dimethyl sulfoxide (DMSO-d6)

    • Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

  • Sample Preparation:

    • Dissolve approximately 10-15 mg of the sample in ~0.7 mL of DMSO-d6 in an NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Acquisition Parameters:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of ~16 ppm is appropriate.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program. A wider spectral width (~220 ppm) is necessary.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase, and baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm).

    • Integrate all peaks in the ¹H spectrum. The presence of peaks that do not correspond to the main structure indicates impurities. The relative molar percentage of an impurity can be estimated by comparing its integral to that of a known proton signal from the main compound.

Data Presentation and Interpretation

For this guide, we will use representative hypothetical data to illustrate the comparison.

Table 1: Comparative HPLC Purity Analysis

Sample SourceMain Peak RT (min)Main Peak Area %Impurity 1 RT (min)Impurity 1 Area %Purity by Area %
Commercial 8.5299.855.210.0899.85%
Synthesized 8.5198.245.231.5598.24%
  • Interpretation: The HPLC data shows the commercial batch has a higher purity (99.85%) than the synthesized batch (98.24%). A significant impurity at RT 5.23 min is present in the synthesized material, which could correspond to an unreacted starting material.

Table 2: GC-MS Impurity Identification in Synthesized Batch

RT (min)Compound Identified (via NIST Library)Match FactorPotential Source
3.88Pyridine95Derivatization Solvent
10.15TMS-derivative of 3-hydroxy-2-nitrobenzoic acid89Unreacted Starting Material
  • Interpretation: GC-MS analysis of the synthesized batch confirms the presence of the unreacted starting material, corroborating the HPLC findings.

Table 3: ¹H NMR Spectral Data (400 MHz, DMSO-d6)

SignalCommercial SampleSynthesized SampleAssignment
Carboxylic Acid (-COOH)~13.5 ppm (br s, 1H)~13.5 ppm (br s, 1H)Main Compound
Aromatic Protons7.6-8.2 ppm (m, 3H)7.6-8.2 ppm (m, 3H)Main Compound
Methoxy Protons (-OCH₂)~4.0 ppm (d, 2H)~4.0 ppm (d, 2H)Main Compound
Cyclopropyl Protons0.4-1.3 ppm (m, 5H)0.4-1.3 ppm (m, 5H)Main Compound
Impurity Signal Not observed~10.1 ppm (s, integral 0.015) Potential unreacted starting material
  • Interpretation: The ¹H NMR spectrum of the synthesized batch shows a small signal at ~10.1 ppm, which does not belong to the product. Its integration relative to the product's signals suggests an impurity level of approximately 1.5%, consistent with the HPLC data. This signal is absent in the commercial sample.

Conclusion: A Strategy for Quality Assurance

This comparative analysis demonstrates that while commercial materials generally meet high purity standards, independent verification is essential. For in-house syntheses, this guide illustrates a robust workflow to not only quantify purity but also to identify specific process-related impurities.

  • The Commercial Batch showed high purity (99.85%) with no significant impurities detected by the orthogonal methods employed.

  • The Synthesized Batch , prior to extensive purification, showed a lower purity (98.24%), with the primary contaminant identified as unreacted starting material by HPLC, GC-MS, and NMR.

The adoption of a multi-technique, orthogonal approach is critical for a comprehensive understanding of a compound's purity.[9] It provides a self-validating system that ensures the quality and reliability of critical intermediates like 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, which is fundamental to the integrity of research and the safety of future medicines.

References

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]

  • Impurity Analysis and Profiling Services. Emery Pharma. [Link]

  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]

  • How Important Is Chemical Purity In The Pharmaceutical Industry?. Moravek, Inc. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. PubMed. [Link]

  • Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Newcrom. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. ScienceDirect. [Link]

  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

Introduction: Beyond a Simple Checkmark In the landscape of drug development and fine chemical synthesis, the confirmation of a molecule's identity and purity is the bedrock upon which all subsequent research is built. F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond a Simple Checkmark

In the landscape of drug development and fine chemical synthesis, the confirmation of a molecule's identity and purity is the bedrock upon which all subsequent research is built. For a novel compound like 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid (Molecular Formula: C₁₁H₁₁NO₅), a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity. While classical elemental analysis provides a fundamental validation of the empirical formula, it represents only a single piece of the analytical puzzle. A substance can match theoretical elemental percentages and still harbor significant impurities or be an incorrect isomer.

This guide provides an in-depth comparison of elemental analysis with orthogonal analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore not just the procedural steps but the underlying scientific rationale, demonstrating how these methods synergize to create a robust, self-validating system for compound characterization. The objective is to move beyond mere data generation to a state of profound analytical understanding, ensuring the material's suitability for its intended purpose, as mandated by guidelines such as the ICH Q2(R1).[1][2][3]

Pillar 1: Elemental Analysis - The Foundational Verification

Elemental analysis by combustion is a cornerstone technique for determining the mass fractions of carbon, hydrogen, and nitrogen in an organic compound.[4] The principle is straightforward: the compound is combusted at high temperatures in an oxygen-rich environment, converting it into simple, quantifiable gases (CO₂, H₂O, and N₂). The results are then compared against the theoretical values calculated from the molecular formula.

Theoretical Composition of 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid (C₁₁H₁₁NO₅)

The first step in any validation is establishing the theoretical benchmark.

  • Molecular Weight: 237.21 g/mol [5]

  • Theoretical Carbon (C): 55.70%

  • Theoretical Hydrogen (H): 4.67%

  • Theoretical Nitrogen (N): 5.90%

Experimental Protocol: Combustion Analysis

This protocol outlines a typical procedure for CHN analysis. The causality behind using a certified standard (e.g., Acetanilide) is to validate the instrument's performance before and during the sample run, ensuring the trustworthiness of the generated data.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This ensures the detector responses are linear and accurate.

  • Sample Preparation: Accurately weigh 1-2 mg of the 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid sample into a tin capsule.

  • Combustion: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) furnace.

  • Gas Separation & Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument's software calculates the percentage of C, H, and N in the sample based on the detector signals and the sample weight.

Data Presentation: Elemental Analysis Results
ElementTheoretical Value (%)Experimental Result (%)Acceptance Criterion
Carbon (C)55.7055.61± 0.4%
Hydrogen (H)4.674.71± 0.4%
Nitrogen (N)5.905.85± 0.4%

Interpretation: The experimental results fall well within the accepted tolerance of ±0.4% from the theoretical values, providing strong evidence that the bulk of the sample conforms to the expected empirical formula, C₁₁H₁₁NO₅.

Workflow for Elemental Analysis Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation calc Calculate Theoretical %C, H, N for C11H11NO5 weigh Accurately Weigh 1-2 mg of Sample calc->weigh combust Combust Sample at >900 °C in O2 weigh->combust calibrate Calibrate Instrument with Certified Standard calibrate->combust separate Separate Gases (CO2, H2O, N2) via GC combust->separate detect Detect & Quantify Gases (Thermal Conductivity) separate->detect compare Compare Experimental % with Theoretical % detect->compare accept Verify Results are within ±0.4% Tolerance compare->accept cluster_elemental Elemental Analysis cluster_purity Chromatographic Purity cluster_identity Structural Identity start Synthesized Compound: 3-(Cyclopropylmethoxy)- 2-nitrobenzoic acid ea_node Confirm %C, H, N (Empirical Formula) start->ea_node Fundamental Check hplc_node Quantify Purity (e.g., >99.5%) start->hplc_node Purity Check ms_node Confirm Molecular Weight (m/z = 237.21) start->ms_node Identity Check I nmr_node Confirm Atomic Connectivity (Isomeric Structure) start->nmr_node Identity Check II conclusion Validated Compound: Identity, Purity, and Composition Confirmed ea_node->conclusion hplc_node->conclusion ms_node->conclusion nmr_node->conclusion

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(Cyclopropylmethoxy)-2-nitrobenzoic Acid

The following guide details the proper disposal procedures for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , structured for researchers and safety officers. [1][2] Executive Safety Summary 3-(Cyclopropylmethoxy)-2-nitrobe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid , structured for researchers and safety officers.

[1][2]

Executive Safety Summary

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is a functionalized aromatic acid commonly used as an intermediate in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., Roflumilast analogs).[1][2] Its disposal requires strict adherence to protocols governing nitro-aromatics , which possess inherent thermal instability, and carboxylic acids , which are corrosive.[1][2]

Critical Warning: While benzoic acid derivatives are generally stable, the nitro group (


)  at the ortho position introduces steric strain and potential energetic decomposition pathways.[1][2] Never  dispose of this compound down the drain.
Physicochemical Hazard Profile
PropertyCharacteristicDisposal Implication
Functional Groups Nitro (

), Carboxylic Acid (

), Cyclopropyl ether
Potential shock/thermal sensitivity; Corrosive to mucous membranes.[1][2]
Acidity (pKa) ~3.0 – 3.5 (Estimated)Requires acid-resistant containers; incompatible with strong bases (exothermic).[1][2]
Stability Stable at STP; Thermolabile >150°CDo not autoclave. Avoid friction/impact if dry.[2]
Water Solubility Low (Lipophilic due to cyclopropyl group)Precipitates in aqueous drains, causing clogs and contamination.[2]

Waste Classification & Segregation

Effective disposal begins at the bench.[2] You must segregate this waste stream to prevent incompatible reactions (e.g., formation of explosive salts with strong bases).[2]

Decision Logic for Waste Segregation

Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste State IsSolid Is it Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is it in Solution? IsSolid->IsLiquid No BinSolid Stream A: Solid Hazardous Waste (Label: Toxic/Irritant Organic) IsSolid->BinSolid Yes SolventType Identify Solvent IsLiquid->SolventType BinHal Stream B: Halogenated Solvent Waste (e.g., DCM, Chloroform) SolventType->BinHal Halogenated BinNonHal Stream C: Non-Halogenated Solvent Waste (e.g., MeOH, Acetone) SolventType->BinNonHal Flammable/Organic BinAq Stream D: Aqueous Waste (DO NOT DRAIN) SolventType->BinAq Water/Buffer

Figure 1: Decision tree for segregating 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid waste.[1][2]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Compound)

Objective: Isolate the solid for high-temperature incineration.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1][2] Avoid metal containers due to potential acid corrosion.[2]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "3-(Cyclopropylmethoxy)-2-nitrobenzoic acid"[1][2]

    • Hazards: "Irritant," "Acidic," "Nitro-Compound (Potential Energetic)."[1][2]

  • Transfer: Transfer solids using a plastic spatula. Avoid metal spatulas if the powder is very dry, to minimize friction sparks (standard precaution for nitro compounds).[2]

  • Storage: Store in a satellite accumulation area (SAA) away from reducing agents (e.g., hydrides) and strong bases.[2]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Objective: Prevent precipitation in waste drums and ensure solvent compatibility.

  • Compatibility Check: Ensure the waste solvent container does not contain strong oxidizers (e.g., nitric acid waste) or strong bases (e.g., hydroxide solutions).[2]

    • Risk:[1][2][3] Mixing nitrobenzoic acids with strong bases can form shock-sensitive nitro-salts.[1][2]

  • Dilution: If the solution is highly concentrated (>10%), dilute with the primary solvent (e.g., acetone or ethanol) to <5% before adding to the main waste carboy.[2]

  • pH Check: If adding to an aqueous waste stream, verify pH is 5–9.[2] If too acidic, neutralize carefully (see Protocol C) before adding to the drum.

Protocol C: Spill Cleanup & Neutralization

Objective: Safely contain and neutralize a benchtop spill.

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).[2][4]

  • Contain: Surround the spill with absorbent pads or a sand berm.[2]

  • Neutralize (Acid):

    • Gently cover the spill with Sodium Bicarbonate (

      
      )  or Sodium Carbonate (
      
      
      
      )
      .[2]
    • Observation:

      
       bubbling indicates neutralization.[2] Wait for bubbling to cease.
      
    • Warning: Do not use strong bases like NaOH pellets, as the exotherm can trigger thermal decomposition of the nitro group.[2]

  • Collect: Scoop the resulting sludge (neutralized salt + absorbent) into a bag labeled "Solid Hazardous Waste (Contaminated Debris)."

  • Clean: Wipe the surface with water and detergent.[2]

Operational Workflow: From Bench to Incinerator

The following diagram outlines the lifecycle of the chemical waste from generation to final destruction.

DisposalLifecycle Gen Waste Generation (Synthesis/Purification) SAA Satellite Accumulation Area (Lab Storage) Gen->SAA Tag & Segregate EHS EHS Pickup/Transport SAA->EHS Request Pickup TSDF TSDF Facility (Treatment/Storage/Disposal) EHS->TSDF Manifest Transfer Incineration High-Temp Incineration (1200°C) TSDF->Incineration Destruction

Figure 2: Chain of custody for nitro-aromatic waste.[1][2]

Regulatory & Compliance Codes

When filling out waste manifests (e.g., EPA Form 8700-22 in the USA), use the following codes. Note that as a specific research intermediate, it may not have a unique "U" or "P" list code, so it defaults to characteristic codes.

Regulatory BodyCodeDescription
US EPA (RCRA) D001 Ignitability (if in flammable solvent).[1][2]
US EPA (RCRA) D002 Corrosivity (if pH < 2).[2]
US EPA (RCRA) D003 Reactivity (Conservative classification for nitro compounds).[2]
DOT (Transport) UN 3261 Corrosive solid, acidic, organic, n.o.s. (3-(Cyclopropylmethoxy)-2-nitrobenzoic acid).[1][2]
DOT (Alt) UN 1325 Flammable solid, organic, n.o.s.[2] (if dry powder form is tested flammable).[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78632, 3-Methoxy-2-nitrobenzoic acid (Structural Analog).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Hazardous Materials (29 CFR 1910.109 - Explosives and blasting agents).[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[2] Retrieved from [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) m...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is based on a conservative approach, extrapolating from the known hazards of structurally similar molecules, such as 3-Methoxy-2-nitrobenzoic acid and the broader class of aromatic nitro compounds.[1][2] The primary objective is to ensure the safety of all laboratory personnel through the implementation of robust safety protocols.

The chemical structure of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, featuring a nitro group on an aromatic ring, suggests potential hazards including skin, eye, and respiratory irritation.[2] Aromatic nitro compounds, as a class, are known to be toxic if ingested, inhaled, or absorbed through the skin.[1][3] A significant concern with this class of compounds is the potential to induce methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[1]

Core Principles of Chemical Safety

Before undertaking any procedure involving 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, a thorough risk assessment must be conducted. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure. All handling of this compound should occur within a certified chemical fume hood to minimize the risk of inhalation.[1]

Recommended Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solids Chemical safety goggles with side shields or a face shield.[4]Chemically resistant gloves (e.g., Nitrile).[4]Flame-resistant lab coat.[1]NIOSH-approved N95 (or higher) respirator if outside a fume hood.[1][4]
Dissolving and Solution Preparation Chemical safety goggles and a face shield.[4]Chemically resistant gloves (e.g., Nitrile).[4]Flame-resistant and chemically resistant lab coat.[1][4]Work exclusively within a chemical fume hood.
Running Reactions and Work-up Chemical safety goggles and a face shield.[4]Chemically resistant gloves (e.g., Nitrile), changed frequently.[4]Flame-resistant and chemically resistant lab coat.[1][4]Work exclusively within a chemical fume hood.
Waste Disposal Chemical safety goggles and a face shield.[4]Chemically resistant gloves (e.g., Nitrile).[4]Flame-resistant and chemically resistant lab coat.[1][4]Work exclusively within a chemical fume hood.
Detailed PPE Selection and Rationale

1. Eye and Face Protection:

  • Rationale: To prevent contact with the eyes from splashes, aerosols, or solid particulates. Aromatic nitro compounds can cause serious eye irritation.[2][5][6][7][8]

  • Recommendation: At a minimum, chemical safety goggles that provide a complete seal around the eyes should be worn. For procedures with a higher risk of splashing, such as transferring solutions or during reaction work-up, a face shield should be worn in addition to safety goggles.[4]

2. Hand Protection:

  • Rationale: To prevent skin contact and absorption. Skin absorption is a primary route of exposure for aromatic nitro compounds.[3] These compounds can cause skin irritation.[2][5][6][7][8]

  • Recommendation: Chemically resistant gloves, such as nitrile gloves, are recommended.[4] It is crucial to inspect gloves for any signs of degradation or punctures before use. Gloves should be changed immediately if contamination is suspected, and always before leaving the laboratory area.

3. Body Protection:

  • Rationale: To protect the skin and personal clothing from contamination.

  • Recommendation: A flame-resistant lab coat should be worn and kept fully fastened.[1] For procedures with a significant risk of splashing or contamination, chemically resistant disposable coveralls may be appropriate.[4]

4. Respiratory Protection:

  • Rationale: To prevent the inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity.[1][2][6][7]

  • Recommendation: All work with solid 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid that may generate dust should be conducted within a chemical fume hood. If such work must be performed outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is mandatory.[1][4]

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_procedure Final Procedure Start Start: Handling 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid AssessOperation Assess Operation: - Weighing - Dissolving - Reaction - Waste Disposal Start->AssessOperation AssessQuantity Assess Quantity: - Milligrams - Grams - Kilograms AssessOperation->AssessQuantity AddFaceShield Add Face Shield AssessOperation->AddFaceShield Dissolving or Reaction BasePPE Base PPE: - Safety Goggles - Nitrile Gloves - Lab Coat AssessQuantity->BasePPE All Operations FumeHood Work in Fume Hood? BasePPE->FumeHood AddRespirator Add N95 Respirator FumeHood->AddRespirator No ChemResistantCoat Use Chemical Resistant Coat FumeHood->ChemResistantCoat Yes AddFaceShield->FumeHood AddRespirator->ChemResistantCoat Proceed Proceed with Caution ChemResistantCoat->Proceed

Caption: A decision-making workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling:

  • Always handle 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid in a well-ventilated area, preferably a certified chemical fume hood.[2][9]

  • Use appropriate tools, such as spatulas, to handle the solid material and avoid generating dust.[1]

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[1]

Spill Response:

  • In the event of a spill, evacuate the area and alert others.

  • For small spills, if properly trained and equipped, use an absorbent material to clean the spill and place the waste in a sealed container for disposal.

  • For large spills, evacuate the laboratory and contact the appropriate emergency response team.

Disposal:

  • All waste containing 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[9][10]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9][11] Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid relies on a comprehensive understanding of its potential hazards and the diligent use of appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. A high standard of personal hygiene, including thorough hand washing after handling, is also essential.[3]

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Nitrocompounds, Aromatic - ILO Encyclopaedia. (2011, August 3).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID) - Suvchem Laboratory Chemicals. (n.d.).
  • Personal protective equipment for handling 3-Nitrofluoranthen-9-ol - Benchchem. (n.d.).
  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem. (n.d.).
  • 3-Nitrobenzoic acid - Safety Data Sheet. (2014, June 28).
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.).
  • nitro razredčilo - Chemius. (n.d.).
  • Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid - Benchchem. (n.d.).
  • NITROBENZOIC ACID - Ataman Kimya. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 25).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, May 27).
  • 4-Nitrobenzoic acid - SAFETY DATA SHEET. (2010, May 24).
  • Personal Protective Equipment | PPE Equipment From DuPont. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 25).
  • 2 - SAFETY DATA SHEET. (2010, October 25).
  • 3-Methoxy-2-nitrobenzoic acid SDS, 4920-80-3 Safety Data Sheets - ECHEMI. (n.d.).

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